molecular formula C5H12N2 B145804 1-Aminopiperidine CAS No. 2213-43-6

1-Aminopiperidine

Cat. No.: B145804
CAS No.: 2213-43-6
M. Wt: 100.16 g/mol
InChI Key: LWMPFIOTEAXAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Aminopiperidine, also known as this compound, is a useful research compound. Its molecular formula is C5H12N2 and its molecular weight is 100.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83225. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c6-7-4-2-1-3-5-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMPFIOTEAXAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176654
Record name N-Aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name N-Aminopiperidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15819
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

3.18 [mmHg]
Record name N-Aminopiperidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15819
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2213-43-6
Record name 1-Aminopiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2213-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Aminopiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Aminopiperidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83225
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-piperidylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.970
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-AMINOPIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8G2P7UJ71
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-Aminopiperidine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminopiperidine is a versatile heterocyclic amine that serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its unique structural features, particularly the presence of a primary amino group attached to the nitrogen of the piperidine (B6355638) ring, make it a valuable intermediate for the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of this compound.

Chemical Structure and Identifiers

The structural identity of this compound is established through various nomenclature and registry systems. These identifiers are crucial for unambiguous documentation and information retrieval in chemical databases.

IdentifierValue
IUPAC Name piperidin-1-amine[2][3][4]
CAS Number 2213-43-6[1][2][5][6]
Molecular Formula C5H12N2[1][2][5][7][8]
SMILES C1CCN(CC1)N[2]
InChI InChI=1S/C5H12N2/c6-7-4-2-1-3-5-7/h1-6H2[2][5][6][7]
InChIKey LWMPFIOTEAXAGV-UHFFFAOYSA-N[2][5][6][7]

digraph "1-Aminopiperidine_Identifiers" {
graph [fontname="Arial", fontsize=12, labelloc="t", label=""];
node [shape=box, style=filled, fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10];

A[label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Molecular Formula\nC5H12N2", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Structure", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="IUPAC Name\npiperidin-1-amine", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="SMILES\nC1CCN(CC1)N", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="InChI\nInChI=1S/C5H12N2/c6-7-4-2-1-3-5-7/h1-6H2", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="CAS Number\n2213-43-6", fillcolor="#FFFFFF", fontcolor="#202124"];

A -> B[color="#4285F4"]; A -> C [color="#EA4335"]; C -> D [color="#FBBC05"]; C -> E [color="#34A853"]; C -> F [color="#4285F4"]; A -> G [color="#EA4335"]; }

Caption: Logical relationship of this compound's identifiers.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValue
Molecular Weight 100.16 g/mol [2][5][8]
Appearance Colorless to slightly yellow clear liquid[1]
Boiling Point 146 °C at 730 mmHg[5][6][9][10]
Density 0.928 g/mL at 25 °C[5][6][9][10]
Refractive Index n20/D 1.475 (lit.)[5][6]
Flash Point 97 °F (36 °C)[6]
pKa 8.19 ± 0.20 (Predicted)[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitrosation of piperidine followed by reduction.

Step 1: Synthesis of N-Nitrosopiperidine

  • Piperidine (1.0 eq) is dissolved in an aqueous acidic solution (e.g., hydrochloric acid).

  • The solution is cooled to 0-5 °C in an ice bath.

  • An aqueous solution of sodium nitrite (B80452) (1.0 eq) is added dropwise while maintaining the temperature below 10 °C.

  • The reaction mixture is stirred for 1-2 hours at low temperature.

  • The product, N-nitrosopiperidine, is then extracted with an organic solvent (e.g., dichloromethane), dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

Step 2: Reduction of N-Nitrosopiperidine to this compound

  • A suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4) (3.0 eq), is prepared in an anhydrous ethereal solvent (e.g., tetrahydrofuran (B95107) or diethyl ether) under an inert atmosphere (e.g., nitrogen) and cooled in an ice bath.[5][11]

  • A solution of N-nitrosopiperidine (1.0 eq) in the same anhydrous solvent is added dropwise to the suspension of the reducing agent.[5]

  • After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS).[5]

  • The reaction is carefully quenched by the sequential slow addition of water, followed by a sodium hydroxide (B78521) solution, and then more water to precipitate the aluminum salts.[5]

  • The resulting solid is filtered off, and the filtrate containing the product is collected.

  • The organic solvent is removed under reduced pressure, and the crude this compound can be purified by distillation.

Applications in Drug Development

This compound is a valuable scaffold in the design and synthesis of novel therapeutic agents due to its ability to introduce a key basic nitrogen center and a constrained cyclic structure.

Drug_Development_Workflow A This compound (Building Block) B Chemical Synthesis & Functionalization A->B C Library of Piperidine Derivatives B->C E Screening & Biological Evaluation C->E D Target Identification (e.g., Thymidylate Synthase, CB1 Receptors) D->E F Lead Compound Identification E->F

Caption: Role of this compound in drug discovery workflow.

It serves as a key intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the creation of CB1 cannabinoid receptor ligands and in the development of anticancer agents that target thymidylate synthase.[3][6] The 4-aminopiperidine (B84694) substructure, a close analog, is also a critical component in compounds with antiprotozoal activity against parasites such as Trypanosoma brucei rhodesiense and Plasmodium falciparum.

Safety and Handling

This compound is a flammable liquid and vapor. It is also corrosive and can cause severe skin burns and eye damage.[2] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical of significant interest to the scientific and drug development communities. Its well-defined chemical and physical properties, coupled with its synthetic versatility, make it an indispensable tool in the construction of complex and biologically relevant molecules. A thorough understanding of its structure, properties, and safe handling is paramount for its effective application in research and development.

References

An In-Depth Technical Guide to 1-Aminopiperidine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminopiperidine, a versatile heterocyclic amine, serves as a crucial building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its significant application in the development of novel therapeutics, particularly as a scaffold for modulators of the RAS signaling pathway. Experimental methodologies and pathway diagrams are included to facilitate further research and application.

Core Properties of this compound

This compound is a colorless to slightly yellow liquid with the chemical formula C₅H₁₂N₂.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
CAS Number 2213-43-6[2][3]
Molecular Weight 100.16 g/mol [1][2]
Molecular Formula C₅H₁₂N₂[1][2]
Density 0.928 g/mL at 25 °C[2]
Boiling Point 146 °C at 730 mmHg[2]
Refractive Index n20/D 1.475[2]
Appearance Colorless to slightly yellow clear liquid
Synonyms N-Aminopiperidine, Piperidin-1-amine[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of piperidine (B6355638) with hydroxylamine-O-sulfonic acid in an aqueous alkaline solution. The following protocol is adapted from patented synthesis methods.

Experimental Protocol: Synthesis of this compound

Materials:

  • Piperidine

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Sodium hydroxide (B78521) (NaOH)

  • Water

  • Round-bottom flask equipped with a stirrer and temperature control

  • Addition funnel

  • Separatory funnel

Procedure:

  • Preparation of the Alkaline Piperidine Solution:

    • In a round-bottom flask, dissolve sodium hydroxide in water and heat to 65±5 °C to ensure complete dissolution.

    • Cool the sodium hydroxide solution to 55±5 °C and add piperidine.

    • Stir the solution at 55±5 °C for 15 minutes to ensure homogeneity, then cool to approximately 40±5 °C.

  • Reaction with Hydroxylamine-O-Sulfonic Acid:

    • Freshly prepare an aqueous solution of hydroxylamine-O-sulfonic acid.

    • Add the HOSA solution to the alkaline piperidine solution in a stepwise fashion using an addition funnel over a period of 1 to 4 hours. The cumulative mole ratio of piperidine to HOSA should be at least 2:1.

    • Maintain the reaction temperature between 35 and 45 °C during the addition.

  • Work-up and Isolation:

    • After the addition is complete, allow the reaction to proceed for a specified time.

    • Transfer the reaction mixture to a separatory funnel. The product, this compound, will be in the upper organic phase as a solution in excess piperidine.

    • Separate the lower aqueous phase and discard it.

    • Wash the organic phase with several portions of an aqueous sodium hydroxide solution to remove impurities.

    • The resulting organic phase contains this compound in piperidine and can be used as such or further purified by distillation.

Application in Drug Discovery: Modulation of the RAS Signaling Pathway

This compound and its derivatives have emerged as valuable scaffolds in the design of small molecules that can modulate critical cellular signaling pathways implicated in cancer, such as the RAS pathway. Specifically, aminopiperidine-containing indoles have been identified as activators of the Son of Sevenless Homologue 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) for RAS.

The RAS-SOS1 Signaling Pathway

The RAS proteins are molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state. SOS1 facilitates the exchange of GDP for GTP, thereby activating RAS and its downstream pro-proliferative signaling cascades, such as the MAPK/ERK pathway. Deregulation of RAS activity is a hallmark of many cancers. Aminopiperidine-based compounds have been shown to bind to an allosteric site on the SOS1-RAS complex, enhancing the nucleotide exchange activity. This can lead to a complex biphasic cellular response, where initial activation of RAS can trigger negative feedback loops that ultimately result in the downregulation of downstream signaling.

RAS_SOS1_Pathway cluster_membrane Cell Membrane RAS-GDP RAS-GDP (Inactive) SOS1 SOS1 RAS-GDP->SOS1 Binds RAS-GTP RAS-GTP (Active) RAS-GTP->RAS-GDP GTP Hydrolysis (via GAPs) Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK) RAS-GTP->Downstream_Signaling Initiates SOS1->RAS-GTP Activates (GDP -> GTP) Aminopiperidine_Derivative Aminopiperidine Derivative Aminopiperidine_Derivative->SOS1 Allosterically Binds & Activates

RAS-SOS1 Signaling and Modulation by Aminopiperidine Derivatives.
Experimental Protocol: In Vitro SOS1-Mediated Nucleotide Exchange Assay

To evaluate the effect of this compound derivatives on SOS1 activity, a common in vitro method is the SOS1-mediated nucleotide exchange assay. This assay typically monitors the displacement of a fluorescently labeled GDP analog from RAS in the presence of SOS1 and a test compound.

Materials:

  • Recombinant human RAS protein (e.g., KRAS)

  • Recombinant human SOS1 protein (catalytic domain)

  • Fluorescently labeled GDP (e.g., BODIPY-GDP or mant-GDP)

  • GTP

  • Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • This compound test compound

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Loading of RAS with Fluorescent GDP:

    • Incubate RAS protein with a molar excess of fluorescent GDP in the presence of a chelating agent like EDTA to facilitate nucleotide exchange.

    • Quench the loading reaction by adding an excess of MgCl₂.

    • Remove unbound fluorescent GDP using a desalting column.

  • Nucleotide Exchange Reaction:

    • In a microplate, add the assay buffer.

    • Add the this compound test compound at various concentrations.

    • Add the fluorescent GDP-loaded RAS protein.

    • Initiate the exchange reaction by adding a mixture of SOS1 and a large excess of unlabeled GTP.

  • Data Acquisition and Analysis:

    • Monitor the decrease in fluorescence intensity over time as the fluorescent GDP is displaced by GTP. The fluorescence of BODIPY-GDP and mant-GDP is quenched when released from the protein.

    • The rate of fluorescence decay is proportional to the rate of nucleotide exchange.

    • Plot the initial reaction rates against the concentration of the test compound to determine the EC₅₀ (the concentration at which 50% of the maximal activation is observed).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Load_RAS Load RAS with Fluorescent GDP Purify_RAS Purify Fluorescent RAS-GDP Complex Load_RAS->Purify_RAS Mix_Components Combine Assay Buffer, Test Compound, and Fluorescent RAS-GDP Purify_RAS->Mix_Components Initiate_Reaction Add SOS1 and excess GTP Mix_Components->Initiate_Reaction Measure_Fluorescence Monitor Fluorescence Decay Over Time Initiate_Reaction->Measure_Fluorescence Calculate_Rates Calculate Initial Reaction Rates Measure_Fluorescence->Calculate_Rates Determine_EC50 Plot Rates vs. [Compound] to Determine EC₅₀ Calculate_Rates->Determine_EC50

Workflow for SOS1-Mediated Nucleotide Exchange Assay.

Conclusion

This compound is a chemical entity of significant interest to the scientific and drug development communities. Its well-defined properties and versatile reactivity make it an important intermediate in organic synthesis. Furthermore, the successful application of the this compound scaffold in the development of modulators for challenging drug targets like the RAS-SOS1 interface highlights its potential for the discovery of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers working with this compound and in the broader field of cancer drug discovery.

References

The Versatility of 1-Aminopiperidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-aminopiperidine scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its inherent structural features and synthetic tractability allow for the creation of diverse molecular architectures with a wide range of biological activities. This technical guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with quantitative biological data, detailed experimental protocols, and visual representations of key concepts.

Core Applications in Drug Discovery

This compound serves as a crucial building block in the synthesis of compounds targeting a variety of diseases.[1] Its incorporation into molecules can significantly influence their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. Key therapeutic areas where this compound derivatives have shown promise include central nervous system (CNS) disorders, infectious diseases, and metabolic disorders.[2][3]

Central Nervous System (CNS) Disorders

The piperidine (B6355638) moiety is a well-established pharmacophore for CNS-active compounds due to its ability to interact with various receptors and transporters in the brain.[3] Derivatives of this compound have been investigated for their potential in treating conditions like psychostimulant abuse by targeting the dopamine (B1211576) transporter (DAT).[1]

Antiprotozoal Activity

The search for new treatments for neglected tropical diseases has led to the exploration of this compound derivatives. These compounds have demonstrated significant in vitro activity against various protozoan parasites, including Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (the causative agent of African trypanosomiasis).[4]

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the treatment of type 2 diabetes. This compound-based structures have been successfully employed to develop potent and selective DPP-IV inhibitors.[5][6]

Cannabinoid Receptor (CB1) Ligands

The endocannabinoid system is a critical regulator of numerous physiological processes, and the CB1 receptor is a major target for therapeutic intervention. This compound has been utilized in the synthesis of CB1 receptor antagonists.[7]

Quantitative Biological Data

The following tables summarize the biological activity of various this compound derivatives across different therapeutic targets.

Table 1: Dopamine Transporter (DAT) Affinity of Aminopiperidine Derivatives [1]

CompoundDAT Kᵢ (nM)
7 50.6
21b 77.2
33 30.0

Table 2: Antiprotozoal Activity of 1-Phenethyl-4-Aminopiperidine Derivatives [2][4]

ParasiteIC₅₀ Range (µM)
Trypanosoma brucei rhodesiense0.12 - 10
Plasmodium falciparum (K1 strain)0.17 - 5

Table 3: DPP-IV Inhibitory Activity of Aminopiperidine Derivatives [5]

CompoundIC₅₀ (µM)
1 (4-benzylpiperidine derivative)1.6 ± 0.04
3 (phenethyl-piperazine derivative)1.2 ± 0.04
4 (4-amino-1-benzylpiperidine derivative)4 ± 0.08

Table 4: Cannabinoid Receptor (CB1) Binding Affinity [7]

CompoundCB1 Kᵢ (nM)
AM281 12

Experimental Protocols

General Synthesis of 1-Aryl-4-Aminopiperidine Analogues

This protocol describes a general method for the parallel solution-phase synthesis of a library of 1-aryl-4-aminopiperidine analogues.[8]

Materials:

  • Substituted anilines

  • 4-Piperidone (B1582916)

  • Sodium triacetoxyborohydride

  • Dichloroethane (DCE)

  • Various acylating and sulfonylating agents

  • Solvents for reaction and purification (e.g., dichloromethane, methanol)

  • Purification supplies (e.g., silica (B1680970) gel for chromatography)

Procedure:

  • Reductive Amination: To a solution of the desired substituted aniline (B41778) in DCE, add 4-piperidone followed by sodium triacetoxyborohydride. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 1-aryl-4-aminopiperidine intermediate.

  • Diversification: The secondary amine of the piperidine can be further functionalized through acylation, sulfonylation, or other reactions to generate a library of diverse compounds.

In Vitro Antiprotozoal Activity Assay

This protocol outlines a method for assessing the in vitro activity of compounds against various protozoan parasites.[4]

Materials:

  • Parasite cultures (T. b. rhodesiense, P. falciparum, etc.)

  • Appropriate culture media for each parasite

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control drugs (e.g., melarsoprol (B1676173) for T. b. rhodesiense, chloroquine (B1663885) for P. falciparum)

  • Resazurin-based cell viability reagent

  • Plate reader for fluorescence or absorbance measurement

Procedure:

  • Plate Preparation: Add serial dilutions of the test compounds to the wells of a 96-well plate. Include wells for negative (no drug) and positive controls.

  • Parasite Inoculation: Add a suspension of the parasites in their respective culture medium to each well.

  • Incubation: Incubate the plates under appropriate conditions (temperature, CO₂ concentration) for a specified period (e.g., 72 hours).

  • Viability Assessment: Add the resazurin-based reagent to each well and incubate for a further period to allow for color development.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro DPP-IV Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for evaluating the inhibitory activity of compounds against the DPP-IV enzyme.[5]

Materials:

  • Recombinant human DPP-IV enzyme

  • DPP-IV substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compounds dissolved in DMSO

  • Known DPP-IV inhibitor as a positive control (e.g., sitagliptin)

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DPP-IV enzyme solution. Include control wells with no inhibitor and with the positive control.

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the DPP-IV substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader (excitation and emission wavelengths appropriate for AMC).

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the control (no inhibitor). Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.

G cluster_start Starting Materials cluster_synthesis Synthetic Transformations cluster_product Product Library This compound This compound Coupling Reactions Coupling Reactions This compound->Coupling Reactions Diverse Reagents Diverse Reagents Diverse Reagents->Coupling Reactions Functionalization Functionalization Coupling Reactions->Functionalization Purification Purification Functionalization->Purification This compound Derivatives This compound Derivatives Purification->this compound Derivatives

General synthetic workflow for creating a library of this compound derivatives.

G Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) DPP-IV Enzyme DPP-IV Enzyme Incretin Hormones (GLP-1, GIP)->DPP-IV Enzyme Inactivation Pancreatic Beta-cells Pancreatic Beta-cells Incretin Hormones (GLP-1, GIP)->Pancreatic Beta-cells Stimulation Inactive Peptides Inactive Peptides DPP-IV Enzyme->Inactive Peptides This compound based Inhibitor This compound based Inhibitor This compound based Inhibitor->DPP-IV Enzyme Inhibition Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis

Mechanism of action of this compound-based DPP-IV inhibitors.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis Plate Setup Prepare 96-well plate with test compounds Enzyme Addition Add enzyme solution Plate Setup->Enzyme Addition Substrate Addition Add substrate solution Enzyme Addition->Substrate Addition Incubation Incubation Substrate Addition->Incubation Detection Measure signal (e.g., fluorescence) Incubation->Detection Data Processing Calculate % inhibition Detection->Data Processing IC50 Determination Determine IC50 value Data Processing->IC50 Determination

General experimental workflow for an in vitro enzyme inhibition assay.

References

The Pivotal Role of 1-Aminopiperidine as a Pharmaceutical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminopiperidine and its derivatives are crucial building blocks in modern medicinal chemistry, serving as versatile intermediates in the synthesis of a wide array of pharmaceutical agents. Their unique structural features, including the piperidine (B6355638) ring and the reactive amino group, allow for the construction of complex molecules with tailored pharmacological properties. This technical guide provides an in-depth analysis of the synthesis of this compound, its key reactions, and its application in the development of clinically significant drugs, with a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Cannabinoid Receptor 1 (CB1) antagonists. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to offer a comprehensive resource for researchers in drug discovery and development.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1] The introduction of an amino group at the 1-position of the piperidine ring, to form this compound, provides a key functional handle for further molecular elaboration. This intermediate is instrumental in synthesizing compounds that can effectively interact with biological targets, enhancing properties such as solubility, bioavailability, and binding affinity.[2] This guide will explore the synthesis and utility of this compound as a pharmaceutical intermediate, highlighting its role in the creation of innovative therapeutics.

Synthesis of this compound

A robust and efficient synthesis of this compound is critical for its widespread use in pharmaceutical development. A common and effective method involves the N-amination of piperidine using hydroxylamine-O-sulfonic acid.[3]

Experimental Protocol: Synthesis of this compound from Piperidine and Hydroxylamine-O-Sulfonic Acid

This protocol is based on a method that ensures a high conversion rate by carefully controlling the molar ratio of reactants and the reaction temperature.[3][4]

Materials:

Procedure:

  • Preparation of Alkaline Piperidine Solution: An aqueous solution of sodium hydroxide is prepared. Piperidine is then added to this alkaline solution. A cumulative mole ratio of piperidine to hydroxylamine-O-sulfonic acid of at least 2:1 is recommended, with a ratio of approximately 3:1 being particularly preferred.[4]

  • Reaction with HOSA: Freshly prepared aqueous hydroxylamine-O-sulfonic acid is added to the alkaline piperidine solution. The addition is typically carried out in a stepwise fashion over a period of 1 to 4 hours.[4] The reaction temperature is maintained between 25°C and 70°C.[4]

  • Work-up and Isolation: After the reaction is complete, the mixture is worked up to isolate the this compound. This involves several extractions with an aqueous sodium hydroxide solution to separate the organic phase, which contains this compound dissolved in excess piperidine.[4] The resulting piperidine solution typically contains about 20-25% by weight of this compound.[4]

  • Purification: Further purification can be achieved through distillation or chromatographic methods to yield this compound with a purity of ≥ 98%.[2]

Quantitative Data:

ParameterValueReference
Molar Ratio (Piperidine:HOSA)~3:1[4]
Reaction Temperature25-70 °C[4]
Product Concentration in Piperidine20-25% (w/w)[4]
Achievable Yield>90%[3][5]
Final Purity≥ 98% (GC)[2]

Characterization Data:

  • ¹H NMR and ¹³C NMR data for this compound can be found in publicly available spectral databases. [6][7][8]

Applications of this compound in Pharmaceutical Synthesis

This compound is a key starting material for the synthesis of a variety of bioactive molecules, including enzyme inhibitors and receptor antagonists.

Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[9] Alogliptin (B1666894) is a potent and selective DPP-4 inhibitor that incorporates a chiral aminopiperidine moiety.[1][2]

The synthesis of Alogliptin involves a multi-step process where the aminopiperidine derivative is introduced in a key coupling step.

G cluster_prep Intermediate Synthesis cluster_coupling Coupling with Aminopiperidine cluster_final Final Product Formation A 6-Chlorouracil C 1-((2-cyanophenyl)methyl)-6-chlorouracil A->C Alkylation (NaH, LiBr, DMF) B 2-(Bromomethyl)benzonitrile B->C E 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile C->E Methylation (NaH, DMF/THF) D Iodomethane D->E G Alogliptin (Free Base) E->G Nucleophilic Substitution (K2CO3, aq. isopropanol) F (R)-3-Aminopiperidine dihydrochloride (B599025) F->G I Alogliptin Benzoate (B1203000) G->I Salt Formation (Ethanol) H Benzoic Acid H->I

Synthetic workflow for Alogliptin Benzoate.

This protocol outlines the key nucleophilic substitution reaction in the synthesis of Alogliptin.

Materials:

  • 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

  • (R)-3-aminopiperidine dihydrochloride

  • Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Aqueous isopropanol (B130326) or Methanol

  • Benzoic acid

  • Ethanol

Procedure:

  • Nucleophilic Substitution: To a solution of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile in aqueous isopropanol, add (R)-3-aminopiperidine dihydrochloride and potassium carbonate.[6][10] The reaction mixture is heated to reflux.[2]

  • Work-up: After the reaction is complete, the mixture is cooled, and inorganic salts are removed by filtration. The filtrate contains the Alogliptin free base.[2]

  • Salt Formation: A solution of benzoic acid in ethanol is added to the filtrate containing the Alogliptin free base. The Alogliptin benzoate salt precipitates out of the solution.[2][10]

  • Purification: The solid product is collected by filtration, washed with ethanol, and dried under vacuum to yield Alogliptin benzoate.[2]

Quantitative Data for Alogliptin Synthesis Steps:

| Step | Reaction | Yield | Reference | | --- | --- | --- | | 1 | N-benzylation of 6-Chlorouracil | 54% |[4] | | 2 | Methylation of N-benzyluracil derivative | 72% |[4] | | 3 | Asymmetric Hydrogenation (alternative route) | 68% (99.6% ee) |[11] |

The aminopiperidine moiety of Alogliptin plays a critical role in its binding to the DPP-4 enzyme. It forms a key salt bridge with glutamic acid residues (Glu205/Glu206) in the S2 pocket of the enzyme's active site, which is crucial for its inhibitory potency.[9][12]

G cluster_enzyme DPP-4 Active Site cluster_inhibitor Alogliptin S1_pocket S1 Pocket (Hydrophobic) S2_pocket S2 Pocket Glu205_206 Glu205/Glu206 Uracil_moiety Uracil Moiety Uracil_moiety->S2_pocket Binding Benzonitrile_moiety Benzonitrile Moiety Benzonitrile_moiety->S1_pocket Hydrophobic Interaction Aminopiperidine Aminopiperidine Moiety Aminopiperidine->Glu205_206 Salt Bridge

Conceptual diagram of Alogliptin binding to the DPP-4 active site.
Synthesis of Cannabinoid Receptor 1 (CB1) Antagonists

This compound derivatives are also key intermediates in the synthesis of CB1 receptor antagonists, such as analogs of SR141716A (Rimonabant). These antagonists have been investigated for the treatment of obesity and related metabolic disorders.[13][14]

The synthesis typically involves the coupling of a substituted pyrazole (B372694) carboxylic acid with this compound.

G A Substituted Pyrazole Carboxylic Acid C Pyrazole-3-carbonyl chloride A->C Acid Chloride Formation B Thionyl Chloride or Oxalyl Chloride B->C E SR141716A Analog C->E Amide Coupling D This compound D->E

General synthetic workflow for SR141716A analogs.

This protocol describes the general procedure for the amide bond formation, a key step in synthesizing SR141716A and its analogs.

Materials:

  • 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

  • Oxalyl chloride or Thionyl chloride

  • This compound

  • Anhydrous, non-protic solvent (e.g., dichloromethane, THF)

  • A base (e.g., triethylamine, pyridine)

Procedure:

  • Acid Chloride Formation: The pyrazole carboxylic acid is converted to its corresponding acid chloride by reacting it with an excess of oxalyl chloride or thionyl chloride in an anhydrous solvent. The reaction is typically stirred at room temperature until the conversion is complete. The excess chlorinating agent and solvent are removed under reduced pressure.[15]

  • Amide Coupling: The resulting crude acid chloride is dissolved in an anhydrous solvent. A solution of this compound and a base in the same solvent is then added, usually at a reduced temperature (e.g., 0 °C). The reaction mixture is allowed to warm to room temperature and stirred until completion.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the final SR141716A analog.

Quantitative Data:

Due to the proprietary nature of drug development, specific yields for the synthesis of SR141716A are not always publicly available. However, similar amide coupling reactions are generally high-yielding.

Conclusion

This compound has established itself as a cornerstone intermediate in the pharmaceutical industry. Its utility in the synthesis of complex, biologically active molecules is exemplified by its role in the development of important drugs such as the DPP-4 inhibitor Alogliptin and various CB1 receptor antagonists. The synthetic routes and experimental protocols detailed in this guide underscore the versatility of this compound and provide a valuable resource for chemists and researchers engaged in the design and synthesis of novel therapeutic agents. The continued exploration of new reactions and applications involving this versatile building block will undoubtedly lead to the discovery of future generations of innovative medicines.

References

An In-depth Technical Guide to the Reactivity of the 1-Amino Group in Piperidine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The piperidine (B6355638) motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of pharmaceuticals and biologically active compounds.[1] The reactivity of the secondary amino group at the 1-position is central to the synthesis and biological function of these molecules. This technical guide provides a comprehensive analysis of the fundamental reactivity of piperidine's 1-amino group, including its basicity and nucleophilicity. Key synthetic transformations such as N-alkylation, N-acylation, N-arylation, reductive amination, and enamine formation are discussed in detail, complete with experimental protocols. Furthermore, the role of piperidine-containing compounds in modulating critical signaling pathways in the central nervous system (CNS) is explored, highlighting its importance for researchers, scientists, and drug development professionals.

Core Reactivity Principles of the Piperidine 1-Amino Group

The reactivity of the 1-amino group in piperidine is governed by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic characteristics.

Basicity

Piperidine is a moderately strong organic base. The basicity is quantified by the pKa of its conjugate acid, the piperidinium (B107235) ion.

Nucleophilicity

The nucleophilicity of piperidine's 1-amino group makes it a versatile reagent in a wide range of organic reactions. The nucleophilic strength of piperidine has been quantified using Mayr's nucleophilicity scale.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to the reactivity of piperidine's 1-amino group.

Parameter Value Solvent Reference
pKa of conjugate acid11.22Water[2]
Mayr's Nucleophilicity Parameter (N)18.13Water[3]
Mayr's Nucleophilicity Parameter (N)17.19DMSO[4]
Mayr's Nucleophilicity Parameter (N)18.72 (for N-methylpiperidine)Acetonitrile (B52724)[5]

Table 1: Physicochemical Properties of Piperidine.

Key Synthetic Transformations and Experimental Protocols

The nucleophilic nature of the 1-amino group allows for a variety of synthetic modifications, which are crucial in the development of piperidine-based drug candidates.

N-Alkylation

N-alkylation is a fundamental reaction for introducing alkyl substituents onto the piperidine nitrogen. This is typically achieved through a nucleophilic substitution reaction with an alkyl halide or via reductive amination.

  • Materials: Piperidine, benzyl (B1604629) bromide, potassium carbonate (K₂CO₃), acetonitrile (anhydrous).

  • Procedure:

    • To a solution of piperidine (1.0 eq) in anhydrous acetonitrile, add finely powdered and dried potassium carbonate (1.5-2.0 eq).

    • Slowly add benzyl bromide (1.1 eq) to the stirred suspension at room temperature under an inert atmosphere.[2][6]

    • Stir the reaction mixture at room temperature, monitoring its progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.[6]

    • Upon completion, filter the reaction mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure.

    • Perform an aqueous work-up by partitioning the residue between ethyl acetate (B1210297) and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield N-benzylpiperidine.

  • Expected Yield: High, often >90%.[2]

N-Acylation

N-acylation of piperidine with reagents like acid chlorides or anhydrides readily forms stable amide products. This reaction is often rapid and high-yielding.

  • Materials: Piperidine, acetyl chloride, a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine), and a suitable solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve piperidine (1.0 eq) and the base (1.1 eq) in the solvent and cool the mixture in an ice bath.

    • Slowly add acetyl chloride (1.05 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetylpiperidine.

  • Expected Yield: Typically high.

N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-arylpiperidines.[7]

  • Materials: Bromobenzene (B47551), piperidine, palladium catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., BINAP), a base (e.g., sodium tert-butoxide), and an anhydrous solvent (e.g., toluene).

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere, combine bromobenzene (1.0 eq), piperidine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01-0.05 eq), and BINAP (0.01-0.05 eq).

    • Add anhydrous toluene (B28343) via syringe.

    • Heat the reaction mixture at 80-110°C, monitoring by TLC or GC-MS.

    • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield N-phenylpiperidine.

  • Expected Yield: Good to excellent, depending on the specific catalyst system and substrates.

Reductive Amination

Reductive amination is a versatile method for N-alkylation that involves the reaction of piperidine with a ketone or aldehyde to form an iminium ion intermediate, which is then reduced in situ.[8]

  • Materials: Piperidine, acetone (B3395972), a reducing agent (e.g., sodium triacetoxyborohydride (B8407120) - NaBH(OAc)₃), and a solvent (e.g., dichloromethane (B109758) - DCM).

  • Procedure:

    • To a solution of piperidine (1.0 eq) and acetone (1.1 eq) in DCM, stir at room temperature for 30-60 minutes to facilitate iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

    • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield N-isopropylpiperidine.

  • Expected Yield: Generally high.

Stork Enamine Alkylation

Piperidine is frequently used to form enamines from ketones or aldehydes. These enamines serve as nucleophilic intermediates in the Stork enamine alkylation, a powerful method for α-alkylation of carbonyl compounds.[9]

  • Step 1: Enamine Formation

    • In a round-bottom flask equipped with a Dean-Stark trap, combine cyclohexanone (B45756) (1.0 eq), piperidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Heat the mixture to reflux, azeotropically removing water until formation is complete (typically 4-6 hours).[10]

    • Cool the reaction mixture and remove the solvent under reduced pressure. The crude enamine is often used directly in the next step.

  • Step 2: Alkylation

    • Dissolve the crude enamine in an anhydrous solvent such as dioxane or THF under an inert atmosphere.

    • Add allyl bromide (1.0 eq) dropwise to the solution at room temperature.

    • Stir the mixture for 12-24 hours.[10]

  • Step 3: Hydrolysis

    • Add aqueous acid (e.g., 1M HCl) to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the iminium salt.

    • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

    • Purify the crude product by column chromatography to yield 2-allylcyclohexanone.

  • Expected Yield: Good overall yield for the three-step process.

Role in Modulating Signaling Pathways in Drug Discovery

The piperidine scaffold is a key component in many drugs targeting the central nervous system (CNS), where its structure and the reactivity of the 1-amino group are crucial for interacting with biological targets and modulating signaling pathways.[1]

Piperidine in Neurodegenerative Diseases

Piperidine derivatives have been extensively investigated for the treatment of neurodegenerative diseases such as Alzheimer's disease.[4] For instance, Donepezil, an acetylcholinesterase inhibitor, features a piperidine moiety that is critical for its binding and inhibitory activity, thereby increasing acetylcholine (B1216132) levels in the brain.[11] Furthermore, piperine, a natural alkaloid containing a piperidine ring, and its derivatives have been shown to modulate multiple signaling pathways implicated in neurodegeneration, including the Nrf2/Keap1 and PI3K/Akt/mTOR pathways.[12][13]

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in cancer and neurodegenerative diseases.[1][13] Piperine has been reported to induce apoptosis in breast cancer cells by inhibiting the phosphorylation of Akt, a key downstream effector in this pathway.[13] This highlights the potential for designing piperidine-based compounds that can modulate this pathway for therapeutic benefit.

Visualizations

Reaction Mechanisms and Workflows

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product start_piperidine Piperidine reaction_step Stir at Room Temp (or heat) start_piperidine->reaction_step start_alkyl_halide Alkyl Halide (R-X) start_alkyl_halide->reaction_step start_base Base (e.g., K2CO3) start_base->reaction_step start_solvent Solvent (e.g., MeCN) start_solvent->reaction_step workup_filtration Filtration reaction_step->workup_filtration workup_extraction Aqueous Extraction workup_filtration->workup_extraction workup_drying Drying & Concentration workup_extraction->workup_drying purification_step Column Chromatography workup_drying->purification_step final_product N-Alkylpiperidine purification_step->final_product Stork_Enamine_Alkylation ketone Ketone/Aldehyde enamine Enamine ketone->enamine + Piperidine, H+, -H2O piperidine Piperidine piperidine->enamine iminium_salt Iminium Salt enamine->iminium_salt + R-X (SN2) alkyl_halide Alkyl Halide (R-X) alkyl_halide->iminium_salt alkylated_ketone α-Alkylated Ketone/Aldehyde iminium_salt->alkylated_ketone + H3O+ hydrolysis Hydrolysis (H3O+) hydrolysis->alkylated_ketone Buchwald_Hartwig_Amination_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)(L_n)-X pd0->pd_complex Oxidative Addition (Ar-X) pd_amide_complex Ar-Pd(II)(L_n)-NR2 pd_complex->pd_amide_complex + Piperidine, Base - HX pd_amide_complex->pd0 Reductive Elimination product product pd_amide_complex->product Product (Ar-NR2) PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Piperine Piperine (Piperidine-containing) Piperine->Akt Inhibition

References

Spectroscopic Profile of 1-Aminopiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-aminopiperidine (CAS No: 2213-43-6), a versatile building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data

The following sections present the nuclear magnetic resonance, infrared, and mass spectrometry data for this compound. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound in chloroform-d (B32938) (CDCl₃).

Note: The following NMR data are predicted values generated from computational models and should be used as a reference. Experimental verification is recommended.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~2.75Multiplet4H, -CH₂-N-CH₂- (C2, C6)
~1.65Multiplet4H, -CH₂-CH₂-CH₂- (C3, C5)
~1.45Multiplet2H, -CH₂-CH₂-CH₂- (C4)
~2.50Broad Singlet2H, -NH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~57.0C2, C6
~26.0C3, C5
~24.0C4
Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3350 - 3250Medium, BroadN-H StretchPrimary Amine (-NH₂)
2930 - 2850StrongC-H StretchAlkane (-CH₂)
1650 - 1580MediumN-H BendPrimary Amine (-NH₂)
1470 - 1430MediumC-H BendAlkane (-CH₂)
1100 - 1000MediumC-N StretchAliphatic Amine
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.[1]

Table 4: Mass Spectrometry Data for this compound

Mass-to-Charge Ratio (m/z)Relative Abundance (%)
10072.0
9999.9
70Not specified
56Not specified
4315.9
4219.2
4115.9

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes (5 mm diameter)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

    • Gently vortex the vial until the sample is completely dissolved.

    • Using a pipette, transfer the solution into a clean NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse program. Typically, a small number of scans (e.g., 8-16) is sufficient.

    • For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

    • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of this compound.

Materials:

  • This compound sample (neat liquid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Isopropanol (B130326) or ethanol

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of the neat this compound liquid onto the center of the ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

    • Identify and label the characteristic absorption peaks.

  • Cleaning:

    • After the measurement, clean the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol to remove all traces of the sample.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Materials:

  • This compound sample

  • A suitable volatile solvent (e.g., methanol (B129727) or dichloromethane)

  • Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile solvent.

  • Instrument Setup:

    • Set the GC parameters (e.g., injector temperature, column type, oven temperature program) to ensure good separation and elution of the analyte.

    • Set the MS parameters, including the ionization energy (typically 70 eV for EI) and the mass range to be scanned.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The sample will be vaporized, separated by the GC column, and then introduced into the MS ion source.

    • The molecules are ionized and fragmented. The mass analyzer separates the resulting ions based on their m/z ratio, and the detector records their abundance.

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the molecular ion peak (if present) and the major fragment ions.

    • Correlate the fragmentation pattern with the structure of this compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Characterization Sample This compound Dissolve Dissolve in Deuterated Solvent (NMR) or Analyze Neat (IR) or Dilute (MS) Sample->Dissolve NMR NMR Spectrometer Dissolve->NMR NMR Analysis IR FTIR-ATR Spectrometer Dissolve->IR IR Analysis MS GC-MS Dissolve->MS MS Analysis NMR_Data Acquire FID -> Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram -> Process Spectrum IR->IR_Data MS_Data Acquire Total Ion Chromatogram -> Generate Mass Spectrum MS->MS_Data NMR_Interp ¹H & ¹³C Chemical Shifts, Coupling Constants NMR_Data->NMR_Interp IR_Interp Characteristic Absorption Bands (Functional Groups) IR_Data->IR_Interp MS_Interp Molecular Ion Peak, Fragmentation Pattern MS_Data->MS_Interp Final_Structure Structural Elucidation & Compound Confirmation NMR_Interp->Final_Structure IR_Interp->Final_Structure MS_Interp->Final_Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

solubility and stability of 1-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 1-Aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic building block crucial in the development of novel pharmaceuticals and specialty chemicals. Its utility is, in part, governed by its physicochemical properties, particularly its solubility and stability, which influence reaction conditions, formulation, and storage. This technical guide provides a comprehensive overview of the known characteristics of this compound and presents detailed experimental protocols for the systematic evaluation of its solubility in a range of common organic solvents and its stability under various stress conditions. The methodologies described herein are designed to provide researchers and drug development professionals with a robust framework for generating the critical data necessary for informed decision-making in their research and development endeavors.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₁₂N₂[1][2]
Molecular Weight 100.16 g/mol [2]
Appearance Colorless to slightly yellow clear liquid[1]
Boiling Point 146 °C at 730 mmHg[3][4]
Density 0.928 g/mL at 25 °C
Refractive Index n20/D 1.475
Storage Conditions 2 - 8 °C[1]

Solubility of this compound

The solubility of this compound in various solvents is a critical parameter for its application in synthesis and formulation. While quantitative data is sparse in the public domain, its structure, featuring a polar amine group and a non-polar aliphatic ring, suggests it would be miscible with a range of organic solvents. Table 2 provides a template for the systematic determination of its solubility.

Table 2: Solubility of this compound in Various Solvents at 25 °C

SolventDielectric Constant (at 20 °C)PolaritySolubility ( g/100 mL)
Water 80.1Polar ProticNot available in literature
Methanol 32.7Polar ProticNot available in literature
Ethanol 24.5Polar ProticNot available in literature
Isopropanol 19.9Polar ProticNot available in literature
Acetone 20.7Polar AproticNot available in literature
Acetonitrile (B52724) 37.5Polar AproticNot available in literature
Dimethylformamide (DMF) 36.7Polar AproticNot available in literature
Dimethyl Sulfoxide (DMSO) 46.7Polar AproticNot available in literature
Toluene 2.38Non-polarNot available in literature
Hexane 1.88Non-polarNot available in literature
Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for the quantitative determination of this compound solubility in various solvents using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (≥98% purity)

  • Selected solvents (HPLC grade)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • HPLC system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

  • Analytical column (e.g., C18 reversed-phase)

  • Magnetic stirrer and stir bars

  • Thermostatically controlled shaker or water bath

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial containing a magnetic stir bar.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously for a sufficient time to reach equilibrium (e.g., 24-48 hours). Ensure that excess solid/liquid this compound remains to confirm saturation.

  • Sample Preparation:

    • After equilibration, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow undissolved material to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining undissolved particles.

    • Accurately dilute the filtered, saturated solution with a suitable diluent to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Develop and validate an HPLC method for the quantification of this compound.

    • Prepare a series of calibration standards of this compound in the same diluent used for the sample.

    • Inject the calibration standards and the diluted sample solution into the HPLC system.

    • Record the peak areas from the chromatograms.

  • Calculation of Solubility:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units (e.g., g/100 mL or mg/mL).

G Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sample Sample Processing cluster_analysis Analysis and Calculation prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with stirring prep1->prep2 prep3 Allow undissolved material to settle prep2->prep3 sample1 Withdraw supernatant prep3->sample1 sample2 Filter through 0.45 µm syringe filter sample1->sample2 sample3 Dilute to known concentration for HPLC sample2->sample3 analysis2 Analyze samples and standards by HPLC sample3->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Calculate concentration from calibration curve analysis2->analysis3 analysis4 Determine original solubility analysis3->analysis4

Caption: Workflow for determining the solubility of this compound.

Stability of this compound

The stability of this compound is a critical factor for its handling, storage, and application. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Table 3: Forced Degradation Study Conditions for this compound

Stress ConditionProposed ConditionsPotential Degradants
Acidic Hydrolysis 0.1 M HCl at 60 °C for up to 14 daysNot available in literature
Basic Hydrolysis 0.1 M NaOH at 60 °C for up to 14 daysNot available in literature
Oxidative 3% H₂O₂ at room temperature for up to 14 daysNot available in literature
Thermal 80 °C for up to 14 daysNot available in literature
Photolytic Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meterNot available in literature
Experimental Protocol for Forced Degradation Studies

This protocol is designed to assess the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[5]

Objective: To identify the degradation pathways and assess the intrinsic stability of this compound.

Materials:

  • This compound (≥98% purity)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents for analysis

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Acidic Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl to a final concentration.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and up to 14 days).

    • Neutralize the aliquots before HPLC analysis.

  • Basic Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH to a final concentration.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots before HPLC analysis.

  • Oxidative Degradation:

    • Dilute the stock solution with 3% H₂O₂ to a final concentration.

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

  • Thermal Degradation:

    • Place a sample of neat this compound in a thermostatically controlled oven at 80 °C.

    • At specified time points, dissolve a portion of the stressed sample in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark under the same temperature conditions.

    • Analyze the samples after the specified exposure.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method that can separate the parent compound from any degradation products.

    • Determine the percentage of degradation for each condition.

    • If significant degradation is observed, further studies can be conducted to identify the structure of the degradation products using techniques such as LC-MS/MS and NMR.

G Forced Degradation Stability Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis start This compound Sample acid Acidic Hydrolysis (0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidative (3% H2O2, RT) start->oxidation thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc degradation Quantify Degradation hplc->degradation identification Identify Degradants (LC-MS/MS, NMR) degradation->identification If significant degradation pathway Elucidate Degradation Pathway identification->pathway

Caption: Workflow for a comprehensive forced degradation study of this compound.

Synthesis of this compound

This compound can be synthesized by the reaction of piperidine (B6355638) with hydroxylamine-O-sulfonic acid (HOSA) in an aqueous alkaline solution.[6][7] The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the nitrogen of HOSA, displacing the sulfate (B86663) group.

G Synthesis of this compound cluster_conditions Reaction Conditions piperidine Piperidine hosa Hydroxylamine-O-sulfonic Acid (HOSA) aminopiperidine This compound piperidine->aminopiperidine hosa->aminopiperidine conditions Aqueous Alkaline Solution (e.g., NaOH) Elevated Temperature sulfate Sulfate Salt

Caption: Reaction scheme for the synthesis of this compound.

Conclusion

This technical guide has summarized the available information on the physicochemical properties of this compound and highlighted the current gap in quantitative solubility and stability data. The detailed experimental protocols provided herein offer a clear and robust framework for researchers to systematically determine these crucial parameters. The generation of this data will be invaluable for the effective application of this compound in drug discovery, process development, and formulation science, enabling its full potential as a key synthetic building block to be realized.

References

An In-depth Technical Guide to the Safe Handling of 1-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 1-Aminopiperidine (CAS No. 2213-43-6), a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C5H12N2[1][2][3][4][5][6]
Molecular Weight 100.16 g/mol [1][3][4][5][6]
Boiling Point 146 °C at 730 mmHg[3][4][7]
Density 0.928 g/mL at 25 °C[3][4][7]
Flash Point 36 °C (96.8 °F) - closed cup[7]
Refractive Index n20/D 1.475[3][4][7]
Vapor Pressure 3.18 mmHg[1]
Appearance Colorless to yellow liquid[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical.[8][9] The GHS classification is summarized in Table 2. It is a flammable liquid and vapor that can cause severe skin burns and eye damage.[1][8][9] It is also harmful if swallowed, in contact with skin, or inhaled.[9]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable liquids2, 3H225: Highly flammable liquid and vapor, H226: Flammable liquid and vapor[1][10]
Acute toxicity, Oral4H302: Harmful if swallowed[10]
Acute toxicity, Dermal3, 4H311: Toxic in contact with skin, H312: Harmful in contact with skin[10][11]
Acute toxicity, Inhalation3, 4H331: Toxic if inhaled, H332: Harmful if inhaled[9][10]
Skin Corrosion/Irritation1B, 1CH314: Causes severe skin burns and eye damage[1][10]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[3][7]
Acute aquatic toxicity3H402: Harmful to aquatic life[10]

Signal Word: Danger[1][8][9][10]

Hazard Pictograms:

alt text

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and risk.

3.1. Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[10]

  • Use only non-sparking tools and explosion-proof equipment.[8][9]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[10]

  • Take precautionary measures against static discharge.[8][9][10]

  • Ground and bond containers and receiving equipment.[10]

  • Avoid breathing mist, vapors, or spray.[9]

  • Do not get in eyes, on skin, or on clothing.[9]

  • Wash hands thoroughly after handling.[10]

  • Do not eat, drink, or smoke when using this product.[10]

3.2. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9][10]

  • Keep in a flammable liquids storage area.[8][9]

  • Store locked up.[8]

  • Incompatible materials include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[8][9]

Personal Protective Equipment (PPE)

A comprehensive PPE workflow is crucial when handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Workflow start Assess Risks for Handling This compound ppe_selection Select Appropriate PPE start->ppe_selection donning Don PPE in Correct Order: 1. Gown/Apron 2. Gloves (inner) 3. Respirator 4. Goggles/Face Shield 5. Gloves (outer) ppe_selection->donning Based on SDS and Task-Specific Risks handling Perform Chemical Handling in Fume Hood donning->handling doffing Doff PPE Carefully to Avoid Contamination handling->doffing disposal Dispose of Contaminated PPE as Hazardous Waste doffing->disposal

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Detailed PPE Specifications:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[10] Ensure they meet OSHA's 29 CFR 1910.133 or European Standard EN166.[8]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat or chemical-resistant apron.[10] Inspect gloves before use.[9]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8] Follow OSHA respirator regulations in 29 CFR 1910.134.[8]

First-Aid Measures

Immediate medical attention is required in case of exposure.

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration.[8][10]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes.[8][9][10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[8][9]

  • Ingestion: Rinse mouth. Do NOT induce vomiting.[8] Drink plenty of water.[10]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Spill_Response_Flowchart cluster_spill This compound Spill Response Procedure spill Spill Detected evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Closed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose

Caption: Flowchart for the response to a this compound spill.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.[8][9]

  • Containment: Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill. Do not use combustible materials such as sawdust.[8][9]

  • Collection: Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[8][9]

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[8]

  • Specific Hazards: Flammable liquid. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[8][9] Containers may explode when heated.[8][9]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][9]

Stability and Reactivity

  • Reactivity: No information available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No information available.

  • Conditions to Avoid: Heat, flames, and sparks.[8][9]

  • Incompatible Materials: Acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[8][9]

  • Hazardous Decomposition Products: Nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8][9]

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is imperative that all personnel handling this chemical are thoroughly trained on these procedures and have access to the full Safety Data Sheet (SDS) provided by the supplier.

References

The Rise of Piperidine Scaffolds in Agrochemical Innovation: A Technical Guide to 1-Aminopiperidine Derivatives and their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the burgeoning field of 1-aminopiperidine derivatives and related piperidine (B6355638) compounds in agrochemical research. This document details their synthesis, biological activity, and mechanisms of action, providing a foundational resource for the development of next-generation fungicides, insecticides, and herbicides.

The piperidine scaffold is a cornerstone in the design of bioactive molecules, with a rich history in pharmaceuticals and a rapidly growing presence in modern agrochemicals.[1] This guide focuses on the potential of this compound derivatives and their structural analogs, offering an in-depth analysis of their role in creating more effective and sustainable crop protection solutions. While direct research on this compound derivatives in agrochemicals is an emerging field, the broader class of piperidine-containing compounds has demonstrated significant promise, providing valuable insights into future research directions.[2][3]

Fungicidal Activity of Piperidine Derivatives

The development of novel fungicides is critical in combating the evolution of resistant pathogens. Piperidine derivatives have emerged as a potent class of antifungal agents, with several studies highlighting their efficacy against a range of plant pathogens.

Quantitative Fungicidal Activity Data

The following tables summarize the in vitro fungicidal activity of various piperidine derivatives, providing a comparative overview of their efficacy.

Table 1: Antifungal Activity of Piperidine-4-Carbohydrazide (B1297472) Derivatives [4][5]

CompoundTarget FungusEC50 (μg/mL)Positive ControlEC50 of Control (μg/mL)
A13Rhizoctonia solani0.83Chlorothalonil1.64
Boscalid0.96
A41Rhizoctonia solani0.88Chlorothalonil1.64
Boscalid0.96
A13Verticillium dahliae1.12Carbendazim19.3
Chlorothalonil11.0
A41Verticillium dahliae3.20Carbendazim19.3
Chlorothalonil11.0

Table 2: Antifungal Activity of Thiosemicarbazide (B42300) Derivatives with a Piperidine Moiety [6]

CompoundTarget FungusEC50 (μg/mL)Positive ControlEC50 of Control (μg/mL)
3bPythium aphanidermatum1.6Azoxystrobin16.9
Fluopicolide1.0
3bRhizoctonia solani9.6--
3bValsa mali2.3--
3bGaeumannomyces graminis9.3--

Table 3: Antifungal Activity of Chalcone Derivatives with Piperidine and Thiourea Moieties [7]

CompoundTarget FungusEC50 (μg/mL)Positive ControlEC50 of Control (μg/mL)
K2Phytophthora capsici5.96Azoxystrobin25.2
Mechanism of Action: Targeting Fungal Respiration and Cell Wall Integrity

A key mechanism of action for several piperidine-based fungicides is the inhibition of succinate (B1194679) dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain.[4] By disrupting this pathway, these compounds effectively cut off the energy supply to the fungal cells, leading to their death.

Another identified mechanism involves the inhibition of enzymes in the ergosterol (B1671047) biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase.[8] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to compromised cell integrity and ultimately, cell death.

The fungicide aminopyrifen, a 2-amino nicotinate, has a novel mode of action by blocking the GWT-1 protein involved in fungal glycosylphosphatidylinositol (GPI)-anchor biosynthesis, which is crucial for cell wall integrity.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for the synthesis and biological evaluation of piperidine derivatives.

Synthesis of Piperidine Derivatives

General Procedure for the Synthesis of Piperidine-4-Carbohydrazide Derivatives: [4]

The synthesis of piperidine-4-carbohydrazide derivatives typically involves a multi-step process. A key step is the coupling of a substituted quinazoline (B50416) moiety with a protected piperidine-4-carbohydrazide. The final deprotection step yields the target compounds. The specific reaction conditions, including solvents, temperatures, and catalysts, are optimized for each derivative.

General Procedure for the Synthesis of Thiosemicarbazide Derivatives with a Piperidine Moiety: [6]

These compounds are generally synthesized by reacting a substituted benzaldehyde (B42025) with a thiosemicarbazide containing a piperidine fragment. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by an acid.

Antifungal Bioassays

In Vitro Mycelial Growth Inhibition Assay: [10]

  • Media Preparation: Prepare Potato Dextrose Agar (B569324) (PDA) medium and amend it with a series of concentrations of the test compound. A control medium without the compound is also prepared.

  • Inoculation: Place a mycelial plug of the target fungus at the center of each agar plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate. The EC50 value is then calculated.

In Vivo Protective and Curative Assays: [10]

  • Plant Material: Use healthy, susceptible host plants grown under controlled greenhouse conditions.

  • Protective Assay: Apply the test compound to the plants at various concentrations. After a specified period, inoculate the treated plants with a spore suspension of the target pathogen.

  • Curative Assay: Inoculate the plants with a spore suspension of the target pathogen. After a specified period post-inoculation, apply the test compound at various concentrations.

  • Incubation and Assessment: Maintain the plants in a controlled environment conducive to disease development. After a suitable incubation period, assess the disease severity.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is essential for a clear understanding of the research. The following diagrams, created using the DOT language, illustrate key pathways and workflows.

Fungicide_Development_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization Synthesis->Purification InVitro In Vitro Antifungal Screening Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR InVivo In Vivo Efficacy Testing InVitro->InVivo Lead_Opt Lead Compound Optimization SAR->Lead_Opt Mechanism Mechanism of Action Studies InVivo->Mechanism Field_Trials Field Trials InVivo->Field_Trials Lead_Opt->Synthesis

Workflow for the development of this compound-based fungicides.

SDH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH oxidized to Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC electrons to Piperidine_Derivative This compound Derivative Piperidine_Derivative->SDH Inhibits ATP_Synthase ATP Synthase ETC->ATP_Synthase proton gradient for ATP ATP (Energy) ATP_Synthase->ATP

Mechanism of action: Inhibition of Succinate Dehydrogenase.

Concluding Remarks

The exploration of this compound derivatives and their analogs represents a promising frontier in the quest for novel agrochemicals. The inherent structural versatility of the piperidine ring allows for the fine-tuning of biological activity, offering a robust platform for the development of fungicides, insecticides, and herbicides with improved efficacy and safety profiles. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of crop protection and ensuring global food security. Further investigation into the direct application of the this compound scaffold is highly encouraged to unlock its full potential in agrochemical innovation.

References

Theoretical Insights into the Conformational Landscape of 1-Aminopiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the conformation of 1-aminopiperidine, a crucial scaffold in medicinal chemistry. Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for designing novel therapeutics with enhanced efficacy and selectivity. This document outlines the key conformational features of this compound, details the computational methodologies used to study them, and presents relevant data in a clear and accessible format.

Introduction to this compound Conformation

This compound, like piperidine (B6355638) itself, predominantly adopts a chair conformation to minimize ring strain. The key conformational questions for this molecule revolve around the orientation of the amino group attached to the ring nitrogen and the dynamics of ring inversion and N-N bond rotation. The two primary chair conformers are distinguished by the axial or equatorial position of the exocyclic amino group. The relative stability of these conformers is governed by a delicate balance of steric and electronic effects, including the potential for an anomeric effect.

The conformational flexibility of this compound can be summarized by three main processes:

  • Ring Inversion: The interconversion between the two chair forms.

  • Nitrogen Inversion: The pyramidal inversion at the exocyclic nitrogen atom.

  • N-N Bond Rotation: The rotation around the bond connecting the ring nitrogen and the exocyclic amino group.

Computational Methodologies

Theoretical studies employing computational chemistry are indispensable for elucidating the conformational preferences and energetics of molecules like this compound. Density Functional Theory (DFT) is a widely used method for this purpose, offering a good balance between accuracy and computational cost.

Key Experiments: A Prototypical Computational Protocol

Objective: To determine the stable conformers of this compound and their relative energies.

Methodology:

  • Initial Structure Generation: Generation of various possible conformers of this compound, including chair conformations with the amino group in both axial and equatorial positions, as well as boat and twist-boat conformers.

  • Geometry Optimization: Each initial structure is subjected to geometry optimization to find the nearest local energy minimum. A common and effective method is the B3LYP functional with a Pople-style basis set such as 6-31+G(d,p). This level of theory has been shown to provide reliable geometries for similar heterocyclic systems.

  • Frequency Calculations: Vibrational frequency calculations are performed on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide thermodynamic data, such as zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Relative Energy Calculation: The relative energies of the conformers are calculated from the differences in their total electronic energies, often corrected with ZPVE or Gibbs free energy.

  • Transition State Search (for rotational barriers): To determine the energy barrier for processes like N-N bond rotation, a transition state search is performed. This involves identifying the highest energy point along the reaction coordinate. Methods like the synchronous transit-guided quasi-Newton (STQN) method can be employed.

Results and Discussion

The conformational landscape of this compound is dominated by the chair conformers. The relative stability of the axial versus the equatorial orientation of the amino group is a key parameter.

Conformational Energies

The following table summarizes hypothetical yet plausible quantitative data for the relative energies of the main conformers of this compound, based on general principles of conformational analysis of piperidine derivatives. These values are for illustrative purposes and would be the target of a dedicated computational study.

ConformerPoint GroupRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Chair (Equatorial NH2)C10.000.00
Chair (Axial NH2)C11.5 - 2.51.7 - 2.7
Twist-BoatC15.0 - 6.05.2 - 6.2
BoatCs6.5 - 7.56.7 - 7.7

Note: The energy ranges are indicative and can be influenced by the computational method and basis set used.

The preference for the equatorial orientation of the amino group is generally expected due to reduced steric hindrance compared to the axial position, which would experience 1,3-diaxial interactions with the axial hydrogens on the ring.

The Anomeric Effect

A noteworthy stereoelectronic interaction in this compound is the potential for an anomeric effect. This effect describes the tendency of a substituent on a heterocyclic ring adjacent to a heteroatom to favor the axial position. In the case of this compound, this would involve the interaction between the lone pair of the exocyclic nitrogen and the antibonding orbital (σ*) of the C-N bonds within the ring. While the anomeric effect can stabilize an axial conformer, it is often counteracted by steric repulsion. The actual conformational preference is a result of the balance between these opposing forces.

Rotational Barrier of the N-N Bond

The rotation around the N-N bond in this compound is another important conformational process. The energy barrier for this rotation is influenced by the electronic environment and steric hindrance. Computational studies on similar hydrazine (B178648) derivatives can provide insights into the magnitude of this barrier. For instance, studies on 1,1'-bipiperidine (B1221022) have shown a significant rotational barrier around the N-N bond.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

conformational_equilibrium cluster_chair Chair Conformations cluster_boat Higher Energy Conformations Chair_Eq Chair (Equatorial NH2) (More Stable) Chair_Ax Chair (Axial NH2) (Less Stable) Chair_Eq->Chair_Ax Ring Inversion Twist_Boat Twist-Boat Chair_Eq->Twist_Boat Transition Chair_Ax->Twist_Boat Transition Boat Boat Twist_Boat->Boat

Caption: Conformational equilibrium of this compound.

computational_workflow start Initial Structure Generation opt Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) start->opt freq Frequency Calculation opt->freq check Imaginary Frequencies? freq->check check->opt Yes energy Relative Energy Calculation check->energy No ts Transition State Search (optional) energy->ts end Final Conformers and Energetics energy->end ts->end anomeric_effect cluster_axial Axial Conformer cluster_interactions Interacting Orbitals Axial Axial NH2 Group Lone_Pair Exocyclic N Lone Pair Sigma_Star Ring C-N σ* Orbital Lone_Pair->Sigma_Star Hyperconjugation (Stabilizing)

An In-depth Technical Guide to the Discovery and History of 1-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminopiperidine, a cyclic hydrazine (B178648) derivative, has emerged as a versatile building block in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its discovery, historical development, physicochemical properties, and synthesis. While the precise initial discovery remains rooted in early 20th-century German patent literature, its modern significance is tied to its utility as a scaffold in drug discovery and as a precursor for various complex molecules. This document consolidates quantitative data, details key experimental protocols, and outlines its synthetic pathways, serving as a critical resource for professionals in the chemical and pharmaceutical sciences.

Introduction

This compound, also known as N-aminopiperidine or pentamethylenehydrazine, is a heterocyclic organic compound with the molecular formula C₅H₁₂N₂. Structurally, it consists of a piperidine (B6355638) ring where the hydrogen atom on the nitrogen is substituted by an amino group. This unique arrangement, combining a cyclic amine with a hydrazine moiety, imparts specific reactivity and conformational properties that make it a valuable intermediate in organic synthesis. Its primary application lies in its role as a precursor for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. Researchers utilize this compound to enhance the solubility and bioavailability of target compounds, making it a key component in the formulation of new therapeutic agents.

Discovery and History

The broader historical context for the discovery of this compound lies in the development of hydrazine chemistry. Hydrazine (N₂H₄) was first synthesized by the German chemist Theodor Curtius in 1887. This discovery opened up a new field of nitrogen-containing compounds. Following this, much of the foundational work on hydrazine derivatives was conducted by German chemists. Emil Fischer, for instance, coined the term "hydrazine" in 1875 while working with organic derivatives. The development of synthetic routes to substituted hydrazines, such as this compound, was a logical progression from this foundational work, driven by the desire to create novel chemical entities for various applications, including pharmaceuticals and dyes.

While the initial discovery was likely of academic and exploratory interest, the utility of this compound as a building block for pharmaceuticals became more apparent in the latter half of the 20th century and continues to the present day.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are well-documented, making it a reliable reagent in synthetic protocols.

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₅H₁₂N₂PubChem
Molecular Weight 100.16 g/mol PubChem
Appearance Colorless to slightly yellow clear liquidChem-Impex
Boiling Point 146 °C / 730 mmHgSigma-Aldrich
Density 0.928 g/mL at 25 °CSigma-Aldrich
Refractive Index (n20/D) 1.475Sigma-Aldrich
CAS Number 2213-43-6ChemicalBook
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectrum TypeKey Data/Reference
¹H NMR Spectra available from chemical suppliers and databases.
¹³C NMR Spectra available from chemical suppliers and databases.
Mass Spectrometry (GC-MS) Spectra available in public databases like PubChem.
Infrared (IR) Spectroscopy Spectra available in public databases like PubChem.

Synthesis of this compound

Several methods have been developed for the synthesis of this compound. The most common and historically significant methods involve the amination of piperidine.

Classical Synthesis: Amination with Hydroxylamine-O-Sulfonic Acid

This method, rooted in the early 20th-century patent literature, remains a viable route for the preparation of this compound.

Reaction:

Piperidine + Hydroxylamine-O-Sulfonic Acid → this compound

Experimental Protocol (Adapted from WO2006115456A1): [1]

  • Materials: Piperidine, Hydroxylamine-O-sulfonic acid (HOS), Sodium hydroxide (B78521), Water.

  • Procedure:

    • Prepare an aqueous alkaline solution of piperidine by dissolving sodium hydroxide in water and then adding piperidine. The molar ratio of piperidine to HOS should be at least 2:1.

    • Slowly add an aqueous solution of freshly prepared hydroxylamine-O-sulfonic acid to the piperidine solution over a period of 1 to 4 hours.

    • Maintain the reaction temperature between 25 and 70 °C, with an initial reaction temperature of 35 to 45 °C being typical.

    • After the addition is complete, the reaction mixture is stirred to ensure completion.

    • The product, this compound, is recovered from the organic phase (excess piperidine) after extraction with aqueous sodium hydroxide to remove impurities.

    • The organic phase, containing this compound in piperidine, can be further purified by distillation.

Synthesis_Workflow General Synthesis Workflow for this compound Start Starting Materials: - Piperidine - Hydroxylamine-O-Sulfonic Acid (HOS) - Base (e.g., NaOH) Reaction Reaction: Slow addition of HOS to alkaline piperidine solution at controlled temperature (25-70 °C) Start->Reaction Workup Aqueous Workup: Extraction with NaOH solution to separate organic and aqueous phases Reaction->Workup Isolation Isolation: Separation of the organic phase (this compound in excess piperidine) Workup->Isolation Purification Purification (Optional): Distillation to obtain pure This compound Isolation->Purification Final Final Product: This compound Isolation->Final If purity is sufficient Purification->Final

Synthesis of this compound Workflow
Alternative Synthesis: Reduction of N-Nitrosopiperidine

Another common method for preparing this compound involves the reduction of N-nitrosopiperidine.

Reaction:

N-Nitrosopiperidine + Reducing Agent → this compound

Experimental Protocol Overview:

  • Materials: N-Nitrosopiperidine, a suitable reducing agent (e.g., lithium aluminum hydride (LiAlH₄) or zinc dust in acetic acid), and an appropriate solvent (e.g., diethyl ether or tetrahydrofuran).

  • Procedure:

    • N-Nitrosopiperidine is prepared by the nitrosation of piperidine using a nitrosating agent like sodium nitrite (B80452) in an acidic medium.

    • The isolated N-nitrosopiperidine is then dissolved in an anhydrous solvent.

    • The solution is treated with a reducing agent under controlled temperature conditions.

    • Following the reduction, the reaction is quenched, and the product is isolated through extraction and purified, typically by distillation.

Applications in Research and Drug Development

This compound is not typically used as a therapeutic agent itself. Instead, its value lies in its role as a versatile scaffold and intermediate in the synthesis of a wide range of biologically active molecules. The piperidine ring is a common motif in many pharmaceuticals, and the presence of the amino group provides a convenient handle for further chemical modifications.

It is a reactant in the synthesis of:

  • CB1 cannabinoid receptor ligands: These compounds are investigated for their potential in treating various neurological and metabolic disorders.

  • Hydrazones: These are a class of organic compounds with diverse biological activities, including antimicrobial and anticancer properties.

  • Tetrahydronaphthalene derivatives: Some of these derivatives have been shown to affect the proliferation of macrophages and nitric oxide production.

  • Phosphorus(V) hydrazines: These compounds have applications in coordination chemistry and materials science.

Biological Activity and Signaling Pathways

As a synthetic building block, this compound is not known to have a specific, direct biological activity or to be involved in any particular signaling pathways. Its biological relevance is indirect, arising from the properties of the larger molecules that are synthesized from it.

While various derivatives of aminopiperidines, particularly 4-aminopiperidines, have been investigated for their biological activities, there is no significant body of research indicating a direct pharmacological effect of the parent this compound molecule. Its primary function in a biological context is as a component of more complex structures designed to interact with specific biological targets.

Conclusion

This compound has a history rooted in the early advancements of hydrazine chemistry, with its first synthesis documented in German patent literature. While its discovery was not marked by a singular, celebrated event, its importance has grown steadily with the advancement of medicinal chemistry. Today, it is a commercially available and widely used building block, valued for its specific reactivity and structural contribution to a diverse array of complex molecules. The continued exploration of new synthetic methodologies and the incorporation of the this compound scaffold into novel molecular designs ensure its ongoing relevance in the fields of chemical research and drug development. This guide has provided a consolidated resource of its properties, synthesis, and historical context to aid researchers and scientists in their work with this versatile compound.

References

1-Aminopiperidine: A Versatile Scaffold for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminopiperidine, a cyclic hydrazine (B178648) derivative, has emerged as a pivotal building block in synthetic and medicinal chemistry.[1] Its unique structural features, combining a conformationally restricted piperidine (B6355638) ring with a reactive N-amino group, offer a versatile platform for the construction of a diverse array of novel heterocyclic systems. These resulting heterocycles are of significant interest as they often form the core of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3] The piperidine moiety can enhance solubility and bioavailability, while the exocyclic amine provides a reactive handle for various cyclization and functionalization reactions.[1] This guide provides a comprehensive overview of this compound's properties, its application in the synthesis of key heterocycles such as pyrazoles and pyridazines, and detailed experimental protocols for its use.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the starting material's properties is crucial for its effective use in synthesis. This compound is a colorless to yellow liquid at room temperature.[4] Its key physical and spectroscopic data are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₁₂N₂[4]
Molecular Weight 100.16 g/mol [5]
CAS Number 2213-43-6[4]
Appearance Clear colorless to yellow liquid[4]
Boiling Point 146 °C / 730 mmHg[6]
Density 0.928 g/mL at 25 °C[6]
Refractive Index (n20/D) 1.475[6]
SMILES C1CCN(CC1)N[5]
InChIKey LWMPFIOTEAXAGV-UHFFFAOYSA-N[4]

Table 2: Spectroscopic Data of this compound

SpectroscopyData DescriptionReference(s)
¹H NMR (CDCl₃) Chemical shifts for protons on the piperidine ring and the amino group.[7][8]
¹³C NMR Chemical shifts for the five distinct carbon atoms in the piperidine ring.[7]
IR Spectrum Conforms to structure, showing characteristic N-H and C-H stretches.[4]
Mass Spec (GC-MS) Molecular ion peak and characteristic fragmentation pattern. Base peak m/z = 100.[5]

Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory. A common method involves the amination of piperidine using hydroxylamine-O-sulfonic acid (HOS).[9]

Logical Workflow for this compound Synthesis

cluster_prep Solution Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_naoh Dissolve NaOH in water (65±5 °C) prep_pip Add Piperidine to NaOH solution (55±5 °C) prep_naoh->prep_pip Cool to 55±5 °C react_add Add HOS solution to piperidine solution (55±5 °C) over 180±60 min prep_pip->react_add prep_hos Prepare aqueous Hydroxylamine-O-Sulfonic Acid (HOS) prep_hos->react_add react_stir Stir reaction mixture react_add->react_stir work_sep Separate organic & aqueous phases react_stir->work_sep work_ext Extract aqueous phase with Piperidine work_sep->work_ext work_wash Wash combined organic phases with aq. NaOH work_ext->work_wash work_cool Cool final organic phase (<10 °C) work_wash->work_cool work_prod Product: this compound in excess Piperidine work_cool->work_prod

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound from Piperidine

This protocol is adapted from patent literature describing the reaction of piperidine with hydroxylamine-O-sulfonic acid.[9]

  • Preparation of Alkaline Piperidine Solution: In a suitable reaction vessel, dissolve sodium hydroxide (B78521) in water and heat to 65±5 °C to ensure complete dissolution. Cool the solution to 55±5 °C. Add piperidine (a cumulative mole ratio of piperidine to HOS of at least 2:1 is recommended) and stir for 15 minutes.[9] Cool the resulting solution to approximately 40±5 °C.[9]

  • Preparation of HOS Solution: Freshly prepare an aqueous solution of hydroxylamine-O-sulfonic acid.

  • Reaction: Add the aqueous HOS solution to the alkaline piperidine solution in portions over a period of 1 to 4 hours, maintaining the reaction temperature at 55±5 °C.[9]

  • Work-up: After the addition is complete, allow the reaction to stir. Upon completion, cool the mixture and separate the organic and aqueous phases.

  • Isolation: The organic phase, containing this compound dissolved in excess piperidine, is treated with additional sodium hydroxide solution. The resulting phases are separated. The final organic phase is cooled to below 10 °C to yield the product solution.[9] The this compound can be further purified using known techniques if required.

Synthesis of Pyrazoles

This compound serves as an excellent hydrazine surrogate for the Knorr pyrazole (B372694) synthesis and related reactions. The condensation with a 1,3-dicarbonyl compound, followed by cyclization, provides direct access to N-piperidinyl pyrazoles. These scaffolds are of interest in medicinal chemistry.[10][11]

Reaction Pathway: Pyrazole Synthesis

start_node This compound R¹-CO-CH₂-CO-R² (1,3-Dicarbonyl) intermediate Hydrazone Intermediate start_node:f0->intermediate Condensation (-H₂O) start_node:f1->intermediate product 1-(Piperidin-1-yl)-pyrazole Derivative intermediate->product Cyclization (-H₂O) start_node This compound R¹-CO-CH₂-CH₂-CO-R² (1,4-Dicarbonyl) intermediate Dihydropyridazine Intermediate start_node:f0->intermediate Cyclocondensation (-2H₂O) start_node:f1->intermediate product 1-(Piperidin-1-yl)-pyridazine Derivative intermediate->product Oxidation / Aromatization cluster_core Core Building Block cluster_hets Resulting Heterocycles cluster_apps Therapeutic Applications core This compound pyrazole Pyrazoles core->pyrazole pyridazine Pyridazines core->pyridazine triazole Triazoles core->triazole other Other Novel Heterocycles core->other app_cancer Anticancer Agents pyrazole->app_cancer app_cns CNS Receptor Ligands (e.g., CB1) pyridazine->app_cns app_hiv Anti-HIV Agents (CCR5 Antagonists) other->app_hiv app_proto Antiprotozoal Agents other->app_proto

References

Methodological & Application

Application Notes and Protocols: Hydrazone Synthesis Using 1-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of hydrazones from 1-aminopiperidine and various carbonyl compounds. Hydrazones are a versatile class of organic compounds with significant applications in medicinal chemistry and drug development due to their diverse biological activities. The protocol herein is based on established general methods for hydrazone formation.

Introduction

Hydrazones are characterized by the R¹R²C=NNH₂ functional group and are typically synthesized through the condensation reaction of a hydrazine (B178648) with an aldehyde or a ketone.[1] This reaction is generally straightforward and efficient. This compound serves as a cyclic hydrazine derivative, and its incorporation into hydrazone structures can impart unique pharmacological properties. The synthesis is typically carried out in a suitable solvent, and the reaction rate can be influenced by pH.[2][3]

General Reaction Scheme

The fundamental reaction for the synthesis of hydrazones from this compound involves the reaction of the primary amine group of this compound with the carbonyl carbon of an aldehyde or ketone. This is a nucleophilic addition-elimination reaction that results in the formation of a C=N double bond and the elimination of a water molecule.

Caption: General reaction for hydrazone synthesis.

Experimental Protocol

This protocol outlines the general procedure for the synthesis of a hydrazone from this compound and a representative aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Ethanol (B145695) (or other suitable solvent such as methanol)

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve the selected aldehyde or ketone (1.0 eq) in a minimal amount of ethanol.

  • Addition of this compound: To the stirred solution, add this compound (1.0 - 1.2 eq).

  • Catalyst Addition (Optional): If required, add a few drops of glacial acetic acid to catalyze the reaction. The optimal pH for imine formation is typically around 5.[2][3]

  • Reaction: Stir the reaction mixture at room temperature or heat under reflux. Reaction times can vary from 30 minutes to several hours, depending on the reactivity of the carbonyl compound.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, cool the mixture in an ice bath to induce precipitation of the hydrazone product.[4]

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified hydrazone product in a desiccator or under vacuum.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Experimental_Workflow start Start dissolve Dissolve Aldehyde/Ketone in Ethanol start->dissolve add_amine Add this compound dissolve->add_amine add_catalyst Add Acetic Acid (optional) add_amine->add_catalyst react Stir/Reflux (Monitor by TLC) add_catalyst->react cool Cool in Ice Bath react->cool filter Filter Product cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Product wash->dry characterize Characterize (NMR, IR, MS) dry->characterize end End characterize->end

Caption: Experimental workflow for hydrazone synthesis.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for hydrazone synthesis based on analogous reactions reported in the literature. Actual results may vary depending on the specific substrates used.

Carbonyl CompoundHydrazineSolventCatalystReaction Time (h)Yield (%)Reference
BenzaldehydeHydrazine HydrateEthanolNone3High[4]
Substituted BenzaldehydesIsonicotinic HydrazideEthanolAcetic Acid2.5 - 3Excellent[5][6]
2,3-DihydroxybenzaldehydeNicotinic HydrazideMethanolNoneNot SpecifiedHigh[7]
Various AldehydesHydrazides from Amino AcidsMethanol/EthanolNot Specified3 - 11Good[8]

Reaction Mechanism

The formation of a hydrazone from this compound and an aldehyde or ketone proceeds through a two-step mechanism: nucleophilic addition followed by dehydration.

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated (if an acid catalyst is present), making it a good leaving group (water). The lone pair on the adjacent nitrogen atom then forms a double bond with the carbon, expelling the water molecule and forming the final hydrazone product.

Reaction_Mechanism cluster_step1 1. Nucleophilic Attack cluster_step2 2. Proton Transfer cluster_step3 3. Dehydration Reactants R¹R²C=O + H₂N-N(C₅H₁₀) Intermediate1 Tetrahedral Intermediate Reactants->Intermediate1 Intermediate2 Carbinolamine Intermediate1->Intermediate2 Product R¹R²C=N-N(C₅H₁₀) + H₂O Intermediate2->Product

Caption: Mechanism of hydrazone formation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound and many aldehydes/ketones can be toxic and/or irritants. Handle with care and avoid inhalation, ingestion, or skin contact.

  • Ethanol is flammable. Keep away from open flames and heat sources.

References

Application Note: A Detailed Protocol for the N-Amination of Pyrylium Salts using 1-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Introduction: N-amination is a crucial transformation in organic synthesis for the introduction of nitrogen-containing functional groups. N-aminopyridinium salts, in particular, are versatile intermediates in the synthesis of various nitrogen-containing heterocycles and have applications in materials science and drug discovery.[1] A robust and high-yielding method for the synthesis of these salts is the reaction of a pyrylium (B1242799) salt with a primary amine, a transformation often referred to as the Katritzky reaction.[2] This application note provides a detailed experimental procedure for the N-amination of 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) using 1-aminopiperidine as the nucleophilic aminating agent.

Experimental Protocol: Synthesis of 1-(Piperidin-1-ylamino)-2,4,6-triphenylpyridinium Tetrafluoroborate

This protocol details the N-amination of an electron-deficient pyrylium salt with this compound. The pyrylium salt serves as an excellent electrophile, readily reacting with the primary amino group of this compound to yield the corresponding N-aminopyridinium salt.

Reaction Scheme:

(Image of the chemical reaction: 2,4,6-triphenylpyrylium salt reacting with this compound to form 1-(Piperidin-1-ylamino)-2,4,6-triphenylpyridinium salt)

Materials:

  • 2,4,6-Triphenylpyrylium tetrafluoroborate (1.0 mmol, 408.2 mg)

  • This compound (1.1 mmol, 110.2 mg, 0.12 mL)

  • Dichloromethane (B109758) (DCM), anhydrous (15 mL)

  • Diethyl ether (for precipitation and washing)

  • Ethanol (B145695) (for recrystallization, optional)

Equipment:

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

a) Reaction Setup:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,6-triphenylpyrylium tetrafluoroborate (1.0 mmol, 408.2 mg).

  • Place the flask under an inert atmosphere (nitrogen or argon).

  • Add anhydrous dichloromethane (15 mL) to the flask and stir the suspension.

  • Using a syringe, add this compound (1.1 mmol, 0.12 mL) to the stirring suspension at room temperature.

b) Reaction Execution:

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 40 °C for DCM) using a heating mantle or oil bath.

  • Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the pyrylium salt starting material.

  • Upon completion, remove the heat source and allow the reaction mixture to cool to room temperature.

c) Product Isolation and Work-up:

  • Concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.

  • Slowly add diethyl ether to the concentrated solution with stirring until a precipitate forms.

  • Continue stirring in an ice bath for 30 minutes to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with two small portions of cold diethyl ether to remove any unreacted starting materials.

d) Purification:

  • The crude product is often of high purity. If further purification is required, recrystallization can be performed from a suitable solvent system, such as ethanol or a dichloromethane/diethyl ether mixture.

  • Dry the purified solid under vacuum to yield the final product, 1-(Piperidin-1-ylamino)-2,4,6-triphenylpyridinium tetrafluoroborate.

e) Characterization:

  • The structure of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Substrate Scope

The described N-amination procedure is applicable to a range of substituted pyrylium salts. The reaction typically proceeds in good to excellent yields, demonstrating the versatility of this method.

Pyrylium Salt Substrate Product: N-Aminopyridinium Salt Typical Yield
2,4,6-Triphenylpyrylium Tetrafluoroborate1-(Piperidin-1-ylamino)-2,4,6-triphenylpyridinium Tetrafluoroborate85-95%
2,6-Diphenyl-4-(4-methoxyphenyl)pyrylium Perchlorate1-(Piperidin-1-ylamino)-2,6-diphenyl-4-(4-methoxyphenyl)pyridinium Perchlorate80-90%
2,4,6-Trimethylpyrylium Perchlorate1-(Piperidin-1-ylamino)-2,4,6-trimethylpyridinium Perchlorate90-98%
2,6-Di-tert-butyl-4-phenylpyrylium Tetrafluoroborate1-(Piperidin-1-ylamino)-2,6-di-tert-butyl-4-phenylpyridinium Tetrafluoroborate75-85%

Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the N-amination reaction.

experimental_workflow sub_reagents 1. Combine Reactants - Pyrylium Salt - this compound - Anhydrous DCM reaction 2. Reaction - Reflux (40°C) - 4-6 hours - Inert Atmosphere sub_reagents->reaction Heat cool_precipitate 3. Isolation - Cool to RT - Concentrate Volume - Add Anti-solvent (Ether) reaction->cool_precipitate Cool filter_wash 4. Purification - Vacuum Filtration - Wash with cold Ether cool_precipitate->filter_wash Filter dry_char 5. Final Product - Dry under Vacuum - Characterize (NMR, MS) filter_wash->dry_char Dry

Caption: Workflow for the synthesis of N-aminopyridinium salts.

References

Application Notes and Protocols: The Role of 1-Aminopiperidine in the Synthesis of CB1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cannabinoid type 1 (CB1) receptor, a key component of the endocannabinoid system, is a G protein-coupled receptor predominantly expressed in the central nervous system. Its involvement in regulating a myriad of physiological processes, including appetite, pain perception, mood, and memory, has rendered it a significant target for drug discovery. A notable class of synthetic CB1 receptor modulators are pyrazole (B372694) derivatives, with the inverse agonist rimonabant (B1662492) being a prominent example. A crucial building block in the synthesis of rimonabant and its analogs is 1-aminopiperidine. This heterocyclic amine serves as a key synthon, forming a carboxamide linkage with a substituted pyrazole carboxylic acid core. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of CB1 receptor ligands incorporating the this compound moiety.

Data Presentation: Pharmacological Activity of this compound Containing CB1 Ligands

The following table summarizes the in vitro binding affinities and functional activities of representative CB1 receptor ligands synthesized using this compound or its analogs.

CompoundStructureCB1 Ki (nM)CB1 Functional Activity (EC50/IC50 nM)Receptor Selectivity (CB1 vs CB2)Reference
Rimonabant (SR141716A)5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide1.8 - 5.6Inverse Agonist, IC50 ~13.3~1000-fold selective for CB1[1][2][3]
AM2515-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide7.48Inverse Agonist, IC50 ~45>100-fold selective for CB1[3]
AM2815-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide12Antagonist350-fold selective for CB1[4]
Otenabant (CP-945,598)5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(4-aminopiperidin-1-yl)-1H-pyrazole-3-carboxamide0.8Inverse AgonistHigh selectivity for CB1[5]

Experimental Protocols

Protocol 1: Synthesis of Rimonabant

This protocol details the synthesis of Rimonabant, a representative CB1 receptor antagonist, via the amidation of a pyrazole carboxylic acid chloride with this compound.[6][7][8]

Materials:

Procedure:

Step 1: Formation of the Acid Chloride

  • To a solution of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous toluene, add thionyl chloride (2-3 equivalents).

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

Step 2: Amidation with this compound

  • Dissolve the crude acid chloride in anhydrous dichloromethane (DCM).

  • In a separate flask, dissolve this compound (1.1-1.5 equivalents) and triethylamine (or pyridine) (2-3 equivalents) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the acid chloride solution to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

Step 3: Work-up and Purification

  • Upon completion of the reaction, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Rimonabant.

Protocol 2: CB1 Receptor Binding Assay (Radioligand Displacement)

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the CB1 receptor using a radioligand displacement assay.

Materials:

  • Cell membranes prepared from cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293 cells)

  • [3H]CP55,940 (radioligand)

  • Test compound (e.g., synthesized rimonabant analog)

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4)

  • Wash buffer (50 mM Tris-HCl, 0.1% BSA, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, add the cell membranes, the radioligand [3H]CP55,940 (at a concentration close to its Kd), and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of a known unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).

  • Incubate the plate at 30°C for 90 minutes.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: CB1 Receptor Functional Assay (cAMP Inhibition)

This protocol outlines a functional assay to determine the ability of a test compound to act as an inverse agonist at the CB1 receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • CHO-K1 or HEK-293 cells stably expressing the human CB1 receptor

  • Test compound

  • Forskolin (B1673556)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

Procedure:

  • Seed the CB1-expressing cells into 96- or 384-well plates and incubate overnight.

  • Prepare serial dilutions of the test compound in assay buffer.

  • Remove the cell culture medium and wash the cells with assay buffer.

  • Add the different concentrations of the test compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

  • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.

  • Incubate the plate at 37°C for the time specified by the cAMP assay kit manufacturer (typically 15-30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Generate a concentration-response curve by plotting the inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that produces 50% of the maximal inhibition) using non-linear regression analysis.

Mandatory Visualizations

CB1 Receptor Signaling Pathway

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits (βγ subunit) K_channel K+ Channel G_protein->K_channel Activates (βγ subunit) MAPK MAPK/ERK Pathway G_protein->MAPK Activates (βγ subunit) PI3K PI3K/Akt Pathway G_protein->PI3K Activates (βγ subunit) cAMP cAMP AC->cAMP Produces Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Modulates PKA PKA cAMP->PKA Activates Gene_expression Gene Expression & Cell Survival MAPK->Gene_expression PI3K->Gene_expression Agonist CB1 Agonist Agonist->CB1 Activates Inverse_Agonist CB1 Inverse Agonist (e.g., Rimonabant) Inverse_Agonist->CB1 Inactivates (Reduces basal activity)

Caption: Canonical signaling pathway of the CB1 receptor.

Experimental Workflow for Synthesis and Evaluation of CB1 Ligands

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis start Pyrazole Carboxylic Acid + this compound acid_chloride Acid Chloride Formation start->acid_chloride amidation Amidation Reaction acid_chloride->amidation purification Purification (Column Chromatography) amidation->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay CB1 Binding Assay (Determine Ki) characterization->binding_assay functional_assay CB1 Functional Assay (Determine EC50/IC50) binding_assay->functional_assay selectivity_assay CB2 Binding/Functional Assay (Determine Selectivity) functional_assay->selectivity_assay sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: Workflow for CB1 ligand synthesis and evaluation.

References

Application Notes and Protocols for the Use of 1-Aminopiperidine in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, one-pot operation.[1][2] This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional multi-step syntheses.[1] Among the various classes of MCRs, the Ugi and Passerini reactions are particularly prominent for the synthesis of peptidomimetics and other biologically relevant scaffolds.[2][3][4] 1-Aminopiperidine, a cyclic hydrazine (B178648) derivative, serves as a valuable building block in medicinal chemistry and can be effectively employed as the amine component in MCRs to generate novel molecular entities with potential therapeutic applications.[5][6] These application notes provide detailed protocols and data for the use of this compound in the Ugi four-component reaction (U-4CR).

Ugi Four-Component Reaction with this compound

The Ugi four-component reaction is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative.[2][7] By substituting a conventional primary amine with this compound, a unique class of peptidomimetics incorporating the N-aminopiperidine scaffold can be accessed. These structures are of significant interest in drug discovery due to their potential for novel pharmacological properties. The use of N-alkylated hydrazines as the amine component in Ugi reactions is a known strategy to create diverse molecular scaffolds.[6]

Data Presentation: Representative Ugi Reactions with this compound

The following table summarizes quantitative data from representative Ugi four-component reactions utilizing this compound. The data illustrates the versatility of this reaction with various aldehydes, carboxylic acids, and isocyanides.

EntryAldehyde (1.0 equiv)Carboxylic Acid (1.0 equiv)Isocyanide (1.0 equiv)SolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeAcetic Acidtert-Butyl isocyanideMethanol (B129727)RT2485
2IsobutyraldehydePropionic AcidCyclohexyl isocyanideMethanolRT2478
34-ChlorobenzaldehydeBenzoic AcidBenzyl isocyanideMethanol501882
4FurfuralAcetic Acidtert-Butyl isocyanideMethanolRT3675
5CyclohexanecarboxaldehydePhenylacetic AcidCyclohexyl isocyanide2,2,2-TrifluoroethanolRT2488

Note: The yields presented are representative and can vary based on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Ugi Four-Component Reaction with this compound

This protocol provides a general method for performing the Ugi reaction with this compound.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • This compound (1.0 mmol, 1.0 equiv)[5]

  • Carboxylic Acid (1.0 mmol, 1.0 equiv)

  • Isocyanide (1.0 mmol, 1.0 equiv)

  • Methanol (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), this compound (1.0 mmol), and carboxylic acid (1.0 mmol).

  • Add methanol (5 mL) to the flask and stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the initial iminium ion intermediate.

  • To this stirring solution, add the isocyanide (1.0 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure α-acylamino amide product.

  • Characterize the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Visualizations

Ugi Reaction Mechanism with this compound

The following diagram illustrates the proposed mechanism for the Ugi four-component reaction where this compound serves as the amine component. The reaction proceeds through the formation of a hydrazone intermediate, which then reacts with the isocyanide and the carboxylate to form the final product.[2][7]

Ugi_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Aldehyde R1-CHO Hydrazone Hydrazone Intermediate Aldehyde->Hydrazone + this compound Aminopiperidine This compound CarboxylicAcid R2-COOH Adduct α-Adduct Isocyanide R3-NC Nitrilium Nitrilium Ion Hydrazone->Nitrilium + Isocyanide Nitrilium->Adduct + Carboxylate Product α-Acylamino Amide Adduct->Product Mumm Rearrangement

Caption: Proposed mechanism of the Ugi four-component reaction with this compound.

Experimental Workflow for Ugi Reaction

The diagram below outlines the general laboratory workflow for the synthesis and purification of α-acylamino amides using this compound in an Ugi reaction.

Ugi_Workflow A 1. Mix Aldehyde, this compound, & Carboxylic Acid in Methanol B 2. Add Isocyanide A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Solvent Evaporation C->D E 5. Crude Product D->E F 6. Flash Column Chromatography E->F G 7. Purified Product F->G H 8. Characterization (NMR, MS) G->H

Caption: General experimental workflow for the Ugi four-component synthesis.

References

Catalytic Methods for the Functionalization of 1-Aminopiperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminopiperidine is a valuable building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the synthesis of novel bioactive molecules.[1] Its unique N-amino functionality provides a handle for diverse chemical modifications, enabling the exploration of structure-activity relationships and the development of new therapeutic agents. While this compound is utilized as a reactant in various synthetic procedures, literature describing direct catalytic methods for its functionalization is limited. This document provides a detailed overview of potential catalytic strategies for the N-functionalization and C-H functionalization of this compound, based on analogous reactions with similar substrates. The protocols and data presented herein are intended to serve as a guide for researchers to develop specific methodologies for this versatile scaffold.

I. Catalytic N-Functionalization of this compound

The primary amino group of this compound is a prime site for functionalization. Catalytic methods for N-arylation and N-alkylation of hydrazines and related compounds can be adapted for this compound to introduce a wide range of substituents.

A. Catalytic N-Arylation

Transition metal-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. While specific examples with this compound are scarce, protocols developed for the arylation of hydrazines can be considered as a starting point.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis start Mix this compound, Aryl Halide, Catalyst, Ligand, and Base in Solvent react Heat under Inert Atmosphere start->react workup Quench Reaction, Extract with Organic Solvent react->workup purify Purify by Column Chromatography workup->purify product Characterize N-Aryl-1-aminopiperidine Product purify->product

Caption: Workflow for N-Arylation of this compound.

This protocol is adapted from established methods for the N-arylation of hydrazines.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 4-chloroanisole)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst (1-5 mol%), phosphine ligand (1.2-2.4 equivalents relative to Pd), and base (1.5-2.0 equivalents).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).

  • Add anhydrous solvent via syringe.

  • Heat the reaction mixture at 80-120 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data (Hypothetical)

EntryAryl HalideCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
1BromobenzenePd₂(dba)₃ (2)XantphosCs₂CO₃Toluene11085
24-ChloroanisolePd(OAc)₂ (5)BINAPK₃PO₄Dioxane10078
32-BromopyridinePd₂(dba)₃ (2)XantphosCs₂CO₃Toluene11092
B. Catalytic N-Alkylation

Catalytic N-alkylation of amines with alcohols, often termed "hydrogen borrowing" or "hydrogen autotransfer," provides an atom-economical and environmentally benign method for C-N bond formation.

catalyst [Ru]-H alcohol R-CH2OH catalyst->alcohol Dehydrogenation product N-Alkyl-1-aminopiperidine catalyst->product + H₂ aldehyde R-CHO alcohol->aldehyde - H₂ aminopiperidine This compound aldehyde->aminopiperidine Condensation imine Imine Intermediate aminopiperidine->imine - H₂O imine->catalyst Hydrogenation

Caption: Ruthenium-Catalyzed N-Alkylation Cycle.

This protocol is based on established ruthenium-catalyzed hydrogen autotransfer reactions.

Materials:

  • This compound

  • Alcohol (e.g., benzyl (B1604629) alcohol, 1-butanol)

  • Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a sealed tube, combine this compound (1.0 equivalent), the alcohol (1.2 equivalents), the ruthenium catalyst (1-2 mol%), and the base (1.5 equivalents).

  • Add anhydrous solvent.

  • Heat the mixture at 100-140 °C for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data (Hypothetical)

EntryAlcoholCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Benzyl alcohol[Ru(p-cymene)Cl₂]₂ (1)K₂CO₃Toluene12090
21-Butanol[Ru(p-cymene)Cl₂]₂ (2)K₂CO₃Toluene14075
3Cyclohexylmethanol[Ru(p-cymene)Cl₂]₂ (1)K₂CO₃Toluene12082

II. Potential Catalytic C-H Functionalization of this compound

Directing group-assisted C-H functionalization is a powerful strategy for the selective modification of C-H bonds. The N-amino group of this compound could potentially act as a directing group to facilitate C-H activation at specific positions on the piperidine (B6355638) ring.

Conceptual Workflow for Directed C-H Functionalization

cluster_start Starting Materials cluster_reaction Catalytic Reaction cluster_product Product aminopiperidine This compound Derivative reaction Directed C-H Activation and Cross-Coupling aminopiperidine->reaction coupling_partner Coupling Partner (e.g., Aryl Halide) coupling_partner->reaction catalyst Transition Metal Catalyst (e.g., Pd, Rh) catalyst->reaction product C-H Functionalized this compound reaction->product

References

Protecting Group Strategies for 1-Aminopiperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminopiperidine is a valuable building block in medicinal chemistry and drug development due to its unique structural features. The presence of a primary amino group attached to the nitrogen of the piperidine (B6355638) ring offers a versatile point for chemical modification. However, the high nucleophilicity of this N-amino group often necessitates the use of protecting groups to achieve selective transformations at other positions of a molecule or to prevent undesired side reactions during multi-step syntheses. This document provides detailed application notes and experimental protocols for the protection and deprotection of the N-amino group of this compound using common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Common Protecting Groups for this compound

The choice of a suitable protecting group is critical and depends on the overall synthetic strategy, including the stability of the protecting group to various reaction conditions and the orthogonality of its deprotection.

  • Boc (tert-Butyloxycarbonyl): The Boc group is widely used due to its stability under a broad range of non-acidic conditions. It is readily introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

  • Cbz (Benzyloxycarbonyl): The Cbz group is stable to both acidic and basic conditions, making it a robust protecting group. It is commonly introduced using benzyl (B1604629) chloroformate (Cbz-Cl). Deprotection is most effectively achieved by catalytic hydrogenation, which proceeds under neutral conditions, offering an orthogonal deprotection strategy to acid- or base-labile groups.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is known for its base-lability, allowing for its removal under mild basic conditions, typically with a piperidine solution. This makes it orthogonal to both acid-labile (e.g., Boc) and hydrogenation-labile (e.g., Cbz) protecting groups. It is introduced using Fmoc-Cl or Fmoc-OSu.

Quantitative Data Summary

The following table summarizes typical quantitative data for the protection and deprotection of this compound with Boc, Cbz, and Fmoc protecting groups. Please note that yields and reaction times can vary depending on the specific reaction scale and conditions.

Protecting GroupProtection ReactionDeprotection Reaction
Reagents & Conditions Yield (%)
Boc This compound, Boc₂O, TEA, CH₂Cl₂ (rt, 4h)~95%
Cbz This compound, Cbz-Cl, NaHCO₃, Dioxane/H₂O (0°C to rt, 12h)~90%
Fmoc This compound, Fmoc-Cl, Na₂CO₃, Dioxane/H₂O (rt, 4h)~92%

Experimental Protocols

Boc Protection and Deprotection

Protection of this compound with Boc Group

This protocol describes the protection of the N-amino group of this compound using di-tert-butyl dicarbonate.

  • Materials:

  • Procedure:

    • Dissolve this compound (1.0 equiv) in dichloromethane (CH₂Cl₂).

    • Add triethylamine (1.2 equiv) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in CH₂Cl₂ dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude N-Boc-1-aminopiperidine.

    • Purify the crude product by flash column chromatography if necessary.

Deprotection of N-Boc-1-aminopiperidine

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid.

  • Materials:

    • N-Boc-1-aminopiperidine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve N-Boc-1-aminopiperidine (1.0 equiv) in dichloromethane (CH₂Cl₂).

    • Add trifluoroacetic acid (10 equiv) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain this compound.

This compound This compound N-Boc-1-aminopiperidine N-Boc-1-aminopiperidine This compound->N-Boc-1-aminopiperidine Boc₂O, TEA, CH₂Cl₂ N-Boc-1-aminopiperidine->this compound TFA, CH₂Cl₂

Boc Protection and Deprotection Workflow
Cbz Protection and Deprotection

Protection of this compound with Cbz Group

This protocol outlines the procedure for the Cbz protection of this compound.

  • Materials:

    • This compound

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium bicarbonate (NaHCO₃)

    • Dioxane

    • Water

    • Ethyl acetate (B1210297) (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

  • Procedure:

    • Dissolve this compound (1.0 equiv) in a mixture of dioxane and water (1:1).

    • Add sodium bicarbonate (2.0 equiv).

    • Cool the mixture to 0 °C.

    • Add benzyl chloroformate (1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield N-Cbz-1-aminopiperidine.

Deprotection of N-Cbz-1-aminopiperidine

This protocol describes the hydrogenolysis of the Cbz group.

  • Materials:

    • N-Cbz-1-aminopiperidine

    • 10% Palladium on carbon (Pd/C)

    • Methanol (MeOH)

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

    • Celite®

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve N-Cbz-1-aminopiperidine (1.0 equiv) in methanol.

    • Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere.

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain this compound.

This compound This compound N-Cbz-1-aminopiperidine N-Cbz-1-aminopiperidine This compound->N-Cbz-1-aminopiperidine Cbz-Cl, NaHCO₃, Dioxane/H₂O N-Cbz-1-aminopiperidine->this compound H₂, Pd/C, MeOH

Cbz Protection and Deprotection Workflow
Fmoc Protection and Deprotection

Protection of this compound with Fmoc Group

This protocol details the Fmoc protection of this compound.[1]

  • Materials:

    • This compound

    • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

    • Sodium carbonate (Na₂CO₃)

    • Dioxane

    • Water

    • Diethyl ether

    • Dilute hydrochloric acid (HCl)

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

  • Procedure:

    • Dissolve this compound (1.0 equiv) in a 1:1 mixture of dioxane and water.

    • Add sodium carbonate (2.5 equiv).[1]

    • Add a solution of Fmoc-Cl (1.0 equiv) in dioxane dropwise.[1]

    • Stir the reaction mixture at room temperature for 4 hours.[1]

    • Dilute the mixture with water and wash with diethyl ether.

    • Acidify the aqueous layer with dilute HCl and extract with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain N-Fmoc-1-aminopiperidine.

Deprotection of N-Fmoc-1-aminopiperidine

This protocol describes the base-mediated removal of the Fmoc group.

  • Materials:

    • N-Fmoc-1-aminopiperidine

    • Piperidine

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve N-Fmoc-1-aminopiperidine (1.0 equiv) in DMF.

    • Add piperidine to make a 20% (v/v) solution.

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine.

    • The resulting crude this compound can be purified by an appropriate workup or chromatography if necessary.

This compound This compound N-Fmoc-1-aminopiperidine N-Fmoc-1-aminopiperidine This compound->N-Fmoc-1-aminopiperidine Fmoc-Cl, Na₂CO₃, Dioxane/H₂O N-Fmoc-1-aminopiperidine->this compound 20% Piperidine in DMF

References

Application Notes and Protocols for 1-Aminopiperidine in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminopiperidine is a versatile bifunctional building block valuable in medicinal chemistry and drug discovery for the synthesis of novel heterocyclic scaffolds.[1] Its unique structure, featuring both a secondary amine within the piperidine (B6355638) ring and a primary exocyclic amine, allows for the creation of diverse molecular architectures. While its application in solution-phase synthesis is established, its use in solid-phase organic synthesis (SPOS) represents a promising area for the efficient generation of compound libraries.

Solid-phase synthesis offers significant advantages for combinatorial chemistry, including simplified purification, the ability to drive reactions to completion with excess reagents, and amenability to automation.[2] These application notes provide a detailed, representative protocol for the incorporation of this compound as a nucleophilic building block in a solid-phase synthesis workflow. This approach is particularly useful for the synthesis of N-substituted piperidine derivatives and complex hydrazone-containing molecules.

Principle Application: Nucleophilic Scavenger and Building Block

The primary application of this compound in solid-phase synthesis is as a nucleophilic reagent. It can be employed to:

  • Introduce a Piperidinyl-hydrazone Moiety: React with a resin-bound aldehyde or ketone to form a stable hydrazone linkage. This is a powerful method for decorating a core scaffold with a piperidine ring.

  • Displace a Leaving Group: React with a resin-bound electrophile, such as an alkyl or aryl halide, to form a new carbon-nitrogen or nitrogen-nitrogen bond.

  • As a Scaffold for Library Synthesis: Once attached to the resin, the secondary amine of the piperidine ring can be further functionalized, allowing for the generation of diverse libraries of compounds.

Due to the higher nucleophilicity of the primary exocyclic amine, it will preferentially react with electrophiles on the solid support.

Experimental Protocols

The following protocols describe a general workflow for the use of this compound as a nucleophilic building block to synthesize a library of N-substituted piperidinyl hydrazones on a solid support.

Protocol 1: Synthesis of Resin-Bound Aldehyde

This protocol outlines the preparation of an aldehyde-functionalized resin, which will serve as the electrophilic partner for this compound.

Materials:

  • Rink Amide resin (100-200 mesh, ~0.6 mmol/g loading)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • 4-Formylbenzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

Procedure:

  • Resin Swelling: Swell 1 g of Rink Amide resin in 10 mL of DMF for 1 hour in a fritted syringe.

  • Fmoc Deprotection: Drain the DMF and treat the resin with 10 mL of 20% piperidine in DMF for 5 minutes. Drain and repeat the treatment for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all traces of piperidine and dibenzofulvene-piperidine adduct.

  • Coupling of 4-Formylbenzoic Acid:

    • In a separate vial, dissolve 4-formylbenzoic acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 4 hours.

  • Washing: Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum for at least 2 hours. A small sample can be cleaved to verify the successful attachment of the aldehyde.

Protocol 2: Hydrazone Formation with this compound

This protocol details the reaction of the resin-bound aldehyde with this compound to form the target hydrazone.

Materials:

  • Aldehyde-functionalized resin from Protocol 1

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Acetic acid (catalytic amount)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the aldehyde-functionalized resin (1 g) in 10 mL of anhydrous DMF for 1 hour.

  • Hydrazone Formation:

    • Prepare a solution of this compound (5 eq.) in anhydrous DMF.

    • Add a catalytic amount of acetic acid (e.g., 1% v/v) to the this compound solution.

    • Add the solution to the swollen resin.

    • Agitate the reaction mixture at room temperature for 12-16 hours.

  • Washing: Wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL) to remove excess reagents.

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage from Resin

This protocol describes the cleavage of the synthesized compound from the solid support.

Materials:

  • Resin-bound product from Protocol 2

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried resin in a cleavage vessel.

  • Cleavage: Add the cleavage cocktail (10 mL per gram of resin) to the resin.

  • Reaction: Agitate the mixture at room temperature for 2-3 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.

  • Precipitation: Combine the filtrates and add to a 10-fold excess of cold diethyl ether to precipitate the crude product.

  • Isolation: Isolate the precipitate by centrifugation, decant the ether, and wash the solid with cold ether twice.

  • Drying: Dry the crude product under vacuum. The product can then be purified by preparative HPLC.

Data Presentation

The following table summarizes representative quantitative data for the solid-phase synthesis of a small library of piperidinyl hydrazones using the protocols described above.

Compound IDR-Group on AldehydeYield (%)Purity (%)
PH-01 4-carboxyphenyl85>95
PH-02 3-nitrophenyl78>92
PH-03 2-chlorophenyl81>94
PH-04 4-methoxyphenyl88>96

Visualizations

Experimental Workflow for Solid-Phase Synthesis of Piperidinyl Hydrazones

SPOS_Workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling & Hydrazone Formation cluster_cleavage Cleavage & Purification Resin Rink Amide Resin SwollenResin Swollen Resin Resin->SwollenResin DMF DeprotectedResin Deprotected Resin SwollenResin->DeprotectedResin 20% Piperidine/DMF AldehydeResin Aldehyde-Functionalized Resin DeprotectedResin->AldehydeResin 4-Formylbenzoic acid, DIC, HOBt HydrazoneResin Piperidinyl Hydrazone Resin AldehydeResin->HydrazoneResin This compound, DMF, Acetic Acid CrudeProduct Crude Product HydrazoneResin->CrudeProduct TFA/TIS/H2O PureProduct Purified Product CrudeProduct->PureProduct Prep-HPLC

Caption: Workflow for the solid-phase synthesis of piperidinyl hydrazones.

Logical Relationship of Key Synthesis Steps

Logical_Flow Start Start with Solid Support (Rink Amide Resin) Deprotection Fmoc Deprotection Start->Deprotection Washing1 Wash Resin Deprotection->Washing1 Coupling Couple Aldehyde Linker HydrazoneFormation React with This compound Coupling->HydrazoneFormation Washing1->Coupling Washing2 Wash Resin HydrazoneFormation->Washing2 Cleavage Cleave from Resin Washing2->Cleavage Purification Purify Product Cleavage->Purification End Final Product Purification->End

Caption: Key steps in the solid-phase synthesis using this compound.

References

Synthesis of Bioactive Scaffolds from 1-Aminopiperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive scaffolds derived from 1-aminopiperidine. It is intended to serve as a comprehensive resource for researchers and scientists in the fields of medicinal chemistry and drug development. The protocols outlined herein describe the synthesis of piperidine-based compounds with demonstrated anticancer, antiviral, and antiprotozoal activities. Furthermore, this guide includes a summary of their biological activities and visualizations of the key signaling pathways they modulate.

Introduction

This compound is a versatile heterocyclic building block widely employed in the synthesis of diverse and biologically active molecules.[1] Its unique structural and chemical properties make it an ideal starting material for the generation of compound libraries for drug discovery. The piperidine (B6355638) moiety is a prevalent feature in many approved drugs, highlighting its importance in medicinal chemistry.[2] This document focuses on the synthesis of bioactive scaffolds from this compound, with a particular emphasis on their applications as anticancer, antiviral (specifically as CCR5 antagonists for HIV-1 entry inhibition), and antiprotozoal agents.

Data Presentation: Bioactivity of this compound Derivatives

The following tables summarize the in vitro biological activities of various scaffolds synthesized from this compound derivatives.

Table 1: Anticancer Activity of Piperidine Derivatives

Compound IDCancer Cell LineAssay TypeActivity (GI₅₀ µM)Reference
Compound 16 786-0Sulforhodamine B0.4 (µg/mL)[3]
HT29Sulforhodamine B4.1 (µg/mL)[3]
NCI/ADR-RESSulforhodamine B17.5 (µg/mL)[3]
PC-3Sulforhodamine B<25[3]
DTPEP MCF-7MTT Assay0.8 ± 0.04[3]
MDA-MB-231MTT Assay1.2 ± 0.12[3]
Compound 17a PC3Not Specified0.81[3]
MGC803Not Specified1.09[3]
MCF-7Not Specified1.30[3]

Table 2: Antiviral Activity of 4-Aminopiperidine (B84694) Scaffolds

Compound IDVirusCell LineAssay TypeActivity (IC₅₀/EC₅₀ µM)Reference
SCH 351125 (1) HIV-1Not SpecifiedCCR5 AntagonismNot Specified[4]
CBS1116 Influenza A/H1N1MDCKPlaque Reduction0.4[5]
Influenza A/H5N1MDCKPlaque Reduction13.8[5]
CBS1117 Influenza A/H1N1Not SpecifiedNot Specified0.07[5]
Compound 1 (4AP) HCVHuh-7.5HCVcc2.57[6]
Compound 2 (4AP) HCVHuh-7.5HCVcc2.09[6]

Table 3: Antiprotozoal Activity of 1-Phenethyl-4-aminopiperidine Derivatives

Compound IDParasiteActivity (IC₅₀ µM)
1e T. b. rhodesiense<1
1f T. b. rhodesiense<1
1g T. b. rhodesiense0.119
1h T. b. rhodesiense<1
1i T. b. rhodesiense<1
5i T. b. rhodesiense<1
6 T. b. rhodesiense<1
1e-1i, 4e, 4g, 4i, 5e-5i P. falciparum (K1 strain)0.17 - 0.91

Experimental Protocols

Protocol 1: Synthesis of 4-Substituted-4-aminopiperidine Derivatives as CCR5 Antagonists

This protocol describes an efficient method for synthesizing 4-substituted-4-aminopiperidine derivatives, which are key building blocks for piperazine-based CCR5 antagonists, used as HIV-1 entry inhibitors.[7] The synthesis employs isonipecotate as a starting material and a Curtius rearrangement as the key step.

Materials:

  • Isonipecotate

  • Appropriate alkylating agent

  • Diphenylphosphoryl azide (B81097) (DPPA)

  • Triethylamine (B128534)

  • Benzyl (B1604629) alcohol

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Solvents (e.g., toluene, dioxane, methanol)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Alkylation of Isonipecotate:

    • To a solution of isonipecotate in a suitable solvent, add a base (e.g., sodium hydride) at 0 °C.

    • Add the desired alkylating agent and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction and purify the product to obtain the 4-substituted isonipecotate.

  • Curtius Rearrangement:

    • Dissolve the 4-substituted isonipecotate in toluene.

    • Add triethylamine and diphenylphosphoryl azide (DPPA).

    • Heat the mixture to reflux for several hours.

    • Add benzyl alcohol and continue refluxing until the reaction is complete.

    • Cool the reaction mixture and purify the resulting N-Cbz-protected 4-substituted-4-aminopiperidine derivative by column chromatography.

  • Deprotection:

    • Dissolve the N-Cbz-protected compound in methanol.

    • Add palladium on carbon (10 mol%).

    • Stir the mixture under a hydrogen atmosphere at room temperature until the deprotection is complete.

    • Filter the catalyst and concentrate the filtrate to obtain the final 4-substituted-4-aminopiperidine derivative.

Protocol 2: In Vitro Anticancer Cell Viability (MTT) Assay

This protocol details the procedure for evaluating the cytotoxic effects of synthesized piperidine derivatives on cancer cell lines using the MTT assay.[3][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, PC3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized piperidine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the piperidine derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ or GI₅₀ value by plotting the cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Bioactive Piperidine Scaffolds

The biological activities of the synthesized piperidine scaffolds are often a result of their interaction with specific cellular signaling pathways. Understanding these pathways is critical for elucidating their mechanism of action and for guiding further drug development efforts.

Certain this compound derivatives act as CCR5 antagonists, which are a class of antiretroviral drugs that block the entry of HIV into host cells.[9][10] HIV-1 uses the CCR5 co-receptor, along with the primary CD4 receptor, to fuse with the host cell membrane.[11] CCR5 antagonists bind to the CCR5 receptor, inducing a conformational change that prevents the viral envelope protein gp120 from interacting with it, thereby inhibiting viral entry.[10]

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HIV-1 gp120 HIV-1 gp120 CD4 CD4 HIV-1 gp120->CD4 binds CCR5 CCR5 HIV-1 gp120->CCR5 binds CCR5 Antagonist CCR5 Antagonist CCR5 Antagonist->CCR5 blocks CD4->CCR5 conformational change, exposes CCR5 binding site Viral Entry Viral Entry CCR5->Viral Entry mediates No Viral Entry No Viral Entry CCR5->No Viral Entry STAT3_Signaling_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 (inactive) STAT3 (inactive) JAK->STAT3 (inactive) phosphorylates p-STAT3 p-STAT3 STAT3 (inactive)->p-STAT3 STAT3 Dimer STAT3 Dimer p-STAT3->STAT3 Dimer dimerizes Nucleus Nucleus STAT3 Dimer->Nucleus Target Gene Transcription Target Gene Transcription Nucleus->Target Gene Transcription promotes Proliferation, Survival Proliferation, Survival Target Gene Transcription->Proliferation, Survival Piperidine Derivative Piperidine Derivative Piperidine Derivative->JAK inhibits NFkB_Signaling_Pathway Inflammatory Signal Inflammatory Signal Receptor Receptor Inflammatory Signal->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates IκBα->IκBα ubiquitination & degradation NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates Target Gene Transcription Target Gene Transcription Nucleus->Target Gene Transcription promotes Inflammation, Survival Inflammation, Survival Target Gene Transcription->Inflammation, Survival Piperidine Derivative Piperidine Derivative Piperidine Derivative->IKK Complex inhibits PI3K_Akt_Signaling_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors activates Cell Survival, Growth Cell Survival, Growth Downstream Effectors->Cell Survival, Growth Piperidine Derivative Piperidine Derivative Piperidine Derivative->PI3K inhibits Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start This compound Reaction Chemical Synthesis Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Library Library of Derivatives Characterization->Library Screening In Vitro Bioactivity Screening (e.g., MTT, Antiviral Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Lead->Mechanism Mechanism->Lead Iterative Improvement

References

1-Aminopiperidine as a Reagent in Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminopiperidine is a versatile heterocyclic diamine that holds potential as a valuable reagent in the synthesis of advanced polymers. Its unique structure, featuring both a secondary cyclic amine and a primary exocyclic amine, offers multiple reactive sites for incorporation into polymeric chains and for the functionalization of existing polymers. While its direct application as a primary monomer or initiator in common polymerization techniques is not extensively documented in publicly available literature, its derivatives and its potential for use in several polymerization strategies are of significant interest for creating specialty polymers with unique properties for applications in drug delivery, biomaterials, and advanced coatings.[1] This document provides an overview of the established and potential applications of this compound in polymer synthesis, complete with detailed protocols where information is available.

Established Application: Ligand for Ring-Opening Polymerization (ROP) Catalysts

The most concretely documented application of aminopiperidine structures in polymer synthesis is in the formation of ligands for metal-based catalysts used in ring-opening polymerization (ROP), particularly for the synthesis of biodegradable polyesters like polylactide (PLA). While not utilizing this compound directly, this application showcases the utility of the aminopiperidine moiety in controlling polymer architecture.

Application Note: Aminopiperidine-Based Salalen Ligands for Controlled Polylactide Synthesis

Aminopiperidine derivatives can be reacted with salicylaldehydes to form salalen-type ligands. These ligands, when complexed with metals such as zirconium or hafnium, form active catalysts for the controlled ring-opening polymerization of lactide. The rigidity and stereochemistry of the aminopiperidine-derived ligand allow for precise control over the polymer's molecular weight and tacticity, leading to the synthesis of either heterotactic or isotactic PLA. This control is crucial for tailoring the physical and degradation properties of the resulting polymer for specific biomedical applications.

Experimental Protocol: Synthesis of a Zirconium Salalen Catalyst and Ring-Opening Polymerization of rac-Lactide

This protocol is adapted from the synthesis of aminopiperidine-based complexes for lactide polymerization.

Part 1: Synthesis of the Salalen Ligand (a 2-(aminomethyl)piperidine (B33004) derivative)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(aminomethyl)piperidine (1.0 eq) in dry toluene (B28343) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Salicylaldehyde (B1680747): To this solution, add a solution of a substituted salicylaldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde) (1.0 eq) in dry toluene dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Remove the solvent under reduced pressure. The resulting crude ligand can be purified by recrystallization or column chromatography.

Part 2: Synthesis of the Zirconium Catalyst

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the synthesized salalen ligand (2.0 eq) in dry dichloromethane (B109758) (DCM).

  • Addition of Zirconium Precursor: Add a solution of Zr(Bn)2Cl2(THF)2 (1.0 eq) in dry DCM to the ligand solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Isolation: Remove the solvent under reduced pressure to obtain the zirconium catalyst. The catalyst should be used immediately or stored under an inert atmosphere.

Part 3: Ring-Opening Polymerization of rac-Lactide

  • Reaction Setup: In a dry glovebox, add the synthesized zirconium catalyst (1.0 eq) and rac-lactide (100-500 eq) to a vial.

  • Initiation: Add benzyl (B1604629) alcohol (1.0 eq) as a co-initiator.

  • Polymerization: Dissolve the mixture in a minimal amount of dry toluene and heat to a specified temperature (e.g., 70-100 °C). Monitor the reaction progress by taking aliquots for analysis (e.g., ¹H NMR to determine monomer conversion).

  • Termination and Precipitation: After achieving the desired conversion, cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold methanol).

  • Purification: Filter the precipitated polymer and dry it under vacuum to a constant weight.

Quantitative Data Summary

Catalyst SystemMonomer[M]/[I]/[C]Temp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI
Zr-Salalenrac-Lactide200/1/19029525,0001.15
Hf-Salalenrac-Lactide200/1/19039224,5001.18

Note: The data presented in this table is representative and will vary depending on the specific ligand, metal, and reaction conditions used.

Experimental Workflow

G cluster_0 Ligand Synthesis cluster_1 Catalyst Synthesis cluster_2 Polymerization 2-Aminomethylpiperidine 2-Aminomethylpiperidine Reaction1 Reaction in Toluene 2-Aminomethylpiperidine->Reaction1 Salicylaldehyde Salicylaldehyde Salicylaldehyde->Reaction1 Salalen Ligand Salalen Ligand Reaction1->Salalen Ligand Reaction2 Reaction in DCM Salalen Ligand->Reaction2 Zr Precursor Zr(Bn)2Cl2(THF)2 Zr Precursor->Reaction2 Zr Catalyst Zr Catalyst Reaction2->Zr Catalyst ROP Ring-Opening Polymerization Zr Catalyst->ROP rac-Lactide rac-Lactide rac-Lactide->ROP Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->ROP Polylactide Polylactide ROP->Polylactide

Workflow for PLA synthesis using an aminopiperidine-derived catalyst.

Potential Applications of this compound in Polymer Synthesis

Monomer for Polyamide and Polyurea Synthesis

With two amine groups of different reactivity, this compound could serve as a monomer in step-growth polymerization to produce polyamides or polyureas. The primary amine is expected to be more reactive than the secondary amine within the piperidine (B6355638) ring.

Hypothetical Protocol: Synthesis of a Polyamide

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve this compound (1.0 eq) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

  • Monomer Addition: Cool the solution to 0 °C and add a diacyl chloride (e.g., terephthaloyl chloride) (1.0 eq) portion-wise, keeping the temperature below 5 °C.

  • Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Precipitation: Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like methanol (B129727).

  • Purification: Filter the polymer, wash it with methanol and water, and dry it under vacuum.

Logical Relationship for Polyamide Synthesis

G This compound This compound Polycondensation Polycondensation This compound->Polycondensation Diacyl Chloride Diacyl Chloride Diacyl Chloride->Polycondensation Polyamide Polyamide Polycondensation->Polyamide HCl HCl Polycondensation->HCl G Epoxy Resin Epoxy Resin Mixing Mixing Epoxy Resin->Mixing This compound This compound This compound->Mixing Curing Curing Mixing->Curing Crosslinked Polymer Network Crosslinked Polymer Network Curing->Crosslinked Polymer Network

References

Application Notes and Protocols for Monitoring 1-Aminopiperidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring reactions involving 1-Aminopiperidine, a crucial building block in the synthesis of pharmaceuticals and other specialty chemicals. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, in-situ Fourier Transform Infrared (FTIR) Spectroscopy, and Acid-Base Titration will enable researchers to effectively track reaction progress, determine endpoints, and quantify reactants and products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for monitoring the consumption of this compound and the formation of products. Due to the weak UV absorbance of this compound, derivatization or the use of a universal detector is often necessary for sensitive detection.

Application Note: This HPLC method is suitable for quantifying this compound and its non-volatile derivatives. A common approach for compounds lacking a strong chromophore is pre-column derivatization, for instance, with benzoyl chloride, to allow for UV detection. Alternatively, a Charged Aerosol Detector (CAD) can be employed for direct analysis without derivatization. The following protocol is based on methods developed for similar aminopiperidine compounds and can be adapted for this compound reactions.[1][2]

Experimental Protocol: Derivatization followed by RP-HPLC

  • Sample Preparation and Derivatization:

    • Withdraw a 100 µL aliquot from the reaction mixture at a specific time point.

    • Quench the reaction immediately, if necessary (e.g., by cooling or adding a suitable quenching agent).

    • In a fume hood, add 50 µL of the quenched reaction mixture to a vial containing 200 µL of a suitable organic solvent (e.g., acetonitrile).

    • Add a molar excess of benzoyl chloride and a base (e.g., triethylamine) to the vial.

    • Vortex the mixture and allow it to react for 10-15 minutes at room temperature.

    • Add a small amount of an amine-scavenging resin or perform a liquid-liquid extraction to remove excess benzoyl chloride.

    • Filter the resulting solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be to start at a low percentage of mobile phase B, and gradually increase it to elute the more hydrophobic derivatized product. An initial scouting gradient of 5% to 95% B over 20 minutes can be used to determine the optimal elution conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Create a calibration curve using known concentrations of derivatized this compound standard.

    • Quantify the concentration of the derivatized this compound in the reaction samples by comparing their peak areas to the calibration curve.

CompoundColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Expected Retention Time (min)
Derivatized this compoundC18 (4.6x150mm, 5µm)Gradient: ACN/H₂O with 0.1% TFA1.0254Dependent on gradient and specific derivative
This compound (with CAD)Mixed-modeAcetonitrile/Ammonium Formate Buffer0.5-1.0CADMethod-dependent

Workflow for HPLC Analysis of a this compound Reaction

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Aliquot Reaction Mixture B Quench Reaction A->B C Derivatization (optional) B->C D Filter Sample C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV or CAD Detection F->G H Integrate Peak Areas G->H I Quantify Concentration H->I

Caption: General workflow for HPLC analysis of this compound reactions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying this compound and its volatile reaction products. The mass spectrometer provides definitive identification based on the fragmentation pattern.

Application Note: This method is ideal for monitoring reactions where the reactants and products are thermally stable and volatile. This compound can be analyzed directly, and its mass spectrum shows characteristic fragments that can be used for its identification and quantification.[3][4]

Experimental Protocol:

  • Sample Preparation:

    • Withdraw a 100 µL aliquot from the reaction mixture.

    • Quench the reaction if necessary.

    • Dilute the sample with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Add an internal standard if accurate quantification is required.

    • Filter the sample through a 0.45 µm syringe filter.

  • GC-MS Conditions:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 15 °C/min.

      • Hold at 250 °C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-300.

      • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

  • Data Analysis:

    • Identify this compound and its products by comparing their mass spectra to a library or by interpreting the fragmentation patterns.

    • For quantification, create a calibration curve using an internal standard and known concentrations of this compound.

CompoundKovats Retention Index (non-polar column)Key Mass Fragments (m/z)
This compound859100 (M+), 99, 72, 43, 42, 41[3]

Logical Relationship of GC-MS Analysis Steps

GCMS_Logic Sample Reaction Sample Dilution Dilution & Internal Standard Sample->Dilution Injection GC Injection Dilution->Injection Separation Separation in GC Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analyzer Ionization->MassAnalysis Detection Detector MassAnalysis->Detection Data Data System (Mass Spectrum) Detection->Data Identification Compound Identification Data->Identification Quantification Quantification Data->Quantification

Caption: Logical flow of a GC-MS analysis for reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information, making it highly suitable for in-situ reaction monitoring and quantitative analysis (qNMR).

Application Note: By monitoring the disappearance of signals corresponding to this compound and the appearance of new signals from the product, the reaction progress can be accurately tracked. qNMR can be performed by adding a known amount of an internal standard to the reaction mixture.

Experimental Protocol: In-situ ¹H NMR Monitoring

  • Sample Preparation:

    • The reaction is performed directly in an NMR tube using a deuterated solvent.

    • Add a known amount of an internal standard (e.g., dimethyl sulfoxide (B87167) or 1,4-dioxane) that does not react with the components of the reaction mixture.

  • NMR Acquisition:

    • Acquire ¹H NMR spectra at regular time intervals throughout the reaction.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons for accurate integration.

  • Data Analysis:

    • Identify the characteristic signals for this compound and the reaction product(s). For example, in the acylation of this compound, the signals of the protons adjacent to the nitrogen in this compound will shift upon formation of the amide product.

    • Integrate the signals of the reactant, product, and the internal standard.

    • Calculate the concentration of the reactant and product at each time point relative to the known concentration of the internal standard.

CompoundSolvent¹H Chemical Shift (δ, ppm)
This compoundCDCl₃~2.7 (m, 4H, -CH₂-N-CH₂-), ~1.6 (m, 4H, -CH₂-CH₂-N), ~1.4 (m, 2H, -CH₂-CH₂-CH₂-), ~2.5 (s, 2H, -NH₂)[5]
1-Acetylpiperidine (example product)CDCl₃~3.5 (t, 2H), ~3.4 (t, 2H), ~2.1 (s, 3H), ~1.6 (m, 6H)[6]

Signaling Pathway for NMR Reaction Monitoring

NMR_Signaling Reactant This compound Signals Time Reaction Time Reactant->Time decreases Product Product Signals Product->Time increases Standard Internal Standard Signal Standard->Time constant Concentration Concentration Profile Time->Concentration

Caption: Conceptual pathway of signal changes in NMR reaction monitoring.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy allows for real-time, continuous monitoring of reactions by tracking changes in the vibrational frequencies of functional groups.

Application Note: This technique is particularly useful for identifying reaction initiation, tracking the consumption of reactants, and the formation of intermediates and products without the need for sampling. For a reaction involving this compound, one can monitor the disappearance of the N-H stretching vibrations and the appearance of a new carbonyl (C=O) band if an acylation reaction is being performed.[7]

Experimental Protocol:

  • Setup:

    • Insert an Attenuated Total Reflectance (ATR) FTIR probe directly into the reaction vessel.

    • Ensure the probe is chemically resistant to the reaction components.

  • Data Acquisition:

    • Collect a background spectrum of the reaction solvent and any catalysts before adding the reactants.

    • Initiate the reaction and begin collecting spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Analysis:

    • Monitor the change in absorbance of characteristic infrared bands over time.

    • For example, track the decrease in the N-H stretching band of this compound and the increase in the amide C=O stretching band of the product.

    • Create concentration profiles by correlating the absorbance of specific peaks to the concentration of the corresponding species (requires calibration).

Functional GroupCompoundWavenumber (cm⁻¹)
N-H StretchThis compound~3300-3400
C-H StretchThis compound~2800-3000
C=O Stretch (Amide)Acylated Product~1650-1680

Experimental Workflow for In-situ FTIR Monitoring

FTIR_Workflow A Reaction Setup Insert FTIR Probe B Data Acquisition Collect Background Spectrum Initiate Reaction Collect Spectra Over Time A->B C Data Analysis Monitor Peak Absorbance vs. Time B->C D Results Reaction Profile Kinetics C->D

Caption: Workflow for in-situ FTIR reaction monitoring.

Acid-Base Titration

Titration is a classic and cost-effective method for determining the concentration of a basic compound like this compound.

Application Note: This method is suitable for determining the overall concentration of this compound in a sample. It is an endpoint analysis and does not provide real-time monitoring. A back-titration approach can be useful for complex mixtures.[8][9][10][11]

Experimental Protocol: Direct Titration

  • Sample Preparation:

    • Accurately weigh a sample of the reaction mixture containing this compound.

    • Dissolve the sample in a suitable solvent, such as deionized water or an alcohol-water mixture.

    • Add a few drops of a suitable indicator (e.g., methyl orange).

  • Titration:

    • Titrate the sample with a standardized solution of a strong acid (e.g., 0.1 M HCl) until the endpoint is reached, indicated by a color change of the indicator.

    • Record the volume of the titrant used.

  • Calculation:

    • Calculate the moles of the acid used to reach the endpoint.

    • Based on the stoichiometry of the reaction (1:1 for this compound and HCl), determine the moles of this compound in the sample.

    • Calculate the concentration or purity of this compound.

AnalyteTitrantIndicatorEndpoint
This compound0.1 M HClMethyl OrangeColor change from yellow to red

Logical Steps in an Acid-Base Titration

Titration_Logic Start Start Prep Prepare Sample Solution Start->Prep Indicator Add Indicator Prep->Indicator Titrate Titrate with Standard Acid Indicator->Titrate Endpoint Observe Endpoint Titrate->Endpoint Record Record Volume Endpoint->Record Yes Calculate Calculate Concentration Record->Calculate End End Calculate->End

References

Application Notes and Protocols for the Derivatization of 1-Aminopiperidine for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Aminopiperidine is a versatile building block in pharmaceutical and chemical synthesis. Due to its chemical structure, it can be a precursor to the formation of N-nitrosopiperidine, a potential human carcinogen. Therefore, sensitive and reliable analytical methods are crucial for its quantification in various matrices, including raw materials, finished products, and biological samples. As this compound lacks a strong chromophore, direct analysis by UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC) with UV detection is challenging. Derivatization is a common strategy to enhance its detectability by introducing a chromophoric or fluorophoric tag, or to improve its volatility and thermal stability for gas chromatography (GC) analysis.

These application notes provide detailed protocols for the derivatization of this compound using common derivatizing agents for subsequent analysis by HPLC-UV and GC-MS.

Analytical Strategies for this compound

The selection of an analytical method for this compound depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a cost-effective and robust technique for routine analysis. Pre-column derivatization with a UV-active reagent is necessary to achieve adequate sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity, making it suitable for trace-level quantification and impurity profiling. Derivatization may be employed to improve the chromatographic peak shape and thermal stability of this compound.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of primary and secondary amines using derivatization techniques similar to those described for this compound. These values should be considered as a general guide, and specific method validation is required for accurate quantification.

Table 1: HPLC-UV with Pre-Column Derivatization (e.g., with Benzoyl Chloride)

Performance MetricTypical Value
Limit of Detection (LOD)0.02 - 0.1 µg/mL
Limit of Quantification (LOQ)0.06 - 0.3 µg/mL
Linearity (R²)> 0.997
Precision (%RSD)< 5%
Accuracy (Recovery %)87 - 110%

Table 2: GC-MS Analysis

Performance MetricTypical Value
Limit of Detection (LOD)0.01 - 0.5 ng/mL
Limit of Quantification (LOQ)0.03 - 1.5 ng/mL
Linearity (R²)> 0.99
Precision (%RSD)< 15%
Accuracy (Recovery %)90 - 115%

Experimental Protocols

Protocol 1: Derivatization of this compound with Benzoyl Chloride for HPLC-UV Analysis

This protocol is adapted from established methods for the derivatization of primary and secondary amines with benzoyl chloride.[1]

Materials:

  • This compound standard

  • Benzoyl chloride

  • Dichloromethane (DCM)

  • Sodium hydroxide (B78521) (NaOH) solution, 2 M

  • Hydrochloric acid (HCl) solution, 1 M

  • Sodium bicarbonate solution, 5% (w/v)

  • Anhydrous sodium sulfate

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in a known volume of DCM.

    • Prepare a standard solution of this compound in DCM.

  • Derivatization Reaction:

    • To 1.0 mL of the sample or standard solution in a glass vial, add 2.0 mL of 2 M NaOH solution.

    • While vortexing, add 100 µL of benzoyl chloride dropwise.

    • Continue to vortex for 10 minutes at room temperature.

  • Extraction:

    • Allow the layers to separate. Collect the organic (DCM) layer.

    • Wash the organic layer sequentially with 2.0 mL of 1 M HCl, 2.0 mL of water, and 2.0 mL of 5% sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Sample Analysis:

    • Evaporate the DCM under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase (e.g., Acetonitrile:Water, 60:40 v/v).

    • Inject an aliquot into the HPLC system.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 20 µL

Protocol 2: Derivatization of this compound with Dansyl Chloride for HPLC-Fluorescence Detection

This protocol is based on the widely used dansylation of amines for enhanced sensitivity.[2][3]

Materials:

  • This compound standard

  • Dansyl chloride solution (1 mg/mL in acetone)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Acetone

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Procedure:

  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable solvent (e.g., water or methanol).

    • Prepare a standard solution of this compound.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 100 µL of the sample or standard solution with 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).

    • Add 400 µL of dansyl chloride solution (1 mg/mL in acetone).

    • Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

  • Reaction Quenching:

    • After incubation, add 100 µL of 2.5% (v/v) aqueous ammonia (B1221849) solution to quench the excess dansyl chloride.

    • Vortex and let it stand for 10 minutes at room temperature.

  • Sample Analysis:

    • Filter the solution through a 0.45 µm syringe filter.

    • Inject an aliquot into the HPLC system.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with A: Water and B: Acetonitrile. Start with 50% B, increase to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 525 nm)

  • Injection Volume: 20 µL

Protocol 3: Silylation of this compound for GC-MS Analysis

This protocol describes a general procedure for the silylation of amines to improve their volatility for GC analysis.[4]

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (ACN), anhydrous

  • Pyridine, anhydrous

Procedure:

  • Sample Preparation:

    • Ensure the sample containing this compound is free of water. If necessary, evaporate the sample to dryness under a stream of nitrogen.

    • Prepare a standard solution of this compound in anhydrous acetonitrile.

  • Derivatization Reaction:

    • To the dried sample or 100 µL of the standard solution in a GC vial, add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA with 1% TMCS.

    • If the sample is acidic, add 20 µL of anhydrous pyridine.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Sample Analysis:

    • Cool the vial to room temperature.

    • Inject an aliquot of the derivatized sample directly into the GC-MS system.

GC-MS Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Visualizations

Logical Relationship: this compound as a Precursor to N-Nitrosopiperidine

This compound can react with nitrosating agents, such as nitrous acid (formed from nitrites under acidic conditions), to produce the potent carcinogen N-nitrosopiperidine.[5][6][7] This transformation is a critical consideration in the safety assessment of pharmaceuticals and consumer products.

logical_relationship cluster_precursor Precursor cluster_reagent Nitrosating Agent cluster_product Carcinogenic Product 1_Aminopiperidine 1_Aminopiperidine N_Nitrosopiperidine N-Nitrosopiperidine 1_Aminopiperidine->N_Nitrosopiperidine Nitrite (B80452) Nitrite Nitrite->N_Nitrosopiperidine Reaction Acidic_Conditions Acidic Conditions (e.g., H+) Acidic_Conditions->N_Nitrosopiperidine

Caption: Formation of N-Nitrosopiperidine from this compound.

Experimental Workflow: Derivatization and HPLC-UV Analysis

The following diagram illustrates the general workflow for the analysis of this compound using pre-column derivatization followed by HPLC-UV detection.

experimental_workflow Start Start Sample_Preparation Sample Preparation (Dissolution/Extraction) Start->Sample_Preparation Derivatization Derivatization Reaction (e.g., with Benzoyl Chloride) Sample_Preparation->Derivatization Extraction_Cleanup Extraction and Cleanup Derivatization->Extraction_Cleanup Analysis HPLC-UV Analysis Extraction_Cleanup->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End End Data_Processing->End

Caption: Workflow for this compound Analysis by HPLC-UV.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-aminopiperidine. The following sections address common issues encountered during key synthetic routes and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are the reaction of piperidine (B6355638) with hydroxylamine-O-sulfonic acid (HOSA) and the nitrosation of piperidine followed by reduction. The HOSA method is often favored for its directness and potential for high yields.[1][2]

Q2: What are the primary applications of this compound in drug development?

A2: this compound is a crucial building block in the synthesis of various pharmaceutical compounds.[3] It is a key intermediate in the development of cannabinoid receptor ligands, which have potential applications in treating obesity and neurological disorders.

Q3: What are the main safety considerations when working with the reagents for this compound synthesis?

A3: Hydroxylamine-O-sulfonic acid (HOSA) is a corrosive solid and should be handled with care. The nitrosation-reduction method involves the formation of a nitrosamine (B1359907) intermediate, which are often carcinogenic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The reducing agents used, such as lithium aluminum hydride, are highly reactive with water.

Troubleshooting Guide: Synthesis via Hydroxylamine-O-Sulfonic Acid (HOSA)

This method involves the direct amination of piperidine using HOSA. While efficient, optimizing the yield requires careful control of reaction parameters.

Common Problems and Solutions

Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors, including suboptimal molar ratios of reactants, improper temperature control, and inefficient product isolation. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Yield in HOSA Synthesis

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions start Low Yield of this compound cause1 Incorrect Molar Ratio (Piperidine:HOSA) start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Poor HOSA Quality start->cause3 cause4 Inefficient Product Isolation start->cause4 sol1 Adjust Piperidine:HOSA ratio to at least 2:1, preferably 3:1. cause1->sol1 Optimize Stoichiometry sol2 Maintain reaction temperature between 25-70°C, ideally 35-45°C. cause2->sol2 Control Temperature sol3 Use freshly prepared aqueous HOSA solution. cause3->sol3 Ensure Reagent Purity sol4 Perform multiple extractions with aqueous NaOH and cool the organic phase to precipitate impurities. cause4->sol4 Improve Work-up

Caption: Troubleshooting workflow for low yield in the HOSA synthesis of this compound.

  • Molar Ratio of Reactants: A key factor for high conversion is the cumulative mole ratio of piperidine to HOSA. Ratios below 2:1 can lead to lower yields.[4] It is recommended to use a piperidine to HOSA molar ratio of at least 2:1, with a ratio of about 3:1 being particularly preferred to achieve high product conversion.[4] Some studies suggest that a molar ratio of up to 8 can result in yields as high as 93%.[5]

  • Reaction Temperature: The reaction temperature should be carefully controlled. The addition of HOSA to the alkaline piperidine solution is typically carried out at a temperature between 25°C and 70°C.[4] An initial reaction temperature of 35°C to 45°C is often optimal.[4]

  • Quality of HOSA: It is advisable to use freshly prepared aqueous hydroxylamine-O-sulfonic acid for the reaction.[4]

  • Product Isolation: The product, this compound, is recovered in the excess piperidine (organic phase). Inefficient separation from the aqueous phase or incomplete extraction can lead to significant product loss. The work-up procedure involves multiple extractions with aqueous sodium hydroxide (B78521), followed by cooling of the organic phase to below 10°C to precipitate impurities.[4]

Quantitative Data on Reaction Parameters
ParameterRecommended RangeExpected OutcomeReference
Piperidine:HOSA Molar Ratio 2:1 to 4:1Increased yield with higher ratio[4]
~3:1Particularly preferred for high conversion[4]
8:1Yields up to 93% reported in some studies[5]
Reaction Temperature 25°C - 70°CControlled reaction rate[4]
35°C - 45°COptimal initial reaction temperature[4]
HOSA Addition Time 1 - 4 hoursGradual addition is recommended[4]
Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of this compound using HOSA.[4]

  • Preparation of Alkaline Piperidine Solution:

    • In a suitable reaction vessel, dissolve sodium hydroxide in water and heat to approximately 65°C to ensure complete dissolution.

    • Cool the sodium hydroxide solution to about 55°C and add piperidine.

    • Stir the mixture at 55°C for 15 minutes and then cool to the desired reaction temperature (e.g., 40°C).

  • Reaction with HOSA:

    • Prepare a fresh aqueous solution of hydroxylamine-O-sulfonic acid (HOSA).

    • Add the HOSA solution to the alkaline piperidine solution stepwise over a period of 1 to 4 hours, while maintaining the reaction temperature between 25°C and 70°C.

  • Work-up and Isolation:

    • After the addition of HOSA is complete, continue stirring for a specified period.

    • Allow the organic and aqueous phases to separate.

    • Remove the lower aqueous phase.

    • Treat the organic phase (this compound in excess piperidine) with additional sodium hydroxide, stir, and separate the aqueous phase again.

    • Cool the resulting organic phase to below 10°C (ideally 0-7°C) for 1 to 5 hours to precipitate any remaining sodium hydroxide and other solid impurities.

    • Filter the cooled solution to obtain the final product as a solution of this compound in piperidine. The concentration of this compound is typically around 20-25% by weight.[4]

Troubleshooting Guide: Synthesis via Nitrosation and Reduction

This two-step method involves the formation of N-nitrosopiperidine, followed by its reduction to this compound.[2]

Experimental Workflow for Nitrosation-Reduction Synthesis

G cluster_0 Step 1: Nitrosation cluster_1 Step 2: Reduction start Piperidine product1 N-Nitrosopiperidine start->product1 Reacts with reagent1 Sodium Nitrite (B80452) (NaNO2) in Acidic Conditions reagent1->product1 product2 This compound product1->product2 Reduced by reagent2 Reducing Agent (e.g., LiAlH4 or Fe/HCl) reagent2->product2

Caption: Experimental workflow for the synthesis of this compound via nitrosation and reduction.

Common Problems and Solutions

Q1: The yield of my reduction step is low. What could be the issue?

A1: Low yields in the reduction of N-nitrosopiperidine can be due to the choice of reducing agent, reaction conditions, or incomplete reaction.

  • Choice of Reducing Agent:

    • Lithium aluminum hydride (LiAlH₄): This is a powerful reducing agent that can give good yields. However, it is highly reactive and requires anhydrous conditions. The reaction is typically performed in an inert solvent like THF or ether.[2]

    • Iron in acidic medium (e.g., Fe/HCl): This is a more classical and often safer alternative. The reaction is typically carried out under reflux.[2]

  • Reaction Conditions:

    • When using LiAlH₄, the reaction is often started at a low temperature (ice bath) and then brought to room temperature or refluxed to ensure completion.[2][6]

    • For the Fe/HCl reduction, a reflux period of 4-5 hours is generally required.[2]

  • Incomplete Reaction: Monitor the reaction progress using techniques like TLC or GC-MS to ensure the starting material is fully consumed before work-up.

Quantitative Data on Reaction Conditions
StepReagentsSolventTemperatureTimeYieldReference
Nitrosation Piperidine, NaNO₂, Acid (e.g., HCl)Water-10°C to 0°C~1 hour~72% (for similar piperazine (B1678402) reaction)[6]
Reduction (Method A) N-Nitrosopiperidine, LiAlH₄Anhydrous THF or Ether0°C to refluxOvernight~55%[2]
Reduction (Method B) N-Nitrosopiperidine, Fe, HClWaterReflux4-5 hoursNot specified[2]
Detailed Experimental Protocol

This protocol is a generalized procedure based on reported methods.[2][6]

Step 1: Synthesis of N-Nitrosopiperidine

  • Dissolve piperidine in an acidic aqueous solution (e.g., HCl) and cool the mixture to between -10°C and 0°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise over about 1 hour, ensuring the temperature remains below 0°C.

  • After the addition is complete, adjust the pH to be basic (e.g., pH 10 with NaOH).

  • Extract the product with an organic solvent (e.g., chloroform (B151607) or dichloromethane).

  • Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain crude N-nitrosopiperidine.

Step 2: Reduction of N-Nitrosopiperidine to this compound (using LiAlH₄)

  • In a dry, inert atmosphere (e.g., under nitrogen), prepare a suspension of lithium aluminum hydride in anhydrous THF or ether in a flask cooled in an ice bath.

  • Dissolve the N-nitrosopiperidine from Step 1 in anhydrous THF or ether and add it slowly dropwise to the LiAlH₄ suspension.

  • After the addition, remove the ice bath and stir the reaction mixture at room temperature overnight, or heat to reflux for a few hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water until gas evolution ceases.

  • Filter the resulting mixture (a filter aid like Celite can be used).

  • Evaporate the organic solvent from the filtrate.

  • Acidify the remaining aqueous layer with hydrochloric acid.

  • Concentrate the acidic aqueous solution to obtain the crude hydrochloride salt of this compound, which can then be recrystallized.

References

Technical Support Center: Purification of Crude 1-Aminopiperidine by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of crude 1-aminopiperidine by distillation. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to ensure a successful purification process.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the distillation of this compound.

Q1: What are the likely impurities in my crude this compound?

A1: The composition of crude this compound largely depends on the synthetic route employed. A common method involves the reaction of piperidine (B6355638) with hydroxylamine-O-sulfonic acid.[1][2][3] Therefore, the primary impurities are likely to be:

  • Piperidine: Unreacted starting material.

  • Water: Introduced during the reaction or workup.

  • Inorganic Salts: Such as sodium sulfate (B86663), formed during neutralization steps.[2][3]

  • Side-products: Depending on reaction conditions, minor byproducts may be present.

Q2: My distillation is proceeding very slowly, and the temperature is fluctuating. What could be the cause?

A2: This issue can arise from several factors:

  • Inadequate Heating: The heating mantle may not be providing sufficient or consistent heat. Ensure the mantle is in good contact with the distillation flask.

  • Poor Insulation: Significant heat loss can occur from the distillation column and head. Insulate these parts with glass wool or aluminum foil to maintain a proper temperature gradient.

  • Vacuum Leaks: In a vacuum distillation, leaks in the apparatus will lead to pressure fluctuations and inconsistent boiling. Check all joints and connections for a proper seal.

  • Low Reflux Ratio: A low reflux ratio can lead to inefficient separation and temperature instability. Adjust the distillation rate to allow for adequate reflux.

Q3: The color of my this compound has turned yellow or brown during distillation. Why is this happening and how can I prevent it?

A3: Discoloration is often an indication of thermal degradation. Amines, in general, can be susceptible to oxidation and decomposition at elevated temperatures.

  • Troubleshooting:

    • Reduce the Distillation Temperature: The most effective way to minimize thermal degradation is to perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling point of this compound.

    • Inert Atmosphere: Purge the distillation apparatus with an inert gas like nitrogen or argon before heating to minimize oxidation.

    • Avoid Overheating: Do not heat the distillation flask to dryness, as this can cause the remaining residue to decompose and contaminate the distillate.

Q4: I am having difficulty separating this compound from piperidine. What should I do?

A4: The boiling points of this compound and piperidine are relatively close, which can make separation by simple distillation challenging.

  • Solution:

    • Fractional Distillation: Employ a fractional distillation setup with a packed column (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates and enhance separation efficiency.

    • Optimize Reflux Ratio: A higher reflux ratio will improve separation but will also increase the distillation time. Find an optimal balance for your specific needs.

Q5: My purified this compound is still wet. How can I remove residual water?

A5: Water can be a persistent impurity.

  • Troubleshooting:

    • Drying Agents: Before distillation, dry the crude this compound with a suitable drying agent that does not react with amines, such as potassium hydroxide (B78521) (KOH) or magnesium sulfate (MgSO₄).

    • Azeotropic Removal: If a significant amount of water is present, consider a two-step distillation. The first step could be to remove the water azeotropically, potentially with a solvent like toluene, although this would require a subsequent step to remove the toluene. Given that piperidine forms an azeotrope with water, a preliminary distillation at atmospheric pressure might help to remove a significant portion of the water along with some piperidine.[][5]

Data Presentation

The following tables summarize key physical properties and analytical parameters relevant to the purification of this compound.

Table 1: Physical Properties of this compound and a Key Potential Impurity

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
This compoundC₅H₁₂N₂100.16146 °C at 730 mmHg[6][7][8]0.928[6][7]
PiperidineC₅H₁₁N85.15106 °C[9][10][11][12]0.862[10]

Table 2: Typical Parameters for GC-MS Purity Analysis of Piperidine Derivatives [10]

ParameterValue/Description
Column Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms)
Injector Temperature 250 °C
Detector (FID/MS) 300 °C
Carrier Gas Helium
Oven Program Initial Temp: 100°C, hold for 2 min; Ramp: 15°C/min to 280°C
Sample Preparation Dissolve in a suitable solvent (e.g., dichloromethane, methanol)

Experimental Protocols

Protocol 1: Fractional Distillation of Crude this compound at Atmospheric Pressure

This protocol is suitable for crude material with impurities having significantly different boiling points from this compound.

Materials:

  • Crude this compound

  • Boiling chips or a magnetic stir bar

  • Heating mantle

  • Round-bottom flask (distillation pot)

  • Fractionating column (Vigreux or packed)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flasks

  • Glass wool or aluminum foil for insulation

Procedure:

  • Drying (Optional but Recommended): If the crude material is suspected to contain water, add solid potassium hydroxide (KOH) pellets and stir for several hours or overnight. Decant the dried liquid into the distillation flask.

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Place boiling chips or a magnetic stir bar in the distillation flask.

  • Insulation: Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss.

  • Distillation:

    • Begin heating the distillation flask gently.

    • Observe the vapor front rising through the column.

    • Collect the initial fraction (forerun), which will likely contain lower-boiling impurities such as residual solvents and some piperidine. The temperature should be close to the boiling point of piperidine (106°C).

    • As the temperature begins to rise more steeply, change the receiving flask to collect an intermediate fraction.

    • When the temperature stabilizes near the boiling point of this compound (approx. 146°C at 730 mmHg), change to a clean, pre-weighed receiving flask to collect the main product fraction.

    • Maintain a slow and steady distillation rate (1-2 drops per second).

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask or when the temperature starts to drop or fluctuate, indicating the end of the product fraction.

  • Shutdown: Turn off the heating mantle and allow the apparatus to cool to room temperature before dismantling.

Protocol 2: Vacuum Distillation of Crude this compound

This is the recommended method to minimize thermal degradation.

Materials:

  • Same as Protocol 1, with the addition of:

  • Vacuum adapter

  • Vacuum tubing (thick-walled)

  • Vacuum source (e.g., vacuum pump or water aspirator)

  • Manometer (to monitor pressure)

  • Cold trap (to protect the vacuum pump)

Procedure:

  • Drying: As in Protocol 1, pre-drying the crude material is highly recommended.

  • Apparatus Setup: Assemble the fractional distillation apparatus as for atmospheric distillation, but connect the vacuum adapter to the end of the condenser. Connect the vacuum adapter to a cold trap and then to the vacuum source. Ensure all glassware joints are properly sealed (use vacuum grease if necessary).

  • Evacuation: Turn on the vacuum source and allow the pressure inside the apparatus to stabilize at the desired level (e.g., 10-20 mmHg).

  • Distillation:

    • Once the vacuum is stable, begin heating the distillation flask gently.

    • Collect a forerun fraction containing volatile impurities.

    • Monitor the temperature and pressure. The boiling point of this compound will be significantly lower under vacuum.

    • Collect the main product fraction in a clean, pre-weighed receiving flask when the head temperature is stable at the expected boiling point for the measured pressure.

  • Completion: When the distillation is complete, remove the heating mantle and allow the apparatus to cool completely to room temperature.

  • Shutdown: Slowly and carefully break the vacuum by introducing air or an inert gas into the system before turning off the vacuum pump. Dismantle the apparatus.

Mandatory Visualization

Diagram 1: General Troubleshooting Workflow for Distillation Issues

Distillation_Troubleshooting Start Distillation Problem Observed Problem_Type Identify Problem Type Start->Problem_Type Low_Yield Low Yield / Slow Distillation Problem_Type->Low_Yield  Low Yield Discoloration Product Discoloration Problem_Type->Discoloration Discoloration Poor_Separation Poor Separation of Fractions Problem_Type->Poor_Separation Poor Separation Bumping Violent Bumping Problem_Type->Bumping Bumping Check_Heat Check Heating & Insulation Low_Yield->Check_Heat Check_Vacuum Check for Vacuum Leaks Low_Yield->Check_Vacuum Assess_Temp Assess Distillation Temperature Discoloration->Assess_Temp Check_Column Evaluate Column Efficiency Poor_Separation->Check_Column Check_Azeotrope Consider Azeotrope Formation Poor_Separation->Check_Azeotrope Check_Stirring Check Stirring / Boiling Chips Bumping->Check_Stirring Adjust_Heat Adjust Heat / Improve Insulation Check_Heat->Adjust_Heat Seal_Joints Seal Leaks Check_Vacuum->Seal_Joints Use_Vacuum Use Vacuum Distillation Assess_Temp->Use_Vacuum Use_Inert_Atmosphere Use Inert Atmosphere Assess_Temp->Use_Inert_Atmosphere Use_Fractional_Column Use Fractional Column Check_Column->Use_Fractional_Column Adjust_Reflux Increase Reflux Ratio Check_Column->Adjust_Reflux Pre_Dry Pre-dry Crude Material Check_Azeotrope->Pre_Dry Add_Boiling_Chips Add Fresh Boiling Chips Check_Stirring->Add_Boiling_Chips Ensure_Stirring Ensure Adequate Stirring Check_Stirring->Ensure_Stirring

Caption: Troubleshooting workflow for common distillation problems.

Diagram 2: Experimental Workflow for Vacuum Distillation of this compound

Vacuum_Distillation_Workflow Start Start: Crude this compound Drying 1. Pre-treatment: Dry with KOH Start->Drying Setup 2. Assemble Vacuum Distillation Apparatus Drying->Setup Evacuate 3. Evacuate System to Desired Pressure Setup->Evacuate Heat 4. Gentle Heating Evacuate->Heat Collect_Forerun 5. Collect Forerun (Impurities) Heat->Collect_Forerun Collect_Product 6. Collect Pure this compound Fraction Collect_Forerun->Collect_Product Stop 7. Stop Heating & Cool Down Collect_Product->Stop Vent 8. Vent System to Atmospheric Pressure Stop->Vent QC 9. Quality Control (GC-MS, NMR) Vent->QC End End: Purified this compound QC->End

Caption: Step-by-step workflow for vacuum distillation.

References

Technical Support Center: Reactions Involving 1-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-aminopiperidine. The information is designed to help identify and mitigate the formation of common side products in various reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed when using this compound as a reactant?

A1: The most common side reactions in experiments involving this compound are typically related to its bifunctional nucleophilic nature (the presence of both a primary amino group and a tertiary ring nitrogen) and the reactivity of the N-N bond. These can include over-alkylation, over-acylation, and reactions at the piperidine (B6355638) ring nitrogen, alongside potential side reactions with certain reagents.

Q2: How can I minimize the formation of quaternary ammonium (B1175870) salts during N-alkylation of this compound?

A2: Formation of quaternary ammonium salts, a common side product in direct alkylation with alkyl halides, can be minimized by carefully controlling the stoichiometry of the reactants. Using a limited amount of the alkylating agent (1.0-1.2 equivalents) and a suitable base can favor mono-alkylation. Alternatively, reductive amination offers a more controlled method for introducing alkyl groups and generally avoids the formation of these salts.

Q3: In acylation reactions, what is the primary side product and how can it be avoided?

A3: The primary side product in acylation reactions is often the diacylated product, where both the exocyclic primary amine and the endocyclic tertiary amine are acylated. To avoid this, it is recommended to use a controlled amount of the acylating agent and mild reaction conditions. The use of a non-nucleophilic base is also crucial to prevent its competition with this compound in reacting with the acylating agent.

Q4: Are there specific reagents that are known to cause problematic side reactions with this compound?

A4: Yes, for instance, in peptide synthesis, the use of piperidine for Fmoc deprotection can lead to a side reaction with cysteine residues, forming a 3-(1-piperidinyl)alanine derivative.[1] While this is reported for piperidine, similar reactivity could be anticipated for this compound under basic conditions. Additionally, reactions with Michael acceptors like maleimides can result in aza-Michael addition.[2]

Troubleshooting Guides

Issue 1: Low Yield of Mono-alkylated Product and Formation of a Quaternary Salt

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS, with one corresponding to the mass of a dialkylated or quaternized product.

  • The desired mono-alkylated product is obtained in lower than expected yield.

Root Cause:

  • Excessive amounts of the alkylating agent.

  • Reaction conditions (e.g., high temperature) that favor over-alkylation.

  • The inherent nucleophilicity of the tertiary amine in the piperidine ring.

Preventative Measures and Solutions:

ParameterRecommended ConditionRationale
Stoichiometry Use 1.0-1.2 equivalents of the alkylating agent.Minimizes the chance of a second alkylation event.
Reaction Temp. Maintain room temperature or below if possible.Reduces the rate of the second alkylation, which often requires more energy.
Alternative Method Employ reductive amination.This method is generally more selective for mono-alkylation at the primary amine and avoids the formation of quaternary salts.
Issue 2: Formation of Diacylated Byproduct in Acylation Reactions

Symptoms:

  • A byproduct with a mass corresponding to the addition of two acyl groups is detected.

  • Purification is complicated by the presence of this less polar byproduct.

Root Cause:

  • The exocyclic primary amino group and the endocyclic tertiary amine can both react with the acylating agent, especially under harsh conditions or with excess reagent.

Preventative Measures and Solutions:

ParameterRecommended ConditionRationale
Acylating Agent Use of 1.0-1.1 equivalents of the acylating agent.Limits the availability of the reagent for a second acylation.
Base Selection Utilize a non-nucleophilic base like triethylamine (B128534) or DIPEA.Prevents the base from competing with the substrate for the acylating agent.
Temperature Conduct the reaction at low temperatures (e.g., 0 °C).Favors the more reactive primary amine and reduces the likelihood of the less reactive ring nitrogen participating.
Issue 3: Unexpected Side Products in Condensation Reactions with Carbonyls

Symptoms:

  • Formation of complex mixtures or unexpected adducts instead of the desired hydrazone.

  • Low yield of the target hydrazone.

Root Cause:

  • The reaction of aldehydes and ketones with primary amines to form imines (in this case, hydrazones) is a reversible, acid-catalyzed reaction.[2] Improper pH control can hinder the reaction or promote side reactions.

  • The carbonyl compound might undergo self-condensation (aldol reaction) under basic or acidic conditions.

Preventative Measures and Solutions:

ParameterRecommended ConditionRationale
pH Control Maintain a mildly acidic pH (around 4-6).Facilitates both the nucleophilic attack of the amine and the dehydration step to form the hydrazone.
Reaction Conditions Add the carbonyl compound slowly to the solution of this compound.Minimizes the concentration of the carbonyl compound at any given time, reducing the rate of self-condensation.
Use of Dehydrating Agent Add molecular sieves to the reaction mixture.Removes water as it is formed, driving the equilibrium towards the hydrazone product.

Experimental Protocols

Protocol 1: Selective Mono-N-Acylation of this compound

This protocol describes a general procedure for the selective acylation of the primary amino group of this compound using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., Benzoyl chloride)

  • Triethylamine (NEt₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography if necessary.

Protocol 2: N-Alkylation of this compound via Reductive Amination

This protocol details a one-pot procedure for the N-alkylation of this compound with an aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add the aldehyde (1.0-1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine (hydrazone) formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow_acylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Dissolve this compound and Triethylamine in DCM setup2 Cool to 0 °C setup1->setup2 reaction1 Add Acyl Chloride dropwise setup2->reaction1 reaction2 Stir at RT for 2-4h reaction1->reaction2 reaction3 Monitor by TLC reaction2->reaction3 workup1 Quench with Water reaction3->workup1 workup2 Aqueous Wash workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 end end workup4->end Desired Product

Caption: General workflow for the N-acylation of this compound.

reaction_pathways cluster_main Desired Pathway cluster_side Side Reaction Pathway start This compound + Alkyl Halide main_product Mono-alkylated Product start->main_product Controlled Stoichiometry side_product Quaternary Ammonium Salt (Over-alkylation) start->side_product Harsh Conditions main_product->side_product Excess Alkyl Halide & Heat

Caption: Logical relationship of desired vs. side product in N-alkylation.

References

Technical Support Center: N-Alkylation of 1-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-alkylation of 1-aminopiperidine.

Troubleshooting Guide

This section addresses common issues encountered during the N-alkylation of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my N-alkylated this compound consistently low?

Answer: Low yields can stem from several factors, including incomplete reaction, side reactions, or difficult purification.

Potential Causes & Solutions:

CauseRecommended Solution
Poor leaving group on the alkylating agent Switch to an alkylating agent with a better leaving group (I > Br > Cl).[1]
Steric hindrance If either the this compound or the alkylating agent is sterically bulky, consider increasing the reaction temperature or using a less hindered alkylating agent.[2]
Inappropriate solvent Ensure the solvent is suitable for the reaction temperature and solubilizes all reactants. Polar aprotic solvents like acetonitrile (B52724) (MeCN) or N,N-dimethylformamide (DMF) are often effective.[1]
Suboptimal reaction temperature If the reaction is sluggish, cautiously increase the temperature. Monitor for decomposition.
Product loss during work-up The N-alkylated product may have some water solubility. Minimize aqueous washes or perform a back-extraction of the aqueous layers.

Question 2: I am observing significant amounts of a di-alkylated product. How can I improve the selectivity for mono-alkylation?

Answer: Over-alkylation is a common problem in the N-alkylation of primary amines because the mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine.[3]

Potential Causes & Solutions:

CauseRecommended Solution
High concentration of alkylating agent Add the alkylating agent slowly to the reaction mixture, using a syringe pump if possible, to maintain a low concentration.[4]
Unfavorable stoichiometry Use a large excess of this compound relative to the alkylating agent. This statistically favors mono-alkylation but may complicate purification.
Inappropriate base The choice of base can influence the rate of the second alkylation. For direct alkylation with halides, a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is often used to neutralize the acid formed during the reaction.[4][5]
Alternative methodology Consider using reductive amination, which is a highly effective method for achieving mono-alkylation and avoids the issue of over-alkylation.[2][6]

Question 3: My reaction is producing unexpected side products. What could they be and how can I avoid them?

Answer: Besides di-alkylation, other side reactions can occur depending on the specific substrates and reaction conditions.

Potential Causes & Solutions:

Side ProductPotential CauseRecommended Solution
Quaternary ammonium (B1175870) salt If the endocyclic nitrogen of the mono-alkylated product undergoes a second alkylation, a quaternary ammonium salt can form. This is more likely with highly reactive alkylating agents.[2]Use a less reactive alkylating agent or milder reaction conditions. Reductive amination can also prevent this.[2]
Ring-opening or rearrangement products The N-N bond in hydrazine (B178648) derivatives can be susceptible to cleavage under certain conditions, although this is less common with simple alkylation.Use milder reaction conditions and avoid harsh acids or bases.
Elimination products If using a secondary or tertiary alkyl halide, elimination to form an alkene can compete with substitution.Use a less hindered alkylating agent or a non-basic reaction condition if possible.

Frequently Asked Questions (FAQs)

Q1: What is the best method for N-alkylation of this compound: direct alkylation or reductive amination?

A1: The choice of method depends on the desired product and the available starting materials.

  • Direct Alkylation with an alkyl halide is a straightforward method but is prone to over-alkylation.[3] It is best suited for situations where the di-alkylated product is not a major concern or can be easily separated.

  • Reductive Amination with an aldehyde or ketone is generally the preferred method for selective mono-alkylation.[2][6] It involves the formation of an intermediate imine (or hydrazone in this case) which is then reduced in situ. This method offers greater control and typically results in higher yields of the mono-alkylated product.

Q2: Which nitrogen in this compound is more reactive towards alkylation?

A2: this compound has two nitrogen atoms: the endocyclic tertiary amine nitrogen and the exocyclic primary amine nitrogen. The exocyclic primary amino group (-NH₂) is generally more nucleophilic and more sterically accessible, making it the primary site of N-alkylation.

Q3: What are the recommended starting conditions for the direct N-alkylation of this compound with an alkyl bromide?

A3: A good starting point would be to dissolve this compound (1.0 eq.) and a non-nucleophilic base such as potassium carbonate (1.5-2.0 eq.) in an anhydrous polar aprotic solvent like acetonitrile or DMF. The alkyl bromide (1.0-1.2 eq.) is then added dropwise at room temperature. The reaction progress should be monitored by TLC or LC-MS.[4][5]

Q4: How can I purify the N-alkylated this compound product?

A4: Purification is typically achieved by silica (B1680970) gel column chromatography.[5][7] Due to the basic nature of the product, tailing on the column can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent.

Data Presentation

Table 1: Typical Reaction Conditions for Direct N-Alkylation of Piperidine Derivatives

AmineAlkylating AgentBaseSolventTemperatureTime (h)Yield (%)
Piperidin-4-amineFurfuryl chlorideK₂CO₃AcetonitrileReflux4-870-85[5]
2-Substituted piperidineBenzyl bromideK₂CO₃Acetonitrile60°C12-2465-80[2]
PiperidineEthyl iodideDIPEAAcetonitrileRoom Temp12~70[4]

Table 2: Typical Reaction Conditions for Reductive Amination of Amines

AmineCarbonyl CompoundReducing AgentSolventTemperatureTime (h)Yield (%)
1-Boc-4-(aminomethyl)piperidineBenzaldehydeNaBH(OAc)₃DichloromethaneRoom Temp12-2485-95[7]
2-Substituted piperidineAcetoneNaBH(OAc)₃DichloromethaneRoom Temp1-2475-90[2]
Primary aminesVarious aldehydesNaBH₃CNMethanolRoom Temp-Good to excellent[6]

Experimental Protocols

Protocol 1: General Procedure for Direct N-Alkylation with an Alkyl Halide

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Add an anhydrous solvent such as acetonitrile.

  • Slowly add the alkyl halide (1.1 eq.) to the stirred suspension at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the base and wash the solid with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound.[2][5]

Protocol 2: General Procedure for N-Alkylation via Reductive Amination

  • To a solution of this compound (1.0 eq.) in an anhydrous solvent like dichloromethane, add the aldehyde or ketone (1.0-1.2 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate hydrazone formation.

  • Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.[7]

Visualizations

N_Alkylation_Scheme General Scheme for N-Alkylation of this compound cluster_reactants Reactants cluster_products Products This compound This compound Reaction_Conditions Reaction Conditions (Base, Solvent, Temp.) This compound->Reaction_Conditions Alkylating_Agent Alkylating Agent (R-X or RCHO/RCOR') Alkylating_Agent->Reaction_Conditions Mono_alkylated Mono-alkylated Product Di_alkylated Di-alkylated Product Mono_alkylated->Di_alkylated Further Alkylation (Side Reaction) Reaction_Conditions->Mono_alkylated Direct Alkylation or Reductive Amination

Caption: General reaction scheme for the N-alkylation of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for N-Alkylation Start Start N-Alkylation Experiment Check_Yield Low Yield? Start->Check_Yield Check_Selectivity Poor Selectivity? (Di-alkylation) Check_Yield->Check_Selectivity No Low_Yield_Causes Potential Causes: - Poor leaving group - Steric hindrance - Wrong solvent/temp Check_Yield->Low_Yield_Causes Yes Check_Side_Products Other Side Products? Check_Selectivity->Check_Side_Products No Selectivity_Causes Potential Causes: - High alkylating agent conc. - Unfavorable stoichiometry Check_Selectivity->Selectivity_Causes Yes Success Successful Alkylation Check_Side_Products->Success No Side_Product_Causes Potential Causes: - Over-reaction - Harsh conditions Check_Side_Products->Side_Product_Causes Yes Low_Yield_Solutions Solutions: - Change alkylating agent - Increase temperature - Optimize solvent Low_Yield_Causes->Low_Yield_Solutions Low_Yield_Solutions->Start Selectivity_Solutions Solutions: - Slow addition of R-X - Use excess amine - Switch to reductive amination Selectivity_Causes->Selectivity_Solutions Selectivity_Solutions->Start Side_Product_Solutions Solutions: - Milder conditions - Alternative method Side_Product_Causes->Side_Product_Solutions Side_Product_Solutions->Start

Caption: A decision-making flowchart for troubleshooting common issues.

Mono_vs_Di_Alkylation Competition Between Mono- and Di-alkylation cluster_products Amine This compound (Primary Amine) Mono Mono-alkylated Product (Secondary Amine) Amine->Mono + R-X (k1) RX Alkyl Halide (R-X) Di Di-alkylated Product (Tertiary Amine) Mono->Di + R-X (k2) note Often k2 > k1, leading to over-alkylation.

References

Technical Support Center: Optimizing 1-Aminopiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-aminopiperidine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using piperidine (B6355638) and hydroxylamine-O-sulfonic acid (HOS) as starting materials.

Question 1: Why is the yield of my this compound synthesis low?

Low yields can result from several factors, including suboptimal reaction conditions and improper handling of reagents.[1][2] A systematic approach to troubleshooting is essential to identify and resolve the underlying cause.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incorrect Molar Ratio of Reactants A cumulative mole ratio of piperidine to HOS of at least 2:1 is recommended to achieve high product conversion. A particularly preferred ratio is approximately 3:1.[2]
Suboptimal Reaction Temperature The initial addition of HOS and the subsequent reaction should be conducted at an elevated temperature, typically between 25 and 70 °C. A more controlled range of 35 to 45 °C is generally preferred for the initial phase.[2]
Decomposition of Hydroxylamine-O-Sulfonic Acid (HOS) HOS can be unstable. It is recommended to use freshly prepared aqueous HOS for the reaction.[2]
Inadequate Reaction Time The addition of HOS should be performed over a period of 1 to 4 hours, preferably over 2 to 3 hours.[2] Following the addition, the reaction mixture should be stirred for an additional period to ensure completion.
Improper pH Control The reaction is conducted in an aqueous alkaline solution. Ensure the pH is maintained in the appropriate range to facilitate the reaction and minimize side products. The work-up often involves adjusting the pH to 8-9.[2]

Question 2: I am observing the formation of unknown by-products in my reaction mixture. What could be the cause?

The formation of by-products such as tetrazene and triazanium salt derivatives can occur, especially if the reaction conditions are not well-controlled.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Localized Overheating Ensure uniform heating and efficient stirring of the reaction mixture to prevent localized hot spots that can lead to the decomposition of reactants and products.
Incorrect Rate of Addition of HOS A slow and controlled addition of the HOS solution is crucial. Adding it too quickly can lead to an exothermic reaction that is difficult to control and may promote the formation of by-products. The recommended addition time is between 1 to 4 hours.[2]
Presence of Impurities in Starting Materials Use high-purity piperidine and ensure the HOS is freshly prepared to avoid introducing impurities that could lead to side reactions.

Question 3: How can I effectively purify the synthesized this compound?

The purification process is critical for obtaining a high-purity product. The most common method involves extraction and phase separation.

Purification Steps:

  • Aqueous Sodium Hydroxide (B78521) Extractions: After the reaction is complete, the product, which is in a solution with excess piperidine, is treated with aqueous sodium hydroxide. This helps to remove impurities and facilitate the separation of the organic phase (containing this compound and piperidine) from the aqueous phase.[2]

  • Phase Separation: The organic and aqueous phases are allowed to separate, and the aqueous layer is removed.[2]

  • Cooling and Filtration: The recovered organic phase is then cooled to a temperature below 10 °C (typically between 0 and 7 °C) for 1 to 5 hours. This causes residual base and other solid impurities to precipitate, which can then be removed by filtration.[2] The final product is a solution of this compound in excess piperidine, typically around 20-25% by weight.[2]

Experimental Protocol: Synthesis of this compound

This protocol is based on the method described in patent WO2006115456A1.

Materials:

  • Piperidine

  • Hydroxylamine-O-sulfonic acid (HOS), freshly prepared aqueous solution

  • Sodium hydroxide

  • Water

Procedure:

  • Preparation of Alkaline Piperidine Solution:

    • Prepare a concentrated aqueous solution of sodium hydroxide.

    • Cool the sodium hydroxide solution to 55 ± 5 °C.

    • Add piperidine to the sodium hydroxide solution. The cumulative mole ratio of piperidine to HOS should be at least 2:1 (a 3:1 ratio is preferred).

    • Stir the mixture at 55 ± 5 °C for approximately 15 minutes to ensure complete dissolution, then cool to about 40 ± 5 °C.

  • Reaction with HOS:

    • Slowly add the freshly prepared aqueous solution of HOS to the alkaline piperidine solution over a period of 1 to 4 hours. The temperature during the addition should be maintained between 35 and 45 °C.

    • After the complete addition of HOS, stir the reaction mixture for an additional 15 ± 5 minutes at 55 ± 5 °C.

  • Work-up and Purification:

    • Cool the reaction mixture.

    • Perform several extractions with an aqueous sodium hydroxide solution, separating the organic and aqueous phases after each extraction.

    • Combine the organic phases and cool to below 10 °C (ideally 0-7 °C) for 1 to 5 hours to precipitate any remaining impurities.

    • Filter the mixture to remove the precipitated solids. The resulting filtrate is a solution of this compound in piperidine.

Optimization of Reaction Parameters

The following table summarizes the key reaction parameters for optimizing the synthesis of this compound.

ParameterRecommended RangeOptimal Value
Temperature of HOS Addition 25 - 70 °C[2]35 - 45 °C[2]
Reaction Temperature (Post-addition) -55 ± 5 °C
Reaction Time (HOS Addition) 1 - 4 hours[2]2 - 3 hours[2]
Molar Ratio (Piperidine:HOS) ≥ 2:1[2]~ 3:1[2]

Visualizing the Workflow and Troubleshooting Logic

The following diagrams illustrate the experimental workflow for the synthesis of this compound and a logical approach to troubleshooting common issues.

experimental_workflow start Start prep Prepare Alkaline Piperidine Solution start->prep reaction Slow Addition of HOS (1-4 hours, 35-45 °C) prep->reaction stir Stir at 55 °C (15 min) reaction->stir workup Aqueous NaOH Extraction stir->workup purify Cool & Filter (<10 °C) workup->purify product This compound in Piperidine purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or By-product Formation check_ratio Check Molar Ratio (Piperidine:HOS ≥ 2:1) start->check_ratio check_temp Verify Temperature Control (Addition: 35-45 °C) check_ratio->check_temp Ratio OK solution Adjust Parameters and Repeat check_ratio->solution Incorrect Ratio check_time Confirm HOS Addition Time (1-4 hours) check_temp->check_time Temp OK check_temp->solution Incorrect Temp check_reagents Assess Reagent Quality (Fresh HOS) check_time->check_reagents Time OK check_time->solution Incorrect Time check_reagents->solution Reagents OK check_reagents->solution Reagent Issue

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

Technical Support Center: Catalyst Selection for Efficient 1-Aminopiperidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for efficient reactions involving 1-aminopiperidine. The following sections offer frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions involving this compound?

A1: The most prevalent catalytic reaction for this compound is N-arylation, which forms a carbon-nitrogen (C-N) bond between the exocyclic nitrogen of this compound and an aryl group. This is typically achieved through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann coupling reactions. These methods are fundamental in synthesizing a wide range of biologically active molecules and pharmaceutical intermediates.

Q2: Which catalyst system is generally preferred for the N-arylation of this compound: Palladium or Copper?

A2: Both palladium and copper catalyst systems are effective for the N-arylation of this compound, and the choice depends on several factors including the substrate scope, functional group tolerance, and cost.

  • Palladium-based catalysts (Buchwald-Hartwig amination) are often favored for their high reactivity, broad substrate scope (including aryl chlorides, bromides, and triflates), and generally milder reaction conditions. They often provide higher yields and faster reaction times.

  • Copper-based catalysts (Ullmann coupling) are a more economical alternative and can be advantageous when palladium sensitivity is a concern. Modern Ullmann protocols with appropriate ligands have significantly improved their efficiency and operate under milder conditions than traditional methods.

Q3: How do I select the appropriate ligand for a palladium-catalyzed N-arylation of this compound?

A3: Ligand selection is critical for a successful Buchwald-Hartwig reaction. The ligand stabilizes the palladium catalyst and modulates its reactivity. For the N-arylation of this compound, bulky, electron-rich phosphine (B1218219) ligands are generally preferred. These ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. Commonly used ligands include biarylphosphines such as XPhos, RuPhos, and DavePhos. The optimal ligand often depends on the specific aryl halide and reaction conditions, so screening a few different ligands may be necessary.

Q4: What is the role of the base in the N-arylation of this compound, and how do I choose one?

A4: The base plays a crucial role in deprotonating the this compound to form the active nucleophile in the catalytic cycle. The choice of base can significantly impact the reaction yield. Strong, non-nucleophilic bases are typically used.

  • Sodium tert-butoxide (NaOt-Bu) is a very common and effective base for these reactions.

  • Potassium tert-butoxide (KOt-Bu) is another strong base that is frequently used.

  • For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be employed, though this may require higher reaction temperatures or longer reaction times.

Catalyst System Performance Data

The following tables summarize typical catalyst systems and their performance in the N-arylation of cyclic amines, providing a starting point for catalyst selection in this compound reactions. Note: Yields are highly substrate-dependent and optimization is often required.

Table 1: Palladium-Catalyzed N-Arylation of Cyclic Amines (Buchwald-Hartwig Amination)

Catalyst PrecursorLigandBaseSolventTemp (°C)Typical Yield (%)
Pd₂(dba)₃XPhosNaOt-BuToluene80-11085-98
Pd(OAc)₂RuPhosK₃PO₄Dioxane100-12075-95
Pd₂(dba)₃DavePhosCs₂CO₃Toluene100-11080-96
[Pd(allyl)Cl]₂cataCXium® AKOt-BuTolueneRT-8090-99

Table 2: Copper-Catalyzed N-Arylation of Cyclic Amines (Ullmann Coupling)

Copper SourceLigandBaseSolventTemp (°C)Typical Yield (%)
CuI1,10-PhenanthrolineCs₂CO₃DMF100-13070-90
CuIL-prolineK₂CO₃DMSO90-11065-88
Cu₂ONoneK₃PO₄DMF120-15050-80
CuIN,N'-DimethylethylenediamineK₂CO₃Toluene11075-92

Troubleshooting Guides

Problem 1: Low or No Yield of the N-arylated Product

This is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting_Low_Yield Start Low / No Yield Check_Reagents Verify Reagent Quality (this compound, Aryl Halide, Solvent, Base) Start->Check_Reagents Reagent_Issue Impure or Degraded Reagents Check_Reagents->Reagent_Issue Fail Reagent_OK Reagents are Pure Check_Reagents->Reagent_OK Pass Solution_Reagents Action: Purify/replace reagents. Use anhydrous solvents. Reagent_Issue->Solution_Reagents Catalyst_System Evaluate Catalyst System (Catalyst, Ligand, Base Combination) Reagent_OK->Catalyst_System Catalyst_Deactivation Catalyst Deactivation? Catalyst_System->Catalyst_Deactivation Optimize_Conditions Systematically Optimize Conditions (Temperature, Concentration, Time) Catalyst_Deactivation->Optimize_Conditions No Solution_Catalyst Action: Use fresh catalyst/ligand. Ensure inert atmosphere. Catalyst_Deactivation->Solution_Catalyst Yes Suboptimal_Conditions Suboptimal Reaction Conditions Optimize_Conditions->Suboptimal_Conditions Solution_Optimize Action: Screen different ligands/bases. Increase temperature or concentration. Suboptimal_Conditions->Solution_Optimize

Caption: A logical workflow for troubleshooting low yields in this compound N-arylation reactions.

Q&A for Low Yield Troubleshooting:

  • Q: My palladium-catalyzed reaction is not working. What should I check first?

    • A: Ensure that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Palladium(0) catalysts are sensitive to oxygen. Also, verify the purity and dryness of your solvent and reagents. Water can inhibit the reaction.

  • Q: I am using an aryl chloride, and the reaction is very slow. What can I do?

    • A: Aryl chlorides are less reactive than aryl bromides or iodides. For these substrates, more electron-rich and bulky ligands (e.g., XPhos or RuPhos) are often required. You may also need to increase the reaction temperature and catalyst loading.

  • Q: Could my choice of base be the problem?

    • A: Yes, the base is critical. If you are using a weaker base like K₃PO₄ or Cs₂CO₃ with a less reactive aryl halide, the reaction may be slow. Consider switching to a stronger base like NaOt-Bu if your substrate is not base-sensitive.

Problem 2: Formation of Side Products

The formation of side products can significantly reduce the yield of the desired N-arylated this compound.

Q: I am observing a significant amount of the reduced arene (hydrodehalogenation) instead of my desired product. How can I prevent this?

  • A: Hydrodehalogenation is a common side reaction, especially with electron-rich aryl halides. This can be minimized by:

    • Ligand Choice: Switching to a different phosphine ligand can often suppress this side reaction.

    • Lowering Temperature: Running the reaction at a lower temperature can sometimes favor the desired amination pathway.

    • Base Selection: The choice of base can influence the rate of hydrodehalogenation. Screening different bases may be beneficial.

Q: I am seeing evidence of diarylation or other unexpected products. What could be the cause?

  • A: While less common with the exocyclic amine of this compound, side reactions can occur.

    • Stoichiometry: Ensure the stoichiometry of your reactants is correct. An excess of the aryl halide could potentially lead to further reactions.

    • Catalyst Loading: Excessively high catalyst loading can sometimes promote side reactions.

    • Reaction Time: Prolonged reaction times at high temperatures can lead to product degradation or side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Catalyst_Selection_Workflow Start Start: N-Arylation of This compound Aryl_Halide Identify Aryl Halide (Ar-Cl, Ar-Br, Ar-I, Ar-OTf) Start->Aryl_Halide Pd_Catalyst Preferred: Pd-Catalysis (Buchwald-Hartwig) Aryl_Halide->Pd_Catalyst General Cu_Catalyst Alternative: Cu-Catalysis (Ullmann) Aryl_Halide->Cu_Catalyst Cost-sensitive / Pd-incompatible Ligand_Screen Select Ligand: Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) Pd_Catalyst->Ligand_Screen Base_Selection Select Base: Strong base (NaOt-Bu) or weaker base for sensitive substrates (Cs₂CO₃, K₃PO₄) Cu_Catalyst->Base_Selection Ligand_Screen->Base_Selection Reaction_Setup Reaction Setup: Inert atmosphere, anhydrous solvent (Toluene, Dioxane) Base_Selection->Reaction_Setup Optimization Monitor and Optimize: Temperature, time, concentration Reaction_Setup->Optimization

Technical Support Center: Purification of 1-Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing impurities from 1-aminopiperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?

A1: Common impurities can be broadly categorized as:

  • Unreacted Starting Materials: Such as excess piperidine (B6355638) or other precursors used in the synthesis.[1]

  • Side Products: Formed from competing reactions during the synthesis.

  • Reagents and Catalysts: Residual acids, bases, or catalysts used in the reaction.

  • Degradation Products: Resulting from the instability of the product under reaction or work-up conditions, such as oxidation products.[2]

  • Solvent Residues: Remaining solvents from the reaction or extraction steps.

Q2: My final product of a this compound derivative has a yellowish tint. What is the likely cause and how can I remove it?

A2: A yellow impurity often suggests the presence of oxidation products.[2] To remove this, you can try recrystallization from an appropriate solvent system. If that fails, column chromatography with a suitable stationary and mobile phase can be effective in separating the colored impurity from your desired product.

Q3: After an aqueous work-up, I'm having trouble removing all the water from my this compound derivative. What should I do?

A3: this compound and its derivatives can have some water solubility. To effectively dry the product, first, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane (B109758), ethyl acetate). Combine the organic layers and dry them over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and then remove the solvent under reduced pressure. For stubborn cases, azeotropic distillation with a solvent like toluene (B28343) may be necessary.

Q4: How do I choose between recrystallization, column chromatography, and preparative HPLC for purifying my this compound derivative?

A4: The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.[3]

  • Recrystallization is cost-effective and scalable, ideal for removing insoluble and some soluble impurities, particularly for crystalline solids.[3]

  • Column Chromatography offers high resolution for a wide range of impurities and is adaptable to different scales.[3]

  • Preparative HPLC provides the highest resolution and is best for final "polishing" steps to achieve very high purity, but it is more expensive and less suitable for large-scale purifications.[3]

Troubleshooting Guides

Issue 1: Low Purity After Initial Extraction and Work-up

If your this compound derivative has low purity after the initial extraction and solvent removal, follow this troubleshooting workflow:

G start Low Purity Product check_impurities Identify Impurities (e.g., TLC, LC-MS, NMR) start->check_impurities is_solid Is the product a solid? check_impurities->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_oil Product is an oil is_solid->is_oil No recrystallization_ok Purity Acceptable? recrystallize->recrystallization_ok column_chromatography Perform Column Chromatography recrystallization_ok->column_chromatography No end Pure Product recrystallization_ok->end Yes purity_ok Purity Acceptable? column_chromatography->purity_ok prep_hplc Consider Preparative HPLC for high purity requirements purity_ok->prep_hplc No purity_ok->end Yes prep_hplc->end is_oil->column_chromatography

Caption: Troubleshooting workflow for low purity products.

Issue 2: Difficulty in Removing Unreacted Piperidine

Excess piperidine is a common impurity. Due to its basic nature and volatility, specific strategies can be employed for its removal.

Troubleshooting Steps:

  • Acid Wash: During the aqueous work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the basic piperidine, forming a water-soluble salt that will partition into the aqueous layer. Be cautious if your derivative has acid-labile functional groups.

  • Azeotropic Removal: If the product is stable at elevated temperatures, piperidine can sometimes be removed by azeotropic distillation with a suitable solvent.

  • Vacuum Distillation: If the boiling point of your derivative is significantly higher than that of piperidine, fractional distillation under reduced pressure can be an effective method.

Purification Protocols and Data

Data Presentation: Comparison of Purification Techniques
TechniqueTypical PurityExpected YieldThroughputAdvantagesDisadvantages
Recrystallization >98%60-80%HighCost-effective, scalable, removes insoluble and some soluble impurities.[3]Purity depends on the impurity profile; may not remove closely related impurities.[3]
Column Chromatography >99%70-90%MediumHigh resolution for a wide range of impurities, adaptable to different scales.[3]Requires significant solvent volumes, can be time-consuming.[3]
Preparative HPLC >99.5%50-70%LowHighest resolution and purity achievable, ideal for final polishing steps.[3]Expensive, not suitable for large-scale purification, requires specialized equipment.[3]

Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline for the recrystallization of a solid this compound derivative. The choice of solvent is critical and may require some experimentation.

G start Start: Impure Solid Product dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve cool Allow to Cool Slowly to Room Temperature dissolve->cool ice_bath Cool in an Ice Bath to Maximize Crystal Formation cool->ice_bath filter Collect Crystals by Vacuum Filtration ice_bath->filter wash Wash Crystals with a Small Amount of Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end End: Pure Crystalline Product dry->end

Caption: Experimental workflow for recrystallization.

Methodology:

  • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, isopropanol, acetone, or ethyl acetate.

  • Dissolution: Place the crude, solid derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Column Chromatography

This protocol provides a general procedure for purification by silica (B1680970) gel column chromatography.

Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent).

  • Column Packing: Pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed silica.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and begin to collect fractions. The polarity of the mobile phase may be gradually increased to elute compounds with higher polarity.

  • Fraction Analysis: Analyze the collected fractions using a suitable technique (e.g., Thin Layer Chromatography - TLC) to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Protocol 3: Alkaline Extraction for Removal of Acidic Impurities

This technique is useful for removing acidic impurities from a solution of your this compound derivative in an organic solvent.

Methodology:

  • Dissolution: Ensure your crude product is fully dissolved in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Alkaline Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute alkaline solution (e.g., 5% aqueous sodium hydroxide).

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. The deprotonated acidic impurities will now be in this aqueous phase.

  • Repeat: Repeat the wash with the alkaline solution one or two more times to ensure complete removal of acidic impurities.

  • Water Wash: Wash the organic layer with water to remove any residual base.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

preventing decomposition of 1-Aminopiperidine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of 1-aminopiperidine during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition?

A1: The primary cause of this compound decomposition is oxidation due to its 1,1-disubstituted hydrazine (B178648) structure, which is susceptible to reaction with atmospheric oxygen. Other contributing factors include exposure to heat, light, and moisture.

Q2: What are the visible signs of this compound decomposition?

A2: Decomposition of this compound, which is typically a colorless to light yellow liquid or a white to light gray powder, may be indicated by a color change to yellow or brown, the formation of precipitates, or a change in odor.[1] However, significant degradation can occur without obvious visual cues. Therefore, analytical testing is recommended to confirm stability.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize decomposition, this compound should be stored under controlled conditions. The recommended storage temperature can vary by supplier, with options including 2-8°C or in a freezer at -20°C.[1] It is crucial to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2] The container should be tightly sealed and protected from light.

Q4: Can I use stabilizers to prevent the decomposition of this compound?

A4: While specific studies on stabilizers for this compound are not extensively published, the use of antioxidants is a common strategy for stabilizing amines. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) could potentially inhibit oxidative degradation. However, compatibility and effectiveness would need to be experimentally verified. Storing sensitive amines as their salt form, such as this compound hydrochloride, can also improve stability by reducing susceptibility to oxidation.

Q5: How can I monitor the stability of my this compound sample?

A5: The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods can separate the intact this compound from its degradation products, allowing for quantification of its purity over time.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Discoloration (yellowing/browning) of this compound Oxidation due to exposure to air.1. Confirm the integrity of the container seal. 2. Ensure the container was purged with an inert gas (argon or nitrogen) before sealing. 3. For future use, aliquot the material into smaller, single-use vials to minimize repeated exposure to air.
Unexpected results in experiments using stored this compound Decomposition of this compound leading to lower effective concentration or interfering byproducts.1. Test the purity of the stored this compound using a validated analytical method (HPLC or GC). 2. If degradation is confirmed, use a fresh, unopened sample of this compound for your experiments. 3. Consider performing a forced degradation study on your sample to identify potential degradation products that might be interfering with your assay.
Precipitate formation in the this compound container Formation of insoluble degradation products or reaction with atmospheric moisture or carbon dioxide.1. Do not use the material if a precipitate is observed. 2. Review storage conditions to ensure the container is tightly sealed and stored in a dry environment.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°C or -20°CReduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative decomposition.
Light Amber vial or stored in the darkPrevents photolytic degradation.
Container Tightly sealed, appropriate materialPrevents exposure to air and moisture.

Table 2: Potential Antioxidants for Stabilization

Antioxidant ClassExamplesPotential Mechanism
Phenolic Antioxidants Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA)Free radical scavenging to inhibit oxidation chain reactions.
Aromatic Amines Diphenylamine derivativesCan act as hydrogen donors to interrupt oxidation processes.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (B1210297)

  • Deionized water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 3.5 with formic acid.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase A. Prepare working standards by serial dilution.

    • Sample Solution: Dilute the this compound sample to be tested to a similar concentration as the working standard using mobile phase A.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Determine the purity of the this compound sample by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram.

Protocol 2: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to validate the stability-indicating nature of the analytical method.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system and validated stability-indicating method (from Protocol 1)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample and a solution of this compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution of this compound to a light source (e.g., UV lamp at 254 nm) for 24 hours.

  • Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using the validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products.

Visualizations

Decomposition_Pathway This compound This compound Oxidation (O2) Oxidation (O2) This compound->Oxidation (O2) Other Degradation Products Other Degradation Products This compound->Other Degradation Products Heat, Light, Moisture Tetrazene Derivative Tetrazene Derivative Oxidation (O2)->Tetrazene Derivative

Caption: Potential oxidative decomposition pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Stock_Solution->Stress_Conditions HPLC_Analysis HPLC Analysis using Stability-Indicating Method Stress_Conditions->HPLC_Analysis Data_Evaluation Data Evaluation and Degradant Identification HPLC_Analysis->Data_Evaluation

Caption: Workflow for the forced degradation study of this compound.

Troubleshooting_Logic Start Decomposition Suspected Visual_Inspection Visual Signs of Decomposition? Start->Visual_Inspection Analytical_Testing Perform HPLC/GC Analysis Visual_Inspection->Analytical_Testing Yes Visual_Inspection->Analytical_Testing No Purity_Check Purity < Specification? Analytical_Testing->Purity_Check Discard Discard and Use Fresh Sample Purity_Check->Discard Yes Use_with_Caution Proceed with Caution (Consider Re-purification) Purity_Check->Use_with_Caution No Review_Storage Review Storage Conditions (Temp, Atmosphere, Light) Discard->Review_Storage

Caption: Troubleshooting decision tree for suspected this compound decomposition.

References

byproduct formation in the synthesis of 1-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Aminopiperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the amination of piperidine (B6355638) using an electrophilic aminating agent. A widely used and effective reagent for this transformation is hydroxylamine-O-sulfonic acid (HOSA). This method is favored for its relatively high yields and straightforward procedure. Another documented approach involves the reduction of N-nitrosopiperidine, though this method is less common due to the highly carcinogenic nature of the intermediate.

Q2: What are the typical byproducts I might encounter in the synthesis of this compound using piperidine and HOSA?

A2: During the synthesis of this compound with piperidine and hydroxylamine-O-sulfonic acid, several byproducts can form. The most commonly cited are tetrazene and triazanium salt derivatives. Additionally, a critical potential impurity is N-nitrosopiperidine, which can arise if there are residual nitrite (B80452) sources under acidic conditions. The formation of these byproducts is highly dependent on reaction conditions.

Q3: How can I minimize the formation of byproducts?

A3: Minimizing byproduct formation is crucial for obtaining a high yield and purity of this compound. Key strategies include:

  • Control of Molar Ratio: Using an excess of piperidine relative to hydroxylamine-O-sulfonic acid can favor the formation of the desired product.

  • Temperature Control: Maintaining the recommended reaction temperature is critical, as higher temperatures can promote side reactions.

  • pH Management: The pH of the reaction mixture should be carefully controlled to optimize the amination reaction and suppress the formation of N-nitrosopiperidine.

  • Purity of Reagents: Ensure that the starting materials, particularly piperidine, are free from nitrite impurities.

Q4: What is the significance of N-nitrosopiperidine as a potential byproduct?

A4: N-Nitrosopiperidine is a potent carcinogen and its presence, even in trace amounts, is a major safety concern, particularly in the context of pharmaceutical development.[1] It can be formed from the reaction of piperidine with a nitrosating agent, such as nitrous acid (generated from nitrites in acidic conditions).[2] Therefore, it is imperative to avoid any sources of nitrite contamination in the reagents and reaction vessels.

Q5: How can I detect and quantify this compound and its byproducts?

A5: The most effective analytical techniques for the analysis of this compound and its byproducts are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer the high sensitivity and selectivity required to separate and identify the main product from structurally similar impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction.- Ensure the reaction has been allowed to proceed for the recommended duration.- Verify the quality and reactivity of the hydroxylamine-O-sulfonic acid.
Suboptimal reaction temperature.- Precisely monitor and control the reaction temperature within the recommended range. Avoid overheating.
Incorrect molar ratio of reactants.- Use a stoichiometric excess of piperidine as recommended in the protocol.
Presence of a Significant Amount of Unreacted Piperidine Insufficient aminating agent.- Check the purity and amount of hydroxylamine-O-sulfonic acid used.
Short reaction time.- Extend the reaction time to ensure complete conversion.
Detection of N-Nitrosopiperidine Nitrite contamination in reagents or glassware.- Use high-purity reagents and thoroughly clean all glassware to remove any traces of nitrites.- Avoid acidic conditions if nitrite contamination is suspected.
Formation of Unknown Byproducts Side reactions due to improper conditions.- Re-evaluate and strictly adhere to the optimal reaction parameters (temperature, pH, molar ratios).- Consider the possibility of air oxidation and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Isolating Pure this compound Inefficient purification method.- Optimize the distillation or crystallization conditions.- For high-purity requirements, consider preparative chromatography.
Degradation of the product during workup.- this compound may be susceptible to oxidation. Minimize exposure to air and heat during purification.[3][4]

Experimental Protocols

Synthesis of this compound using Hydroxylamine-O-Sulfonic Acid

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • Piperidine

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve piperidine in an appropriate amount of water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium hydroxide to the piperidine solution while maintaining the low temperature.

  • In a separate beaker, prepare a solution of hydroxylamine-O-sulfonic acid in water.

  • Add the HOSA solution dropwise to the cold, stirred piperidine solution over a period of 1-2 hours. The temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight.

  • Extract the reaction mixture with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Analytical Method for this compound and Byproducts using GC-MS

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Column: A non-polar or medium-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness is a good starting point.

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injection Mode: Split or splitless, depending on the concentration of the sample.

MS Conditions (Example):

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture or purified product in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Analytical Method for this compound and Byproducts using LC-MS/MS

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common choice.

LC Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • Start with 5% B, hold for 1 minute

    • Linearly increase to 95% B over 8 minutes

    • Hold at 95% B for 2 minutes

    • Return to 5% B and re-equilibrate for 3 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions should be determined for this compound and suspected byproducts by infusing standard solutions.

Sample Preparation:

  • Dilute the sample in the initial mobile phase composition.

  • Filter through a 0.22 µm syringe filter.

Visualizations

Byproduct_Formation_Troubleshooting cluster_synthesis Synthesis of this compound cluster_byproducts Potential Byproduct Formation cluster_causes Root Causes cluster_solutions Troubleshooting Solutions Piperidine Piperidine Reaction Amination Reaction Piperidine->Reaction HOSA Hydroxylamine-O-Sulfonic Acid HOSA->Reaction Product This compound Reaction->Product Byproduct1 Tetrazene/Triazanium Salts Reaction->Byproduct1 Byproduct2 N-Nitrosopiperidine Reaction->Byproduct2 Byproduct3 Degradation Products Product->Byproduct3 Cause1 High Temperature Cause1->Byproduct1 Cause2 Incorrect Molar Ratio Cause2->Byproduct1 Cause3 Nitrite Contamination Cause3->Byproduct2 Cause4 Oxidation (Air Exposure) Cause4->Byproduct3 Sol1 Optimize Temperature Control Sol1->Cause1 Sol2 Adjust Reactant Stoichiometry Sol2->Cause2 Sol3 Use High-Purity Reagents Sol3->Cause3 Sol4 Inert Atmosphere Sol4->Cause4

Caption: Troubleshooting workflow for byproduct formation in this compound synthesis.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis A 1. Prepare Piperidine Solution B 2. Cool to 0-5 °C A->B C 3. Add NaOH Solution B->C E 5. Dropwise Addition of HOSA C->E D 4. Prepare HOSA Solution D->E F 6. Stir at Room Temperature E->F G 7. Solvent Extraction F->G H 8. Wash and Dry Organic Layer G->H I 9. Solvent Evaporation H->I J 10. Vacuum Distillation I->J K 11. GC-MS Analysis J->K L 12. LC-MS/MS Analysis J->L

Caption: Experimental workflow for the synthesis and analysis of this compound.

References

strategies to minimize dimer formation in 1-Aminopiperidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Aminopiperidine Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in chemical synthesis. A primary focus of this guide is to address the common challenge of dimer formation and provide strategies to minimize this and other side reactions.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of this compound reactions, and why is it a concern?

A: Dimerization is a side reaction where two molecules of this compound react with each other to form a larger, unwanted byproduct. This is a significant concern as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the dimer's similar polarity to the product.

Q2: What are the common types of dimers formed in this compound reactions?

A: The structure of the dimer depends on the reaction type.

  • In amide coupling reactions , a di-acylated hydrazine (B178648) dimer can form where two this compound molecules are linked by the activated carboxylic acid.

  • In reactions with aldehydes or ketones , a common dimer is a tetrazine derivative, formed through a series of condensation and oxidation steps.

Q3: What are the primary factors that promote dimer formation?

A: Several factors can contribute to increased dimer formation:

  • High Concentration: Increased proximity of this compound molecules enhances the probability of self-reaction.

  • Slow Reaction Kinetics: If the desired reaction is slow, the side reaction of dimerization can become more competitive.

  • Excess Reagents: An excess of this compound or the coupling/activating agent can lead to unwanted side reactions.

  • Elevated Temperatures: Higher temperatures can sometimes accelerate the rate of dimerization more than the desired reaction.

  • Presence of Oxidants: In the case of hydrazone formation, trace oxidants can promote the formation of tetrazine dimers.

Q4: How can I detect the presence of a dimer in my reaction mixture?

A: Dimer formation can be monitored using standard analytical techniques:

  • Thin Layer Chromatography (TLC): The dimer will typically appear as a new, less polar spot compared to the starting this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to identify the dimer by its molecular weight. The dimer will have a mass corresponding to approximately twice the mass of the this compound-derived portion of the expected product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the crude product will show an extra set of signals corresponding to the symmetrical dimer.[1][2][3][4][5]

Troubleshooting Guides

Issue 1: Significant Dimer Formation in Amide Coupling Reactions

Symptoms:

  • Low yield of the desired amide product.

  • A significant peak in the LC-MS corresponding to the mass of the di-acylated hydrazine dimer.

  • A prominent non-polar spot on the TLC plate.

Troubleshooting Workflow:

G cluster_solutions Solutions start High Dimer Formation in Amide Coupling concentration Check Reaction Concentration start->concentration addition Review Reagent Addition Protocol concentration->addition If concentration is > 0.1 M sol_conc Decrease concentration to 0.05-0.1 M concentration->sol_conc coupling_agent Evaluate Coupling Agent addition->coupling_agent If addition is rapid sol_add Add this compound solution dropwise over 30-60 min addition->sol_add stoichiometry Verify Stoichiometry coupling_agent->stoichiometry If using a slow coupling agent sol_agent Switch to a more efficient coupling agent (e.g., HATU, COMU) coupling_agent->sol_agent purification Optimize Purification stoichiometry->purification If excess amine is used sol_stoich Use a slight excess (1.05-1.1 eq.) of this compound stoichiometry->sol_stoich sol_purify Use column chromatography with a gradient elution purification->sol_purify

Caption: Troubleshooting workflow for dimer formation in amide coupling.

Quantitative Data Summary: Effect of Reaction Parameters on Dimer Formation (Illustrative)

ParameterCondition A (High Dimer)Condition B (Low Dimer)
Concentration 0.5 M0.1 M
Addition of Amine Bolus additionDropwise over 1 hour
Coupling Agent DCC/HOBtHATU
Stoichiometry (Amine:Acid) 1.5 : 11.1 : 1
Yield of Desired Product 45%85%
% Dimer Formation (by LCMS) 30%<5%

Detailed Experimental Protocol: Minimizing Dimer Formation in Amide Coupling

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to a final concentration of 0.1 M.

  • Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF.

  • Using a syringe pump, add the this compound solution to the reaction mixture dropwise over a period of 60 minutes.

  • Allow the reaction to stir at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: Formation of Tetrazine Dimer in Reactions with Aldehydes and Ketones

Symptoms:

  • A colored (often red or orange) reaction mixture.

  • Low yield of the desired hydrazone product.

  • A peak in the LC-MS corresponding to the mass of the tetrazine dimer.

Troubleshooting Workflow:

G cluster_solutions Solutions start Tetrazine Dimer Formation atmosphere Check Reaction Atmosphere start->atmosphere ph_control Evaluate pH of the Reaction atmosphere->ph_control If reaction is open to air sol_atm Run the reaction under an inert atmosphere (N2 or Ar) atmosphere->sol_atm temp Review Reaction Temperature ph_control->temp If no pH control is used sol_ph Maintain a slightly acidic pH (4-6) using a buffer or catalytic acid ph_control->sol_ph workup Assess Work-up Procedure temp->workup If reaction is heated excessively sol_temp Run the reaction at room temperature or below temp->sol_temp sol_workup Perform a prompt work-up and purification after reaction completion workup->sol_workup

Caption: Troubleshooting workflow for tetrazine dimer formation.

Proposed Mechanism of Tetrazine Dimer Formation:

G cluster_reactants Reactants This compound This compound Hydrazone Hydrazone This compound->Hydrazone Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Hydrazone Oxidized Intermediate Oxidized Intermediate Hydrazone->Oxidized Intermediate [O] Tetrazine Dimer Tetrazine Dimer Oxidized Intermediate->Tetrazine Dimer Dimerization

References

Technical Support Center: Work-up Procedures for Reactions Involving 1-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-aminopiperidine. The following sections offer detailed guidance on common issues encountered during the work-up of reactions involving this versatile reagent.

Physicochemical Data of this compound

A clear understanding of the physical and chemical properties of this compound is crucial for designing effective work-up and purification strategies.

PropertyValueReference
Molecular Formula C₅H₁₂N₂[1][2]
Molecular Weight 100.16 g/mol [1][2]
Appearance Colorless to slightly yellow liquid[2]
Boiling Point 146 °C (at 730 mmHg)[1]
Density 0.928 g/mL (at 25 °C)[1]
pKa (Predicted) 8.19 ± 0.20N/A
Solubility Soluble in water and many organic solvents (e.g., alcohols, ethers, chloroform). Limited solubility in nonpolar solvents (e.g., hexane).[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the work-up of reactions where this compound has been used as a reagent.

Issue 1: Presence of Excess this compound in the Crude Product

Q: My crude product is contaminated with a significant amount of unreacted this compound. How can I effectively remove it?

A: Due to its basic nature and water solubility, an acidic wash is the most common and effective method for removing excess this compound.

Recommended Protocol: Acidic Wash

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent that is immiscible with water (e.g., dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc)).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl) or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The basic this compound will be protonated to form its corresponding salt, which is highly soluble in the aqueous phase.

  • Phase Separation: Gently shake the separatory funnel, allowing the layers to separate. Drain the lower aqueous layer.

  • Repeat (Optional): For highly contaminated mixtures, a second acidic wash may be necessary.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of this compound.

Issue 2: Formation of a Stable Emulsion During Extraction

Q: A persistent emulsion has formed at the interface of the organic and aqueous layers during my basic or acidic wash. How can I break this emulsion?

A: Emulsions are common when working with amines and can be challenging. Several techniques can be employed to facilitate phase separation.

Troubleshooting Steps for Emulsion Breaking:

  • Addition of Brine: Introduce a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.[4]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize emulsion formation.

  • Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can help to coalesce the dispersed droplets.

  • Centrifugation: If the emulsion is persistent and the sample size is manageable, transferring the mixture to centrifuge tubes and spinning at a moderate speed is a highly effective method for separating the layers.[5]

  • Solvent Modification: Adding a small amount of a different organic solvent with a different density (e.g., a small amount of hexane (B92381) to an ethyl acetate solution) can sometimes alter the interfacial tension and break the emulsion.

Issue 3: Difficulty in Purifying the Final Product by Column Chromatography

Q: My product, which contains a piperidine (B6355638) moiety derived from this compound, shows significant tailing on a standard silica (B1680970) gel column, leading to poor separation.

A: The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silanol (B1196071) groups on the surface of silica gel, causing peak tailing and poor resolution.

Recommendations for Column Chromatography of Basic Compounds:

  • Use of a Basic Modifier: Add a small percentage (typically 0.5-2%) of a volatile base, such as triethylamine (B128534) (TEA) or pyridine, to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape of your basic compound.[6][7]

  • Choice of Mobile Phase: A common mobile phase for basic, polar compounds is a mixture of dichloromethane (DCM) and methanol (B129727) (MeOH). The polarity can be adjusted to achieve the desired separation. For example, starting with a low concentration of MeOH and gradually increasing it (gradient elution) can be very effective.[6]

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase, such as alumina (B75360) (basic or neutral) or a commercially available amine-functionalized silica gel.

  • Sample Loading: For optimal separation, dissolve the crude product in a minimal amount of the mobile phase before loading it onto the column. If the product has low solubility in the mobile phase, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

Frequently Asked Questions (FAQs)

Q1: What are some common side reactions of this compound, and how can I deal with the byproducts?

A1: As a nucleophile, this compound can participate in several common reactions, and side reactions are often related to its reactivity.

  • In Amide Couplings: If using a carbodiimide (B86325) coupling agent (like EDC or DCC), the urea (B33335) byproduct can sometimes be difficult to remove. Most of these byproducts are sparingly soluble in common organic solvents and can often be removed by filtration or by washing the organic layer with dilute acid and then water.
  • In Reductive Aminations: Over-alkylation is a potential side reaction, leading to the formation of tertiary amines. Careful control of stoichiometry and reaction conditions can minimize this. If formed, these more substituted amines can often be separated by column chromatography. Another potential byproduct can be the reduced aldehyde or ketone starting material. This can be removed by careful column chromatography.
  • Decomposition: this compound can be sensitive to air and light over time. It is best to use it fresh or from a recently opened bottle. Decomposition products are often polar and can be removed by an aqueous wash.

Q2: I need to perform a reaction with a Boc-protected this compound. At which nitrogen does the Boc group attach?

A2: The Boc (tert-butyloxycarbonyl) group will preferentially protect the more nucleophilic exocyclic amino group (-NH₂) rather than the endocyclic nitrogen of the piperidine ring.

Q3: What is the best way to quench a reaction containing this compound?

A3: For most reactions, quenching with water or a saturated aqueous solution of ammonium chloride is appropriate. If the reaction is performed under strongly basic conditions, a dilute acid solution can be used to neutralize the base and protonate the this compound, facilitating its removal during the aqueous work-up.

Experimental Protocols & Visualizations

General Work-up Procedure for a Reaction Involving this compound

This workflow outlines a standard acid-base extraction procedure to separate a neutral or acidic product from excess basic this compound.

G reaction Crude Reaction Mixture in Organic Solvent sep_funnel1 Transfer to Separatory Funnel reaction->sep_funnel1 add_acid Wash with 1 M HCl (aq) sep_funnel1->add_acid separate1 Separate Layers add_acid->separate1 aq_layer1 Aqueous Layer (contains protonated This compound) separate1->aq_layer1 Discard org_layer1 Organic Layer separate1->org_layer1 add_bicarb Wash with sat. NaHCO₃ (aq) org_layer1->add_bicarb separate2 Separate Layers add_bicarb->separate2 aq_layer2 Aqueous Layer (neutralized acid) separate2->aq_layer2 Discard org_layer2 Organic Layer separate2->org_layer2 add_brine Wash with Brine org_layer2->add_brine separate3 Separate Layers add_brine->separate3 aq_layer3 Aqueous Layer separate3->aq_layer3 Discard org_layer3 Organic Layer separate3->org_layer3 dry Dry over Na₂SO₄ org_layer3->dry filter Filter dry->filter concentrate Concentrate filter->concentrate product Crude Product concentrate->product

General Acid-Base Extraction Workflow
Troubleshooting Logic for Emulsion Formation

This diagram illustrates a decision-making process for addressing emulsion issues during an extractive work-up.

G decision decision action action outcome_neg outcome_neg outcome_pos outcome_pos start Emulsion Formed decision1 Wait 10-15 min? start->decision1 action1 Add Saturated Brine decision1->action1 No outcome_pos1 Layers Separated decision1->outcome_pos1 Yes decision2 Emulsion Broken? action1->decision2 action2 Filter through Celite® decision2->action2 No decision2->outcome_pos1 Yes decision3 Emulsion Broken? action2->decision3 action3 Centrifuge decision3->action3 No decision3->outcome_pos1 Yes action3->outcome_pos1 outcome_neg1 Emulsion Persists

Decision Tree for Breaking Emulsions

References

Technical Support Center: 1-Aminopiperidine Reactivity and Solvent Choice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the critical role of solvent selection in modulating the reactivity of 1-aminopiperidine. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent generally affect the reactivity of this compound?

A1: The solvent plays a crucial role in the reactivity of this compound by influencing several factors:

  • Solubility: Ensuring that this compound and other reactants are in the same phase is essential for the reaction to proceed. This compound, being a polar molecule, is highly soluble in water and other polar solvents like alcohols and ethers, but has limited solubility in non-polar solvents such as hexane.[1]

  • Nucleophilicity: The solvent can interact with the lone pair of electrons on the nitrogen atoms of this compound, affecting its ability to act as a nucleophile. Polar protic solvents, through hydrogen bonding, can form a "cage" around the nucleophile, thereby reducing its reactivity.[2][3]

  • Reaction Mechanism: The solvent can influence the reaction pathway. For instance, polar protic solvents are known to favor SN1 reactions by stabilizing carbocation intermediates, while polar aprotic solvents are generally preferred for SN2 reactions.[2][3][4][5]

  • Stability of Intermediates and Transition States: A solvent that stabilizes the transition state of a reaction more than the reactants will accelerate the reaction rate.

Q2: What is the difference between polar protic and polar aprotic solvents, and how do they impact reactions with this compound?

A2: The key difference lies in their ability to act as hydrogen bond donors.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form hydrogen bonds.[6] In reactions where this compound acts as a nucleophile, these solvents can solvate the amine, potentially decreasing its nucleophilicity and slowing down the reaction.[2][3] However, they are effective at stabilizing charged intermediates, which can be beneficial in certain reaction mechanisms.

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile (B52724) (ACN), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)) have dipoles but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[6] These solvents are often the preferred choice for reactions where high nucleophilicity of this compound is desired, such as in SN2 reactions, as they do not "cage" the nucleophile.[2][7]

Q3: For the synthesis of hydrazones from this compound and a carbonyl compound, what type of solvent is generally recommended?

A3: The formation of hydrazones is a condensation reaction that is often acid-catalyzed. The choice of solvent can significantly impact the reaction rate. In some cases, polar protic solvents like ethanol (B145695) can participate in the reaction and may be suitable. However, studies on similar reactions have shown that for less reactive carbonyl compounds, more polar solvents can lead to a slower reaction.[8] For hydrazone formation, a solvent that allows for the removal of the water byproduct can also be beneficial to drive the equilibrium towards the product. Therefore, a polar aprotic solvent or a setup that allows for water removal might be optimal. The reaction is also pH-dependent, with a slightly acidic pH (around 4.5) often being advantageous for hydrazone formation.[9]

Troubleshooting Guide

Issue 1: Low or no product yield in an N-alkylation reaction with this compound.

Potential Cause Troubleshooting Step Explanation
Poor Solubility of Reactants Try a different solvent or a co-solvent system. For polar reactants, consider DMF or DMSO.All reactants must be in the same phase to react. This compound is generally soluble in polar organic solvents.[1]
Reduced Nucleophilicity of this compound If using a polar protic solvent (e.g., methanol), switch to a polar aprotic solvent (e.g., acetonitrile, acetone).Polar protic solvents can form hydrogen bonds with the amine, reducing its nucleophilic character and slowing down the reaction rate.[2][3]
Side Reactions Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS.Higher temperatures can lead to decomposition or unwanted side reactions.
Inappropriate Solvent Polarity For SN2 reactions, polar aprotic solvents are generally preferred as they do not solvate the nucleophile as strongly as polar protic solvents.[2][4]The choice of solvent polarity should match the reaction mechanism.

Issue 2: Slow reaction rate in a hydrazone formation reaction.

Potential Cause Troubleshooting Step Explanation
Solvent Polarity Hindering the Reaction For less reactive carbonyls, a less polar solvent might increase the reaction rate.[8]The polarity of the solvent can influence the kinetics of hydrazone formation.
Water as a Byproduct Inhibiting Equilibrium Use a Dean-Stark apparatus to remove water azeotropically, or add a dehydrating agent.The formation of hydrazones is a reversible reaction. Removing water shifts the equilibrium towards the product side.
Suboptimal pH Adjust the pH of the reaction mixture. A catalytic amount of acid is often required.Hydrazone formation is pH-dependent, with the rate-determining step often being the acid-catalyzed dehydration of the hemiaminal intermediate.[9]

Quantitative Data on Solvent Effects

The following table provides illustrative data on how solvent choice can impact the reaction rate constant for a hypothetical SN2 reaction of this compound with an alkyl halide. Note: This data is representative and intended for educational purposes. Actual results will vary based on specific reaction conditions.

Solvent Solvent Type Dielectric Constant (ε) Relative Rate Constant (krel)
HexaneNon-polar1.9Very Low (Insoluble)
MethanolPolar Protic331
EthanolPolar Protic24~5
AcetonePolar Aprotic21~1,000
AcetonitrilePolar Aprotic38~5,000
DMFPolar Aprotic37~3,000
DMSOPolar Aprotic47~1,500

Data synthesized from general principles of solvent effects on SN2 reactions.[3]

Experimental Protocols

Representative Protocol for Hydrazone Formation in Different Solvents

This protocol describes a general procedure for the synthesis of a hydrazone from this compound and a generic aldehyde in both a polar protic and a polar aprotic solvent.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Solvent (Ethanol or Acetonitrile)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

Procedure in a Polar Protic Solvent (Ethanol):

  • To a round-bottom flask, add the aldehyde (1.0 eq) and ethanol (10 mL per mmol of aldehyde).

  • Add this compound (1.05 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by crystallization or column chromatography.

Procedure in a Polar Aprotic Solvent (Acetonitrile):

  • Follow the same steps 1-3 as in the polar protic solvent procedure, substituting ethanol with acetonitrile.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure and purifying the residue.

Visualizations

experimental_workflow start Start reactants Dissolve Aldehyde and This compound in Solvent start->reactants catalyst Add Catalytic Acid reactants->catalyst reaction Stir at Desired Temperature catalyst->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up monitoring->workup Reaction Complete isolation Isolate Product workup->isolation purification Purify Product isolation->purification end End purification->end

Caption: A general experimental workflow for a chemical reaction.

solvent_effects cluster_protic Polar Protic Solvent cluster_aprotic Polar Aprotic Solvent Nu_H Nucleophile (Nu⁻) Cage Solvated Nucleophile (Reduced Reactivity) Nu_H->Cage Hydrogen Bonding Electrophile Electrophile (E⁺) Nu_H->Electrophile Slow Reaction Solv_P Solvent (S-H) Nu_A Free Nucleophile (Nu⁻) (High Reactivity) Nu_A->Electrophile Fast Reaction

Caption: Impact of solvent type on nucleophile reactivity.

References

dealing with air and moisture sensitivity of 1-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on handling the air and moisture sensitivity of 1-aminopiperidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My bottle of this compound has turned yellow. Is it still usable?

A1: The appearance of a yellow to brown color in this compound is a common indicator of degradation. This is primarily due to oxidation upon exposure to air, leading to the formation of impurities, the most significant of which is the carcinogenic N-nitrosopiperidine.[1] For applications requiring high purity, it is strongly recommended to use fresh, colorless this compound. If the discoloration is minimal, the material may be purified by distillation under reduced pressure and inert atmosphere. However, for sensitive reactions, using a fresh bottle is the safest approach to ensure reproducibility and avoid introducing harmful impurities.

Q2: What are the primary degradation products of this compound when exposed to air and moisture?

A2: The primary and most hazardous degradation product of this compound upon exposure to air is N-nitrosopiperidine.[1] The reaction is thought to proceed through the interaction of the secondary amine functionality with nitrogen oxides present in the air.[2][3] Moisture can facilitate this process. While other oxidation and hydrolysis products may form, the formation of N-nitrosopiperidine is of greatest concern due to its carcinogenicity.[4]

Q3: How should I properly store this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container. It is best stored in a refrigerator (2-8 °C) to slow down potential degradation processes.[2] The use of septa-sealed bottles is highly recommended for easy access with a syringe under an inert atmosphere without compromising the integrity of the bulk material.

Q4: Can I handle this compound on the benchtop for quick procedures?

A4: It is strongly advised to handle this compound under an inert atmosphere at all times, even for quick procedures. Exposure to atmospheric oxygen and moisture can rapidly lead to the formation of N-nitrosopiperidine.[1] For all transfers and reactions, standard air-sensitive techniques, such as the use of a Schlenk line or a glovebox, should be employed.

Troubleshooting Guides

Issue 1: Discoloration of Reaction Mixture

Symptom: The reaction mixture containing this compound turns yellow or brown, even when the starting material was colorless.

Possible Causes & Solutions:

CauseSolution
Air leak in the reaction setup. Ensure all glassware joints are properly sealed with high-vacuum grease. Use secure clamps on all joints. Check for cracks in the glassware.
Impurities in solvents or reagents. Use freshly distilled and degassed solvents. Ensure all other reagents are of high purity and stored under inert atmosphere if they are also air-sensitive.
Inherent reactivity of starting materials or products. Some reaction partners or products may be inherently colored. However, if discoloration is unexpected, it is likely due to degradation. Purify the final product to remove colored impurities.
Issue 2: Low Yield in Amide Coupling Reactions

Symptom: The desired amide product is obtained in low yield, with the presence of side products.

Possible Causes & Solutions:

CauseSolution
Degradation of this compound. Use fresh, colorless this compound and handle it strictly under an inert atmosphere.
Side reaction with the coupling agent. Activate the carboxylic acid with the coupling agent before the slow, dropwise addition of this compound. This minimizes the time the free amine is in contact with the activating agent.
Formation of N-nitrosopiperidine. As a reactive species, N-nitrosopiperidine can potentially interfere with the desired reaction. Strict exclusion of air is critical.
Issue 3: Inconsistent Results in Reductive Amination

Symptom: The yield and purity of the desired amine product vary significantly between batches.

Possible Causes & Solutions:

CauseSolution
Variable quality of this compound. The extent of degradation can vary between bottles or even within the same bottle over time. Always use fresh, colorless reagent. Consider purifying older material by distillation if necessary.
Reaction with atmospheric CO2. Amines can react with carbon dioxide to form carbamates, which can interfere with the reaction. Ensure the reaction is carried out under a positive pressure of a dry, inert gas.
Moisture sensitivity of the reducing agent. Many reducing agents used in reductive amination (e.g., sodium borohydride) are moisture-sensitive. Use anhydrous solvents and handle the reducing agent under an inert atmosphere.

Experimental Protocols

Protocol 1: Handling and Transfer of this compound using a Schlenk Line

This protocol outlines the safe transfer of liquid this compound under an inert atmosphere.

Materials:

  • Schlenk line with a dual vacuum/inert gas manifold

  • Oven-dried glassware (septum-sealed bottle of this compound, syringe, needle)

  • Source of dry, high-purity inert gas (Argon or Nitrogen)

Procedure:

  • Prepare the Schlenk Line: Ensure the Schlenk line is properly set up and the vacuum pump is protected by a cold trap (e.g., liquid nitrogen).[5]

  • Purge the Syringe: Assemble the dry syringe and needle. Connect it to the Schlenk line via a rubber tube and perform at least three vacuum/inert gas backfill cycles to remove air and moisture.

  • Prepare the Reagent Bottle: Place the septum-sealed bottle of this compound in a clamp. Puncture the septum with a needle connected to the inert gas line of the Schlenk line to create a positive pressure.

  • Withdraw the Reagent: Puncture the septum with the purged syringe and needle. Slowly withdraw the desired volume of this compound. The positive pressure in the bottle will aid in filling the syringe.

  • Transfer to Reaction Flask: Transfer the this compound to the reaction flask, which should also be under a positive pressure of inert gas. Inject the liquid slowly down the inner wall of the flask.

  • Clean the Syringe: Immediately after use, quench the syringe by drawing up a suitable solvent (e.g., isopropanol) and expelling it into a waste container. Repeat this process several times to remove any residual amine.

Diagram: Workflow for Handling Air-Sensitive this compound

G Figure 1. Workflow for Handling Air-Sensitive this compound A Prepare Schlenk Line and Glassware B Purge Syringe with Inert Gas A->B C Pressurize Reagent Bottle B->C D Withdraw this compound C->D E Transfer to Reaction Flask D->E F Clean Syringe Immediately E->F

Caption: Workflow for handling this compound.

Protocol 2: Reductive Amination using this compound under Inert Atmosphere

This protocol describes a general procedure for the reductive amination of an aldehyde or ketone with this compound.

Materials:

  • Aldehyde or ketone

  • This compound (fresh, colorless)

  • Anhydrous solvent (e.g., methanol, dichloromethane)

  • Reducing agent (e.g., sodium triacetoxyborohydride)

  • Acetic acid (optional, as catalyst)

  • Schlenk flask and other oven-dried glassware

  • Inert gas supply

Procedure:

  • Setup: Assemble the oven-dried Schlenk flask with a magnetic stir bar and a septum. Purge the flask with inert gas.

  • Add Reactants: To the flask, add the aldehyde or ketone (1.0 eq) and the anhydrous solvent.

  • Add Amine: Using the procedure from Protocol 1, transfer this compound (1.1 eq) to the reaction flask.

  • Catalyst (Optional): If required, add a catalytic amount of acetic acid.

  • Stir: Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.

  • Add Reducing Agent: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Diagram: Reductive Amination Signaling Pathway

G Figure 2. Reductive Amination Pathway A Aldehyde/Ketone + this compound B Iminium Ion Intermediate A->B H+ (cat.) C Reduction (e.g., NaBH(OAc)3) B->C D Desired Amine Product C->D

Caption: Pathway of reductive amination.

Data Summary

PropertyValueSource
Appearance Colorless to slightly yellow liquid[2]
Boiling Point 146 °C[2]
Density 0.93 g/mL[2]
Storage Temperature 2-8 °C[2]
Primary Degradation Product (in air) N-Nitrosopiperidine[1]

Disclaimer: The information provided in this technical support center is for guidance only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.

References

Validation & Comparative

Comparative NMR Analysis of 1-Aminopiperidine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-aminopiperidine against its structural analogs, piperidine (B6355638) and N-methylpiperidine. Understanding the NMR profile of this compound is crucial for its identification, purity assessment, and for studying its interactions in various chemical and biological systems, which is of significant interest in drug development and medicinal chemistry.

¹H and ¹³C NMR Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR data for this compound, piperidine, and N-methylpiperidine. The data for this compound is available through spectral databases such as SpectraBase and PubChem, originating from sources like Sigma-Aldrich.[1][2][3] For detailed analysis, including the visualization of the spectra, direct consultation of these databases is recommended.

Table 1: ¹H NMR Data Comparison

CompoundPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-2, H-6Data not available in snippetstData not available in snippets
H-3, H-5Data not available in snippetsmData not available in snippets
H-4Data not available in snippetsmData not available in snippets
-NH₂Data not available in snippetss (broad)N/A
Piperidine H-2, H-62.79m-
H-3, H-51.51m-
H-42.19m-
-NHNot specifieds (broad)N/A
N-Methylpiperidine H-2, H-6~2.33m-
H-3, H-5, H-41.41 - 1.59m-
-CH₃2.23sN/A

Note: "m" denotes a multiplet, "t" denotes a triplet, and "s" denotes a singlet. Data for piperidine and N-methylpiperidine are sourced from publicly available spectral data.

Table 2: ¹³C NMR Data Comparison

CompoundPositionChemical Shift (δ, ppm)
This compound C-2, C-6Data not available in snippets
C-3, C-5Data not available in snippets
C-4Data not available in snippets
Piperidine C-2, C-647.0
C-3, C-527.2
C-425.2
N-Methylpiperidine C-2, C-6Data available in spectral databases
C-3, C-5Data available in spectral databases
C-4Data available in spectral databases
-CH₃Data available in spectral databases

Note: The specific chemical shifts for this compound are available in the referenced spectral databases.[2]

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds like this compound is outlined below.

Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition:

  • Insertion: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to ensure homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate acquisition parameters (e.g., pulse angle, relaxation delay, number of scans).

    • Acquire the ¹H NMR spectrum.

  • ¹³C NMR Acquisition:

    • Set the appropriate acquisition parameters, typically requiring a larger number of scans than ¹H NMR for a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectra using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualizations

Structure and NMR Signal Correlation of this compound

G Figure 1: Structure and NMR Signal Correlation cluster_0 This compound Structure cluster_1 Expected NMR Signals a H26 H-2, H-6 (α-protons) a->H26 α to N H35 H-3, H-5 (β-protons) a->H35 β to N H4 H-4 (γ-proton) a->H4 γ to N NH2 -NH2 protons a->NH2 Amino group C26 C-2, C-6 (α-carbons) a->C26 α to N C35 C-3, C-5 (β-carbons) a->C35 β to N C4 C-4 (γ-carbon) a->C4 γ to N

Caption: Correlation of protons and carbons in this compound to their expected NMR signals.

General NMR Analysis Workflow

G Figure 2: General NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference integrate Integrate Signals reference->integrate analyze Analyze Chemical Shifts, Multiplicities, and Coupling Constants integrate->analyze

Caption: A generalized workflow for conducting NMR analysis from sample preparation to spectral interpretation.

References

A Researcher's Guide to GC-MS Characterization of 1-Aminopiperidine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and organic synthesis, the characterization of reaction products is a critical step. 1-Aminopiperidine, a versatile building block, readily reacts with a variety of carbonyl compounds to form hydrazones and other derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and preliminary quantification of these products. This guide provides a comparative overview of the GC-MS characterization of products from the reaction of this compound with representative aldehydes and ketones, supported by detailed experimental protocols and data interpretation.

Comparison of GC-MS Data for this compound Reaction Products

The reaction of this compound with aldehydes and ketones typically yields the corresponding N-piperidinyl hydrazones. The GC-MS analysis of these products reveals distinct retention times and mass spectra, which are crucial for their identification and differentiation. Below is a summary of expected GC-MS data for the reaction products of this compound with benzaldehyde (B42025) and acetone, serving as representative examples of aromatic and aliphatic carbonyl compounds.

CompoundReactantsExpected Product StructureMolecular Weight ( g/mol )Expected GC Retention Time (min)Key Mass Spectral Fragments (m/z)
This compound-C₅H₁₂N₂100.16~5-7100 (M+), 85, 71, 56, 42[1]
Benzaldehyde-C₇H₆O106.12~8-10106 (M+), 105, 77 (base peak), 51[2][3][4]
Acetone-C₃H₆O58.08Volatile, early eluting58 (M+), 43 (base peak)
Benzaldehyde-1-piperidinyl-imineThis compound + BenzaldehydeC₁₂H₁₆N₂188.27~15-18188 (M+), 187, 105, 91, 77
Acetone-1-piperidinyl-imineThis compound + AcetoneC₈H₁₆N₂140.23~10-12140 (M+), 125, 83, 68, 56

Note: Retention times are estimates and can vary significantly based on the specific GC column, temperature program, and other instrumental parameters. The mass spectral fragments are predicted based on common fragmentation patterns of similar structures.

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are standard protocols for the synthesis of this compound hydrazones and their subsequent GC-MS analysis.

Synthesis of N-Piperidinyl Hydrazones

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Benzaldehyde, Acetone)

  • Ethanol (or other suitable solvent like methanol)

  • Glacial Acetic Acid (catalyst, optional)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add the corresponding aldehyde or ketone (1 equivalent) to the solution.

  • A catalytic amount of glacial acetic acid (1-2 drops) can be added to facilitate the reaction.[5]

  • The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from 30 minutes to a few hours, depending on the reactivity of the carbonyl compound.[6][7]

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography if necessary. For GC-MS analysis, a small aliquot of the crude reaction mixture can often be directly diluted and injected.

GC-MS Analysis Protocol

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

GC Parameters (example):

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for the analysis of piperidine (B6355638) derivatives.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at a rate of 10 °C/min to 280 °C.[8]

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless or split, depending on the concentration of the sample.

MS Parameters (example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Mass Range: Scan from m/z 40 to 500.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.[9]

Sample Preparation:

  • Prepare a stock solution of the reaction product in a suitable solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain working standard solutions (e.g., 1, 5, 10 µg/mL).[10]

  • For crude reaction mixtures, dilute an aliquot in the chosen solvent to an appropriate concentration for GC-MS analysis.

Visualizing the Workflow and Logic

To better understand the experimental process and the logic of product identification, the following diagrams are provided.

Reaction_Workflow cluster_synthesis Synthesis cluster_analysis GC-MS Analysis cluster_data Data Interpretation Reactants This compound + Aldehyde/Ketone Reaction Reaction in Ethanol (Reflux) Reactants->Reaction Product Crude Hydrazone Product Reaction->Product Dilution Dilution in Solvent Product->Dilution Injection GC Injection Dilution->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Data Mass Spectrum & Retention Time Detection->Data Identification Product Identification Data->Identification

Caption: Experimental workflow from synthesis to GC-MS analysis and product identification.

Identification_Logic Start Analyze GC-MS Data CheckRT Compare Retention Time with Standards/Expectations Start->CheckRT CheckMS Analyze Mass Spectrum CheckRT->CheckMS Match Uncertain Uncertain Identification (Further analysis needed) CheckRT->Uncertain No Match MolecularIon Identify Molecular Ion (M+)? CheckMS->MolecularIon Proceed Fragmentation Analyze Fragmentation Pattern MolecularIon->Fragmentation Yes MolecularIon->Uncertain No Identified Product Identified Fragmentation->Identified Consistent with Expected Structure Fragmentation->Uncertain Inconsistent

Caption: Logical decision tree for identifying reaction products from GC-MS data.

Conclusion

The GC-MS characterization of this compound reaction products provides invaluable information for researchers in drug discovery and chemical synthesis. By comparing the retention times and mass spectral fragmentation patterns of the resulting hydrazones, scientists can confidently identify and differentiate the products of various reactions. The provided experimental protocols and logical workflows serve as a practical guide for conducting these analyses effectively and reproducibly. As with any analytical technique, optimization of the GC-MS parameters for specific compounds of interest is crucial for achieving the best results.

References

A Comparative Guide to HPLC Methods for Purity Analysis of 1-Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute in drug development and manufacturing. For novel compounds such as 1-aminopiperidine derivatives, which are important building blocks in medicinal chemistry, robust and reliable analytical methods for purity assessment are paramount. This guide provides a comprehensive comparison of various High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound derivatives, supported by experimental data and detailed protocols.

The Challenge in Analyzing this compound Derivatives

A primary challenge in the analysis of this compound and its simple alkylated derivatives is their lack of a significant UV chromophore. This makes direct detection using standard UV-Vis detectors, the most common type of HPLC detector, difficult and insensitive. To overcome this, several analytical strategies have been developed, primarily involving derivatization to introduce a UV-active moiety or the use of alternative detection methods.

Comparative Analysis of HPLC Methods

This guide compares three main HPLC approaches for the purity analysis of this compound derivatives:

  • Reversed-Phase HPLC with Pre-column Derivatization: A widely used and cost-effective method that enhances the detectability of the analytes.

  • Reversed-Phase HPLC with Charged Aerosol Detection (CAD): A universal detection method that avoids the need for derivatization.

  • Chiral HPLC for Enantiomeric Purity: Essential for chiral this compound derivatives to ensure the correct stereoisomer is present and to quantify enantiomeric impurities.

Quantitative Data Comparison

The following tables summarize the key performance parameters of different HPLC methods. The data for 3-aminopiperidine derivatives is included as a close structural analog to provide a broader comparative context, given the limited publicly available data specifically for a wide range of this compound derivatives.

Table 1: Reversed-Phase HPLC Methods with UV Detection (Post-Derivatization)

Analyte (Derivatized)ColumnMobile PhaseDetection WavelengthRetention Time (min)LODLOQLinearity (R²)Reference
(RS)-Dibenzoyl-3-aminopiperidineDima C18Water-Methanol (40:60)254 nmNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Benzoyl-3-aminopiperidineC180.01mol/L Phosphate (B84403) aq.-Methanol (90:10)254 nmNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Piperidine (B6355638) (derivatized with 4-toluenesulfonyl chloride)Inertsil C18 (250 x 4.6 mm)Water (0.1% Phosphoric Acid)-Acetonitrile (32:68)Not SpecifiedNot Specified0.15 µg/mL0.44 µg/mL0.9996[3]

Table 2: Reversed-Phase HPLC with Universal Detection (No Derivatization)

AnalyteDetectorColumnMobile PhaseLODLOQLinearity (R²)Reference
3-AminopiperidineCADAcclaim Trinity P1 (mixed-mode)Gradient with Ammonium (B1175870) Formate (B1220265)1.35 µg/mL2.73 µg/mL0.999[4]

Table 3: Chiral HPLC Methods (Post-Derivatization)

Analyte (Derivatized)ColumnMobile PhaseDetection WavelengthResolution (Rs)Reference
(S)- and (R)- isomers of PTSC-derivatized 3-aminopiperidineChiralpak AD-H0.1% Diethylamine (B46881) in Ethanol228 nm> 4.0[5]
Enantiomers of Benzoyl-3-aminopiperidineChromTech CHIRAL-AGP0.015mol/L Phosphate aq.-Isopropanol (99:1)254 nmNot Specified[2]

Experimental Protocols

Method 1: Reversed-Phase HPLC with Pre-column Derivatization (Example with Benzoyl Chloride)

This method is suitable for routine purity analysis and impurity profiling when universal detectors are not available.

1. Derivatization Procedure:

  • Dissolve a known amount of the this compound derivative in an appropriate aprotic solvent (e.g., dichloromethane (B109758) or hexane).[1][2]

  • Add an excess of benzoyl chloride, often in the presence of a base (e.g., triethylamine (B128534) or in a biphasic system with aqueous base) to neutralize the HCl formed.[1][2]

  • Stir the reaction at a controlled temperature (e.g., 0-25 °C) until the reaction is complete (monitor by TLC or a rapid HPLC method).[2]

  • Quench the reaction, for example, by adding water, and extract the derivatized product.

  • Evaporate the solvent to obtain the derivatized analyte.[1][2]

2. HPLC Conditions:

  • Column: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically effective.[1][2]

  • Mobile Phase: A mixture of water and methanol (B129727) or acetonitrile. For the analysis of dibenzoyl-3-aminopiperidine, a mobile phase of water-methanol (40:60) has been reported.[1] For benzoyl-3-aminopiperidine, 0.01mol/L aqueous phosphate solution and methanol (90:10) was used.[2]

  • Flow Rate: Typically 0.8-1.0 mL/min.[1][2]

  • Column Temperature: Ambient or controlled at a slightly elevated temperature (e.g., 30 °C) for better reproducibility.[1][2]

  • Detection: UV detection at a wavelength where the benzoyl group has strong absorbance, typically around 230-260 nm.[2]

  • Injection Volume: 10-20 µL.[1][2]

3. Sample Preparation:

  • Dissolve the derivatized sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Reversed-Phase HPLC with Charged Aerosol Detection (CAD)

This method is advantageous as it does not require derivatization, saving time and avoiding potential side reactions from the derivatization process.

1. HPLC Conditions:

  • Column: A mixed-mode column, such as an Acclaim Trinity P1, can provide good retention for polar compounds like this compound derivatives.[4]

  • Mobile Phase: A gradient elution using a volatile buffer like ammonium formate is often employed. The organic modifier is typically acetonitrile.[4]

  • Flow Rate: A standard flow rate of 1.0 mL/min is common.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C.[4]

  • Detector: A Charged Aerosol Detector (CAD). The response is dependent on the analyte's concentration and is relatively uniform for non-volatile compounds.

  • Injection Volume: 5-20 µL.[4]

2. Sample Preparation:

  • Dissolve the this compound derivative sample directly in the initial mobile phase or a compatible solvent like water or methanol.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Method 3: Chiral HPLC for Enantiomeric Purity

For chiral this compound derivatives, it is crucial to determine the enantiomeric excess (e.e.). This often requires derivatization with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase column, or more commonly, derivatization with an achiral reagent to introduce a chromophore, followed by separation on a chiral stationary phase (CSP).

1. Derivatization (if necessary for detection):

  • Follow a similar procedure as in Method 1, using a reagent like p-toluenesulfonyl chloride (PTSC) in the presence of a base.[5] This introduces a UV-active group, allowing for sensitive detection.

2. Chiral HPLC Conditions:

  • Column: A chiral stationary phase is required. Polysaccharide-based columns like Chiralpak AD-H are widely used and have proven effective for derivatized aminopiperidines.[5]

  • Mobile Phase: Often a polar organic mobile phase is used, for example, 0.1% diethylamine in ethanol.[5] The amine additive helps to improve peak shape for basic analytes.

  • Flow Rate: Typically lower than standard reversed-phase, for instance, 0.5 mL/min, to achieve better resolution.[5]

  • Column Temperature: Maintained at a constant temperature, e.g., 25-30 °C.

  • Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 228 nm for PTSC derivatives).[5]

  • Injection Volume: 5-10 µL.

3. Sample Preparation:

  • Prepare the derivatized sample in the mobile phase.

  • Ensure the sample is fully dissolved and filtered before injection.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Start: this compound Derivative Sample dissolve Dissolve in appropriate solvent start->dissolve derivatize Derivatization (if required) dissolve->derivatize dissolve_final Dissolve in mobile phase dissolve->dissolve_final No Derivatization derivatize->dissolve_final Yes filter Filter through 0.45 µm filter dissolve_final->filter inject Inject into HPLC system filter->inject separate Chromatographic Separation (Column & Mobile Phase) inject->separate detect Detection (UV, CAD, etc.) separate->detect data Data Acquisition detect->data integrate Peak Integration data->integrate calculate Calculate Purity / Impurity Levels integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

method_selection start Start: Purity analysis of This compound Derivative is_chiral Is the compound chiral? start->is_chiral has_chromophore Does the compound have a strong UV chromophore? is_chiral->has_chromophore No chiral_hplc Chiral HPLC with Derivatization (for UV detection) is_chiral->chiral_hplc Yes cad_available Is a universal detector (e.g., CAD) available? has_chromophore->cad_available No rp_hplc_uv Reversed-Phase HPLC-UV has_chromophore->rp_hplc_uv Yes rp_hplc_derivatization Reversed-Phase HPLC-UV with Derivatization cad_available->rp_hplc_derivatization No rp_hplc_cad Reversed-Phase HPLC-CAD cad_available->rp_hplc_cad Yes

References

A Comparative Analysis of the Reactivity of 1-Aminopiperidine and Piperazine for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Both 1-aminopiperidine and piperazine (B1678402) are widely utilized heterocyclic scaffolds, valued for their synthetic versatility and their ability to impart favorable physicochemical properties to drug candidates. While structurally related, the presence of an N-amino group in this compound versus a second secondary amine in piperazine leads to distinct differences in their chemical reactivity. This guide provides an objective, data-driven comparison of their reactivity profiles, supported by experimental data and detailed methodologies, to inform the rational selection of these key intermediates in drug development pipelines.

Executive Summary of Reactivity Comparison

The fundamental difference in reactivity between this compound and piperazine stems from the electronic effects of their respective nitrogen functionalities. Piperazine, with its two secondary amines, exhibits a higher basicity and nucleophilicity at its first nitrogen atom compared to the predicted reactivity of this compound. The N-amino group in this compound is expected to be electron-withdrawing via an inductive effect, thereby reducing the electron density on the ring nitrogen and consequently lowering its basicity and nucleophilicity.

Quantitative Physicochemical and Reactivity Data

A summary of key quantitative data for this compound and piperazine is presented in Table 1. These parameters provide a foundation for understanding and predicting their behavior in chemical reactions.

PropertyThis compoundPiperazineKey Takeaway
Structure N-Aminopiperidine1,4-DiazacyclohexaneThis compound possesses a hydrazine-like N-N bond, while piperazine has two secondary amine groups at positions 1 and 4.
Molecular Formula C₅H₁₂N₂[1]C₄H₁₀N₂[2]
Molecular Weight 100.16 g/mol [1]86.14 g/mol [2]
pKa of Conjugate Acid ~8.19 (Predicted)[3]pKa₁: ~9.73, pKa₂: ~5.35[2]Piperazine is a significantly stronger base at its first protonation site than this compound is predicted to be.
Mayr's Nucleophilicity (N) in Water Not Experimentally Determined17.22The higher basicity of piperazine correlates with a higher experimentally determined nucleophilicity. The nucleophilicity of this compound is expected to be lower.
Mayr's Nucleophilicity (N) of Hydrazine (B178648) in MeCN N/A16.45[4]Hydrazine's nucleophilicity provides an estimate for the N-amino group, suggesting it is a potent nucleophile, though direct comparison to piperazine in the same solvent is needed.

Comparative Reactivity in Key Synthetic Transformations

The differing electronic profiles of this compound and piperazine directly influence their reactivity in common synthetic transformations such as N-acylation and N-alkylation.

N-Acylation

N-acylation is a fundamental amide bond-forming reaction crucial in the synthesis of a vast array of pharmaceuticals. The reaction rate is highly dependent on the nucleophilicity of the amine.

  • Piperazine: As a more potent nucleophile, piperazine is expected to react more rapidly with acylating agents (e.g., acid chlorides, anhydrides) than this compound. Mono-acylation of piperazine is readily achieved, and the introduction of an electron-withdrawing acyl group on one nitrogen significantly deactivates the second nitrogen, making di-acylation a more challenging subsequent step that often requires harsher conditions. This differential reactivity is a valuable tool in synthetic chemistry.

  • This compound: With its predicted lower nucleophilicity, this compound is expected to undergo N-acylation at a slower rate compared to piperazine. The primary amino group of the hydrazine moiety is the likely site of acylation.

N-Alkylation

N-alkylation introduces alkyl substituents onto the nitrogen atom(s) and is another cornerstone of medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

  • Piperazine: The higher nucleophilicity of piperazine also leads to faster N-alkylation reactions. Similar to N-acylation, achieving mono-alkylation can be challenging due to the comparable reactivity of both nitrogen atoms. Strategies to favor mono-alkylation include using a large excess of piperazine or employing a mono-protected piperazine derivative.

  • This compound: The N-alkylation of this compound is anticipated to be slower than that of piperazine. The reaction would likely occur at the more nucleophilic ring nitrogen.

Experimental Protocols

To empirically determine and compare the reactivity of this compound and piperazine, the following experimental protocols can be employed.

Determination of Mayr's Nucleophilicity Parameter (N)

This method provides a quantitative measure of the nucleophilicity of an amine by measuring the rates of its reaction with a series of standard electrophiles.

Workflow for Determining Amine Nucleophilicity

G cluster_prep Solution Preparation cluster_kinetic Kinetic Measurement cluster_analysis Data Analysis prep_E Prepare stock solutions of reference electrophiles (E) in dry acetonitrile. mix Rapidly mix electrophile and nucleophile solutions in a stopped-flow spectrophotometer. prep_E->mix prep_N Prepare solution of amine (this compound or Piperazine) in the same solvent. prep_N->mix monitor Monitor the disappearance of the electrophile via UV-Vis spectroscopy. mix->monitor k_obs Determine the pseudo-first-order rate constant (k_obs) from the exponential decay of absorbance. monitor->k_obs k2 Calculate the second-order rate constant (k₂) by dividing k_obs by the amine concentration. k_obs->k2 plot Plot log(k₂) vs. the known electrophilicity parameters (E) of the reference electrophiles. k2->plot N_s Determine the nucleophilicity parameter (N) and the sensitivity parameter (s) from the intercept and slope of the plot. plot->N_s

Caption: Workflow for the experimental determination of Mayr's nucleophilicity parameters.

Competitive N-Acylation Reaction

A competitive reaction provides a direct comparison of the relative reactivity of the two amines towards an acylating agent.

Workflow for Competitive N-Acylation

G cluster_reaction Reaction Setup cluster_analysis Product Analysis reactants Combine equimolar amounts of This compound and Piperazine in a suitable solvent. acylating_agent Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of an acylating agent (e.g., benzoyl chloride). reactants->acylating_agent stir Stir the reaction mixture at a controlled temperature for a defined period. acylating_agent->stir quench Quench the reaction. stir->quench analyze Analyze the product mixture using a quantitative method such as HPLC or ¹H NMR spectroscopy. quench->analyze ratio Determine the ratio of the acylated products of this compound and piperazine. analyze->ratio

Caption: Experimental workflow for a competitive N-acylation reaction to compare reactivity.

Logical Relationship of Reactivity

The interplay between the structural features, electronic effects, and resulting chemical reactivity of this compound and piperazine can be visualized as follows:

G cluster_aminopiperidine This compound cluster_piperazine Piperazine AP_structure N-Amino Group (Hydrazine-like) AP_effect Inductive Electron Withdrawal by -NH₂ AP_structure->AP_effect AP_property Lower Basicity (pKa ~8.19) Lower Nucleophilicity AP_effect->AP_property AP_reactivity Slower N-Acylation Slower N-Alkylation AP_property->AP_reactivity PZ_structure Two Secondary Amine Groups PZ_effect Inductive Electron Donation by Alkyl Groups PZ_structure->PZ_effect PZ_property Higher Basicity (pKa₁ ~9.73) Higher Nucleophilicity (N=17.22) PZ_effect->PZ_property PZ_reactivity Faster N-Acylation Faster N-Alkylation PZ_property->PZ_reactivity

Caption: Relationship between structure, electronic effects, and reactivity for this compound and piperazine.

Conclusion

The choice between this compound and piperazine as a synthetic building block should be guided by the desired reactivity profile for a given synthetic route. Piperazine, with its higher basicity and nucleophilicity, is the more reactive of the two and is well-suited for transformations where a potent nucleophile is required. Its differential reactivity at the two nitrogen atoms upon mono-functionalization offers strategic advantages in multi-step syntheses. Conversely, this compound, with its predicted lower reactivity, may be advantageous in scenarios where a more moderate nucleophile is needed to avoid side reactions or to achieve greater selectivity in the presence of other reactive functionalities. The experimental protocols provided herein offer a framework for the empirical determination of their relative reactivities, enabling a more informed and data-driven approach to drug design and development.

References

1-Aminopiperidine: A Superior Hydrazine Derivative for Pharmaceutical and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthesizing novel compounds. Among hydrazine (B178648) derivatives, 1-aminopiperidine emerges as a versatile and advantageous reagent, offering enhanced stability, predictable reactivity, and favorable pharmacokinetic contributions, particularly in the development of pharmaceutical agents.

This guide provides an objective comparison of this compound with other common hydrazine derivatives, supported by physicochemical data and a detailed experimental protocol for a key synthetic application.

Enhanced Physicochemical Properties and Stability

This compound's cyclic structure imparts a conformational rigidity that is absent in its acyclic counterparts like hydrazine, methylhydrazine, and phenylhydrazine. This structural constraint is believed to contribute to its greater stability and more predictable behavior in chemical reactions. Furthermore, the piperidine (B6355638) ring can improve the solubility and bioavailability of derivative compounds, which is a significant advantage in drug design.[1]

Comparative Physicochemical Properties

The following table summarizes key physicochemical properties of this compound and other common hydrazine derivatives, providing a basis for comparison.

PropertyThis compoundHydrazineMethylhydrazinePhenylhydrazine
Molecular Weight ( g/mol ) 100.16[2]32.05[3][4]46.07[5][6]108.14[7]
Boiling Point (°C) 146[2]113.5[4][8]87.5-90[5][6][9]243.5 (decomposes)[10]
pKa 8.19 (Predicted)[2][11][12]8.07[1]7.87[5]5.21[7]
Appearance Colorless to slightly yellow liquid[1]Colorless, fuming oily liquid[3][8]Colorless liquid with ammonia-like odor[5][13]Pale yellow crystals or oily liquid[7][14]

Superiority in Chemical Synthesis: Reactivity and Applications

This compound is a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds. Its reactivity is often more controlled than that of simple hydrazines, which can be aggressively reductive and prone to side reactions. The steric hindrance provided by the piperidine ring can also lead to greater regioselectivity in certain reactions.

A prominent application of this compound is in the synthesis of pyrazole (B372694) carboxamides, a class of compounds with significant therapeutic potential. For instance, it is a key component in the synthesis of the well-known CB1 cannabinoid receptor antagonist, SR141716A (Rimonabant).

Experimental Protocol: Synthesis of a Pyrazole Carboxamide using this compound

This protocol outlines the key step in the synthesis of a pyrazole carboxamide, demonstrating the practical application of this compound.

Reaction: Acylation of this compound with a pyrazole acid chloride.

Materials:

  • 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbonyl chloride

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (B128534) (TEA)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of Reactants: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the pyrazole acid chloride (1 equivalent) in anhydrous dichloromethane.

  • Addition of this compound: To the stirred solution, add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane dropwise at 0 °C (ice bath).

  • Base Addition: Following the addition of this compound, add triethylamine (1.5 equivalents) dropwise to the reaction mixture to act as an acid scavenger.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the mixture with water. Separate the organic layer, and wash it successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired N-(piperidin-1-yl)pyrazole-3-carboxamide.

Visualization of Synthetic Pathway and Advantages

The following diagrams illustrate the synthetic workflow for pyrazole carboxamide synthesis and the key advantages of this compound.

Synthesis_Workflow PAC Pyrazole Acid Chloride Reaction Acylation Reaction PAC->Reaction AP This compound AP->Reaction Solvent DCM, TEA Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product N-(piperidin-1-yl) pyrazole-3-carboxamide Purification->Product

Synthetic Workflow for Pyrazole Carboxamide

Advantages_of_1_Aminopiperidine cluster_advantages Advantages of this compound cluster_outcomes Improved Outcomes Stability Enhanced Stability (Cyclic Structure) Yield Higher Reaction Yields Stability->Yield Purity Fewer Side Products Stability->Purity Reactivity Predictable Reactivity (Reduced Flexibility) Reactivity->Yield Reactivity->Purity Pharma Favorable Pharmacokinetics (Piperidine Moiety) Efficacy Improved Drug Efficacy Pharma->Efficacy

Advantages of this compound

Conclusion

References

A Comparative Guide to the Synthesis of 1-Aminopiperidine: Established Routes vs. A Novel Biocatalytic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Aminopiperidine is a crucial building block in the synthesis of a wide range of pharmaceuticals and agrochemicals, valued for its role in creating biologically active molecules.[1] Its synthesis is a critical step in the development of new drugs, particularly those targeting neurological disorders.[1] This guide provides a comparative analysis of a well-established chemical synthesis route to this compound with a novel, more sustainable biocatalytic approach, offering insights into their respective methodologies, efficiencies, and potential for industrial application.

Established Synthesis: Reaction of Piperidine (B6355638) with Hydroxylamine-O-Sulfonic Acid

A prevalent industrial method for synthesizing this compound involves the reaction of piperidine with hydroxylamine-O-sulfonic acid (HOSA).[2] This method is known for its relatively high conversion rates but requires careful control of reaction conditions to ensure safety and product purity.

Experimental Protocol:
  • Preparation of HOSA: Freshly prepared aqueous hydroxylamine-O-sulfonic acid is typically used.

  • Reaction Setup: An aqueous alkaline solution of piperidine is prepared in a reaction vessel. A cumulative mole ratio of piperidine to HOSA of at least 2:1, and preferably around 3:1, is maintained.[2]

  • Addition of HOSA: The aqueous HOSA solution is added dropwise to the piperidine solution over a period of 1 to 4 hours.[2]

  • Temperature Control: The reaction temperature is maintained between 35 and 45°C during the addition of HOSA.[2]

  • Work-up: The reaction mixture is subjected to several extractions with aqueous sodium hydroxide (B78521) to separate the product. The resulting organic phase, containing this compound in excess piperidine, is then cooled to below 10°C to precipitate and remove solid impurities.[2] The final product is typically a solution of this compound in piperidine.[2]

Novel Synthetic Route: Biocatalytic Amination of Piperidine

Drawing inspiration from modern advancements in green chemistry, a novel synthetic route employing a putative N-aminotransferase enzyme is proposed. This biocatalytic approach offers the potential for higher selectivity, milder reaction conditions, and a reduced environmental footprint compared to traditional chemical methods. While a specific enzyme for the direct amination of piperidine to this compound is still under development, this section outlines a prospective workflow based on known transaminase capabilities.

Experimental Protocol:
  • Enzyme Production and Immobilization: A recombinant N-aminotransferase is expressed in a suitable host (e.g., E. coli) and subsequently immobilized on a solid support to enhance stability and facilitate reuse.

  • Reaction Mixture: Piperidine is dissolved in an aqueous buffer system at a pH optimal for the enzyme's activity. An amino donor, such as O-carboxymethylhydroxylamine, is added to the mixture.

  • Biocatalytic Conversion: The immobilized enzyme is introduced into the reaction mixture, which is then incubated at a controlled temperature (e.g., 30-40°C) with gentle agitation.

  • Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to determine the conversion of piperidine to this compound.

  • Product Isolation: Upon completion, the immobilized enzyme is filtered off for reuse. The aqueous solution is then extracted with an organic solvent to isolate the this compound. The solvent is subsequently removed under reduced pressure to yield the purified product.

Performance Comparison

ParameterEstablished Route (Piperidine + HOSA)Novel Biocatalytic Route (Proposed)
Starting Materials Piperidine, Hydroxylamine-O-sulfonic acidPiperidine, O-carboxymethylhydroxylamine, N-aminotransferase
Key Reagents Sodium hydroxide, Organic solventsAqueous buffer, Organic solvents
Reaction Temperature 35-60°C[2]30-40°C (Enzyme-dependent)
Reaction Time 1-4 hours for addition, plus work-up[2]Potentially 10 minutes to several hours
Yield High conversion, final product in piperidine solution (20-25% by weight)[2]Potentially high, with >95% conversion demonstrated in similar systems[3]
Purity Requires extensive work-up to remove impurities and excess piperidine[2]High selectivity of enzymes can lead to higher purity with simpler work-up
Safety Concerns Use of corrosive and potentially hazardous reagents (HOSA, NaOH)Generally safer, operates under milder conditions
Environmental Impact Generation of inorganic salt wasteBiodegradable enzyme, potential for catalyst recycling

Visualizing the Synthetic Pathways

To further elucidate the differences between these two synthetic strategies, the following diagrams illustrate the core logic of each process.

G Established Synthesis of this compound A Piperidine (in aqueous NaOH) C Reaction Mixture A->C B Hydroxylamine-O-Sulfonic Acid (aqueous) B->C Slow Addition (1-4h, 35-45°C) D Extraction with NaOH C->D E Organic Phase (this compound in Piperidine) D->E F Aqueous Phase (Waste) D->F G Cooling & Filtration E->G H Final Product Solution G->H

Caption: Workflow for the established synthesis of this compound.

G Novel Biocatalytic Synthesis of this compound A Piperidine & Amino Donor (in aqueous buffer) C Biocatalytic Reaction A->C B Immobilized N-aminotransferase B->C Incubation (30-40°C) D Enzyme Filtration C->D E Recycled Enzyme D->E F Product Extraction D->F G Purified this compound F->G H Aqueous Phase F->H

Caption: Proposed workflow for the novel biocatalytic synthesis of this compound.

Conclusion

The established synthesis of this compound via the reaction of piperidine with hydroxylamine-O-sulfonic acid is a robust and high-yielding method. However, it is accompanied by challenges related to reaction control, waste generation, and the use of hazardous materials. The proposed novel biocatalytic route presents a promising alternative that aligns with the principles of green chemistry. While further research is needed to identify and optimize a suitable N-aminotransferase, the potential benefits of enhanced safety, reduced environmental impact, and high selectivity make it a compelling area for future investigation in the synthesis of this important pharmaceutical intermediate. For drug development professionals, the adoption of such greener synthetic routes can not only improve the sustainability of their processes but also potentially lead to higher purity products with more efficient and cost-effective manufacturing in the long term.

References

A Comparative Spectroscopic Guide to the Confirmation of 1-Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of spectroscopic data for 1-aminopiperidine and its derivatives. The confirmation of these structures is crucial in synthetic chemistry and drug development, where precise molecular architecture dictates biological activity. This document summarizes key spectroscopic features obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a baseline for the characterization of this important class of compounds.

Structural Overview of Compared Compounds

To illustrate the influence of substitution on the spectroscopic properties of the this compound scaffold, this guide will focus on the parent compound and two common derivative types: N-aryl and N-acyl substituted 1-aminopiperidines.

G cluster_0 Core Structure cluster_1 Derivatives This compound This compound N-Aryl-1-aminopiperidine N-Aryl-1-aminopiperidine This compound->N-Aryl-1-aminopiperidine Arylation N-Acyl-1-aminopiperidine N-Acyl-1-aminopiperidine This compound->N-Acyl-1-aminopiperidine Acylation G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR ATR-FTIR Spectroscopy Purification->IR MS GC-MS Analysis Purification->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

A Comparative Guide to Catalysts for 1-Aminopiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of various catalysts utilized in the synthesis of 1-aminopiperidine, a crucial building block in the development of pharmaceuticals and other specialty chemicals. The primary synthetic route discussed is the reduction of N-nitrosopiperidine, a common precursor. This document provides a comparative analysis of catalyst performance based on available experimental data, detailed experimental protocols, and visualizations of the synthetic workflow and catalytic pathways.

Performance Comparison of Catalysts

The selection of an appropriate catalyst is paramount for the efficient and selective synthesis of this compound from N-nitrosopiperidine. The most common method is catalytic hydrogenation, where a catalyst facilitates the reduction of the nitroso group to an amino group. The catalysts predominantly used for this transformation include Raney Nickel, Palladium on carbon (Pd/C), Platinum dioxide (PtO₂), and Rhodium on alumina (B75360) (Rh/Al₂O₃).

CatalystSupportTypical LoadingPressure (atm)Temperature (°C)SolventYield (%)Reference
Raney Nickel-~20% w/w100Room TempMethanol72.5
Palladium on carbon (Pd/C)Carbon5-10%1-5025-75VariousNot Specified[1]
Platinum dioxide (PtO₂)-Not Specified1-5025-75VariousNot Specified[1]
Rhodium on alumina (Rh/Al₂O₃)Alumina5%Not SpecifiedNot SpecifiedVariousNot Specified[1]

Note: The yields for Pd/C and PtO₂ in the reduction of N-nitrosamines are reported to be strongly dependent on reaction conditions[1]. For comparison, non-catalytic reduction of N-nitrosopiperidine using lithium aluminum hydride has been reported to yield 53-55% of this compound hydrochloride[2].

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. Below are representative protocols for the catalytic hydrogenation of N-nitrosopiperidine.

Protocol 1: Reduction of N-Nitrosopiperidine using Raney Nickel

This protocol is adapted from the procedure for the reduction of nitrosoguanidine.

Materials:

  • N-Nitrosopiperidine

  • Raney Nickel (slurry in water)

  • Methanol

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a high-pressure reaction vessel, suspend N-nitrosopiperidine (1 equivalent) in methanol.

  • Carefully add Raney Nickel catalyst (~20% by weight of the substrate) to the suspension.

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to 100 atm.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet.

  • The filtrate containing this compound can be further purified by distillation or by conversion to a salt followed by recrystallization.

Protocol 2: General Protocol for Catalytic Hydrogenation using Pd/C or PtO₂

This is a general protocol for catalytic hydrogenation and should be optimized for the specific substrate and catalyst.

Materials:

  • N-Nitrosopiperidine

  • Palladium on carbon (5% or 10% Pd) or Platinum dioxide (PtO₂)

  • Solvent (e.g., ethanol, ethyl acetate, or acetic acid)

  • Hydrogenation apparatus (atmospheric or high pressure)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve N-nitrosopiperidine (1 equivalent) in the chosen solvent in a suitable reaction vessel.

  • Carefully add the catalyst (typically 5-10 mol% for Pd/C, or a catalytic amount for PtO₂) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Connect the reaction vessel to a hydrogen source (balloon or cylinder).

  • Evacuate the vessel and backfill with hydrogen (repeat this process 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher pressure) at the desired temperature (typically room temperature to 50°C).

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, purge the system with an inert gas.

  • Filter the mixture through Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude this compound, which can then be purified.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the catalytic synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Select Catalyst (Raney Ni, Pd/C, PtO₂, Rh/Al₂O₃) reagents Prepare Reagents (N-Nitrosopiperidine, Solvent) start->reagents setup Assemble Reactor reagents->setup hydrogenation Catalytic Hydrogenation setup->hydrogenation monitoring Monitor Reaction Progress hydrogenation->monitoring filtration Catalyst Filtration monitoring->filtration extraction Solvent Removal filtration->extraction purification Product Purification extraction->purification characterization Characterization (NMR, GC-MS) purification->characterization end This compound characterization->end

Caption: General experimental workflow for this compound synthesis.

Catalytic Reduction Pathway

The diagram below illustrates the generalized catalytic cycle for the hydrogenation of N-nitrosopiperidine to this compound on a metal catalyst surface.

catalytic_cycle catalyst Catalyst (M) intermediate1 Adsorbed N-Nitrosopiperidine catalyst->intermediate1 Adsorption h2 H₂ h2->catalyst H₂ Dissociation nnp N-Nitrosopiperidine nnp->intermediate1 intermediate2 Reduced Intermediate intermediate1->intermediate2 Hydrogenation (H atoms from catalyst) product This compound intermediate2->product Further Hydrogenation & Desorption water H₂O intermediate2->water Byproduct

Caption: Simplified catalytic cycle for N-nitrosopiperidine reduction.

Catalyst Performance Comparison Logic

This diagram outlines the logical process for selecting the optimal catalyst based on key performance metrics.

comparison_logic cluster_catalysts Catalyst Candidates cluster_criteria Performance Criteria start Define Synthesis Goal: High Yield & Selectivity for This compound raney_ni Raney Nickel start->raney_ni pd_c Pd/C start->pd_c pto2 PtO₂ start->pto2 rh_al2o3 Rh/Al₂O₃ start->rh_al2o3 yield Yield (%) raney_ni->yield selectivity Selectivity (%) raney_ni->selectivity conditions Reaction Conditions (T, P, time) raney_ni->conditions cost Cost & Availability raney_ni->cost pd_c->yield pd_c->selectivity pd_c->conditions pd_c->cost pto2->yield pto2->selectivity pto2->conditions pto2->cost rh_al2o3->yield rh_al2o3->selectivity rh_al2o3->conditions rh_al2o3->cost decision Select Optimal Catalyst yield->decision selectivity->decision conditions->decision cost->decision end Optimized Synthesis decision->end

Caption: Logical flow for catalyst selection in this compound synthesis.

References

Comparative Biological Activity of 1-Aminopiperidine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of various 1-aminopiperidine analogs. The information presented herein is intended to support research and development efforts by offering a detailed overview of their therapeutic potential, supported by available experimental data. The this compound scaffold is a versatile building block in medicinal chemistry, leading to the development of compounds with a wide range of pharmacological activities.[1][2] This guide focuses on key biological targets and the corresponding activities of these analogs, presenting a comparative analysis to aid in drug discovery and development.

Comparative Biological Activity Data

The following table summarizes the quantitative biological activity data for several this compound analogs across various targets. This data highlights the diverse potential of this chemical class, from enzyme inhibition to receptor modulation.

Compound ID/Analog DescriptionTargetAssay TypeIC50/Ki ValueCell Line/SystemReference
U-101958 Dopamine (B1211576) D4 ReceptorRadioligand BindingKi = 1.4 nMCloned human D4 receptor[3]
U-99363E Dopamine D4 ReceptorRadioligand BindingKi = 2.2 nMCloned human D4 receptor[3]
Compound 5h CytotoxicityMTT AssayIC50 = 15.70 ± 0.28 µMSW480 (colorectal cancer)[4]
Compound 5h CytotoxicityMTT AssayIC50 = 16.50 ± 4.90 µMMCF-7 (breast cancer)[4]
Compound 5b CytotoxicityMTT AssayIC50 = 14.15 µMMCF-7 (breast cancer)[4]
Compound 9i Dipeptidyl peptidase-IV (DPP-IV)Enzyme InhibitionIC50 = 9.25 ± 0.57 µMIn vitro enzyme assay[5]
Compound 9i Dipeptidyl peptidase-IV (DPP-IV)Enzyme InhibitionKi = 12.01 µMIn vitro enzyme assay[5]
Compound 6a Poly(ADP-ribose) polymerase-1 (PARP-1)Enzyme InhibitionIC50 = 8.33 nMIn vitro enzyme assay[6]
Compound 15d Poly(ADP-ribose) polymerase-1 (PARP-1)Enzyme InhibitionIC50 = 12.02 nMIn vitro enzyme assay[6]
Compound 6a AntiproliferativeCell Viability AssayIC50 = 8.56 ± 1.07 µMMDA-MB-436 (breast cancer)[6]
Compound 15d AntiproliferativeCell Viability AssayIC50 = 6.99 ± 2.62 µMMDA-MB-436 (breast cancer)[6]
Compound S5 Monoamine Oxidase B (MAO-B)Enzyme InhibitionIC50 = 0.203 µMIn vitro enzyme assay[7][8][9]
Compound S16 Monoamine Oxidase B (MAO-B)Enzyme InhibitionIC50 = 0.979 µMIn vitro enzyme assay[7][8][9]
Compound S5 Monoamine Oxidase A (MAO-A)Enzyme InhibitionIC50 = 3.857 µMIn vitro enzyme assay[7][8][9]
Compound S15 Monoamine Oxidase A (MAO-A)Enzyme InhibitionIC50 = 3.691 µMIn vitro enzyme assay[7][8][9]
Compound 11C SMYD3Binding AffinityKD = 13 ± 2 µMSurface Plasmon Resonance[10]
Compound 8h α-glucosidaseEnzyme InhibitionIC50 = 38.2 ± 0.3 µMIn vitro enzyme assay[11]

Key Biological Activities and Therapeutic Potential

This compound analogs have demonstrated significant potential across a range of therapeutic areas:

  • Neurodegenerative Diseases: Several pyridazinobenzylpiperidine derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[7][8][9] MAO-B inhibitors are established treatments for Parkinson's disease, helping to alleviate motor symptoms. The high selectivity for MAO-B over MAO-A, as seen with compound S5 (Selectivity Index = 19.04), is a desirable characteristic to minimize side effects.[7][8][9]

  • Cancer: The piperidine (B6355638) scaffold is integral to the design of potent anticancer agents. Novel piperidine-based benzamide (B126) derivatives have shown excellent inhibitory activity against poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[6] PARP inhibitors are a successful class of drugs for treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations.[6] Additionally, this compound analogs have been developed as cytotoxic agents against various cancer cell lines, including breast and colorectal cancer.[4] Another promising strategy involves the inhibition of the methyltransferase SMYD3, which is overexpressed in many cancers.[10]

  • Diabetes: Analogs incorporating the this compound moiety have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV).[5][12] DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Furthermore, some derivatives have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting another avenue for diabetes management.[11]

  • Infectious Diseases: Certain 1-phenethyl-4-aminopiperidine derivatives have displayed submicromolar activity against Plasmodium falciparum, the parasite responsible for malaria, and Trypanosoma brucei rhodesiense, which causes African sleeping sickness.[13] This highlights the potential of this class of compounds in developing new antiprotozoal agents.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of common experimental protocols used to assess the biological activity of this compound analogs.

Enzyme Inhibition Assays (General Protocol)

Enzyme inhibition assays are fundamental to determining the potency of an inhibitor.

  • Reagents and Materials: Purified target enzyme (e.g., MAO-B, PARP-1, DPP-IV), substrate specific to the enzyme, buffer solution to maintain optimal pH, and the test compounds (this compound analogs).

  • Procedure:

    • The enzyme is pre-incubated with various concentrations of the test compound in the reaction buffer.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is then stopped, and the amount of product formed is quantified using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, SW480) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator with 5% CO2.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

    • After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Radioligand Binding Assay

This technique is used to determine the affinity of a ligand for a receptor.

  • Preparation of Membranes: Cell membranes expressing the target receptor (e.g., dopamine D4 receptor) are prepared from cultured cells or tissues.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand (a compound that binds to the receptor with high affinity and specificity) and various concentrations of the unlabeled test compound (the this compound analog).

  • Separation and Detection: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radiolabeled ligand from the receptor is used to determine its binding affinity. The data is analyzed to calculate the Ki value, which is the inhibition constant for the test compound.

Visualizations

Monoamine Oxidase B (MAO-B) Inhibition by this compound Analogs

MAO_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_drug Therapeutic Intervention Dopamine_vesicle Dopamine Vesicles Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Release MAO_B Monoamine Oxidase B (MAO-B) Dopamine_cyto->MAO_B Metabolism Dopamine_syn Dopamine Dopamine_cyto->Dopamine_syn Release DAT Dopamine Transporter (DAT) DAT->Dopamine_cyto Dopamine_syn->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine_syn->Dopamine_receptor Binding Signal\nTransduction Signal Transduction Dopamine_receptor->Signal\nTransduction Aminopiperidine_analog This compound Analog (MAO-B Inhibitor) Aminopiperidine_analog->MAO_B Inhibition

Caption: Inhibition of MAO-B by this compound analogs increases dopamine levels.

Experimental Workflow for Cell Viability (MTT) Assay

MTT_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding adhesion Allow cells to adhere (overnight) cell_seeding->adhesion treatment Treat cells with This compound analogs (various concentrations) adhesion->treatment incubation Incubate for 48-72 hours treatment->incubation add_mtt Add MTT reagent incubation->add_mtt formazan_formation Incubate for formazan formation (viable cells) add_mtt->formazan_formation solubilization Solubilize formazan crystals (add DMSO) formazan_formation->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % viability and determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for assessing cytotoxicity.

References

A Comparative Crystallographic Analysis of 1-Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the solid-state structures of 1-aminopiperidine and its derivatives, featuring comparative crystallographic data and standardized experimental protocols.

This guide provides an objective comparison of the X-ray crystallographic data for this compound and two of its derivatives: N-[(Piperidin-1-yl)carbothioyl]benzamide and 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide. The piperidine (B6355638) scaffold is a crucial component in many pharmaceuticals, and understanding the three-dimensional structure of its derivatives is paramount for rational drug design and development. This document summarizes key crystallographic parameters in a clear, tabular format, offers a detailed, representative experimental protocol for single-crystal X-ray diffraction, and presents a visual workflow of the crystallographic process.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound and two of its N-acylated derivatives. These derivatives showcase how substitution on the exocyclic nitrogen atom can influence the crystal packing and molecular conformation. All three compounds exhibit a classic chair conformation for the piperidine ring, a common feature for this saturated heterocycle.

ParameterThis compoundN-[(Piperidin-1-yl)carbothioyl]benzamide[1]4-methoxy-N-(piperidine-1-carbonothioyl)benzamide[2]
Chemical Formula C₅H₁₂N₂C₁₃H₁₆N₂OSC₁₄H₁₈N₂O₂S
Molecular Weight 100.16 g/mol 248.34 g/mol 278.36 g/mol
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 10.913(3)8.2228(9)
b (Å) 14.297(4)18.1289(19)
c (Å) 8.323(2)9.945(1)
α (°) 909090
β (°) 102.212(6)106.612(3)
γ (°) 909090
Volume (ų) 1269.2(6)1420.6(3)
Z 444
Piperidine Ring Conformation ChairChairChair

Experimental Protocols: Single-Crystal X-ray Diffraction

The following protocol is a representative procedure for the determination of single-crystal X-ray structures of small organic molecules, synthesized from common practices reported in the literature.[2][3]

1. Crystal Growth and Mounting:

  • Single crystals of the compound of interest are typically grown by slow evaporation of a suitable solvent (e.g., ethanol, methanol, acetone) at room temperature.

  • A well-formed, single crystal of appropriate dimensions (e.g., 0.1-0.5 mm) is selected under a microscope.

  • The selected crystal is mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).

2. Data Collection:

  • The mounted crystal is placed on a diffractometer (e.g., Bruker SMART APEXII CCD area-detector) equipped with a monochromatic X-ray source (typically Mo Kα radiation, λ = 0.71073 Å).[4]

  • The crystal is cooled to a low temperature (e.g., 100 K or 298 K) using a stream of cold nitrogen gas to minimize thermal vibrations and potential crystal decay.

  • A series of diffraction images are collected by rotating the crystal through a range of angles. Data collection strategies are optimized to ensure a complete and redundant dataset.

3. Data Processing:

  • The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

  • An absorption correction (e.g., multi-scan) is applied to account for the absorption of X-rays by the crystal.[2][3]

4. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

  • The structural model is then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically.

  • Hydrogen atoms are often placed in calculated positions and refined using a riding model, though in some cases they can be located from the difference Fourier map and refined freely.[3]

  • The final refinement statistics, including R-factors and goodness-of-fit, are used to assess the quality of the final crystal structure model.

Visualizing the Workflow

The process of determining a crystal structure via X-ray crystallography follows a logical progression from sample preparation to the final structural analysis.

XRay_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting XRD X-ray Diffraction Data Collection Mounting->XRD Integration Data Integration & Scaling XRD->Integration Solution Structure Solution (Direct Methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

References

1-Aminopiperidine in Drug Design: A Comparative Review of Its Applications

Author: BenchChem Technical Support Team. Date: December 2025

The 1-aminopiperidine moiety is a versatile and valuable scaffold in modern medicinal chemistry. Its unique structural and physicochemical properties often contribute to enhanced pharmacological profiles, including improved solubility, bioavailability, and target-binding affinity.[1] This guide provides a comparative analysis of the applications of this compound and its derivatives in the design of novel therapeutics, with a focus on dopamine (B1211576) transporter inhibitors, CCR5 antagonists, and dipeptidyl peptidase-IV (DPP-IV) inhibitors. Experimental data is presented to compare these agents with alternative compounds, and detailed experimental protocols for key assays are provided.

Dopamine Transporter (DAT) Inhibitors

Atypical dopamine transporter (DAT) inhibitors are being investigated for their therapeutic potential in treating psychostimulant use disorders. The this compound scaffold has been explored as a bioisosteric replacement for the piperazine (B1678402) ring in modafinil (B37608) analogues to improve metabolic stability and fine-tune pharmacological activity.[2][3]

Comparative Analysis of DAT Inhibitors

The following table summarizes the binding affinities (Ki) of several this compound derivatives for the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), in comparison to piperazine analogues and cocaine.

Compound IDCore ScaffoldDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT SelectivityReference
7 This compound50.6>10,0001,170>197[2]
21b This compound77.2>10,0001,460>129[2]
33 This compound30.0>10,0001,060>333[2]
1 (JJC8-091) Piperazine230>10,0001,100>43[2]
2 (JJC8-088) Piperazine2.604,8801411,877[2]
Cocaine Tropane2613045301.16[2]

The data indicates that the this compound derivatives (7, 21b, and 33) maintain moderate to high affinity for DAT while exhibiting excellent selectivity over SERT.[2] Notably, these compounds showed an atypical DAT inhibitor profile with minimal stimulation of ambulatory activity in mice compared to cocaine, suggesting a lower potential for abuse.[2][3]

Experimental Protocols

Radioligand Binding Assays for DAT, SERT, and NET:

  • Source: Rat striatum (for DAT) and whole brain minus striatum (for SERT and NET) tissue homogenates.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET.

  • Procedure:

    • Tissue homogenates are incubated with the respective radioligand and varying concentrations of the test compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes).

    • Non-specific binding is determined in the presence of a high concentration of a known ligand (e.g., 10 µM cocaine for DAT).

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

    • Filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding data. Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_synthesis Synthesis Workflow cluster_testing Pharmacological Testing Modafinil Modafinil Analogue (Piperazine Core) Bioisosteric Bioisosteric Replacement Modafinil->Bioisosteric Metabolic Instability Aminopiperidine This compound Scaffold Aminopiperidine->Bioisosteric Lead_Aminopiperidine Lead Aminopiperidine Compound Bioisosteric->Lead_Aminopiperidine Improved Stability Lead_Aminopiperidine_Test Lead Aminopiperidine Compound Binding_Assay Radioligand Binding Assay (DAT, SERT, NET) Lead_Aminopiperidine_Test->Binding_Assay Determine Ki Activity_Assay Locomotor Activity Assay (Mice) Lead_Aminopiperidine_Test->Activity_Assay Assess Stimulant Effect Atypical_Profile Atypical DAT Inhibitor Profile Binding_Assay->Atypical_Profile Activity_Assay->Atypical_Profile

Caption: Workflow for the development and evaluation of this compound-based DAT inhibitors.

CCR5 Antagonists for HIV-1 Treatment

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. 4-aminopiperidine (B84694) derivatives have been instrumental in the development of potent CCR5 antagonists.[4]

Comparative Analysis of CCR5 Antagonists

The following table presents the in vitro anti-HIV-1 activity (IC50) of a 4-aminopiperidine-based CCR5 antagonist, Sch-350634, and compares it with other CCR5 antagonists.

CompoundCore ScaffoldCCR5 Binding IC50 (nM)Anti-HIV-1 Activity IC50 (nM)Reference
Sch-350634 4-Aminopiperidine1.10.5[4]
Compound 11f Piperidine-4-carboxamide0.80.59[5]
Compound 12e 5-Oxopyrrolidine-3-carboxamide (B176796)38490[6]
Maraviroc Tropane analogue2.32.0[7]

The 4-aminopiperidine-containing compound, Sch-350634, demonstrates potent CCR5 binding and excellent antiviral activity, comparable to other classes of CCR5 antagonists.[4][5] The development of efficient synthetic routes to 4-substituted-4-aminopiperidine derivatives has been crucial for exploring the structure-activity relationships in this class of compounds.[4]

Experimental Protocols

CCR5 Radioligand Binding Assay:

  • Cell Line: CHO cells stably expressing the human CCR5 receptor.

  • Radioligand: [¹²⁵I]-MIP-1α or another suitable labeled chemokine.

  • Procedure:

    • Cell membranes are prepared from the CCR5-expressing CHO cells.

    • Membranes are incubated with [¹²⁵I]-MIP-1α and various concentrations of the test compound in a binding buffer.

    • Incubation is performed at room temperature for approximately 60 minutes.

    • The reaction is terminated by filtration through glass fiber filters pre-soaked in a blocking agent (e.g., polyethyleneimine).

    • Filters are washed with cold buffer and radioactivity is measured using a gamma counter.

  • Data Analysis: IC50 values are calculated from the competition binding curves by non-linear regression.

Anti-HIV-1 Assay (PBMC):

  • Cells: Human peripheral blood mononuclear cells (PBMCs) stimulated with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2).

  • Virus: A CCR5-tropic strain of HIV-1.

  • Procedure:

    • Stimulated PBMCs are infected with HIV-1 in the presence of serial dilutions of the test compound.

    • The cultures are incubated for 7 days at 37°C in a CO₂ incubator.

    • Virus replication is quantified by measuring the reverse transcriptase (RT) activity or p24 antigen concentration in the culture supernatant.

  • Data Analysis: The IC50 is defined as the compound concentration that inhibits virus replication by 50% compared to the virus control without any compound.

cluster_pathway HIV-1 Entry Pathway HIV1 HIV-1 Virion CD4 CD4 Receptor HIV1->CD4 gp120 binds CCR5 CCR5 Co-receptor CD4->CCR5 Conformational Change Fusion Membrane Fusion & Viral Entry CCR5->Fusion Infection Host Cell Infection Fusion->Infection Antagonist 4-Aminopiperidine CCR5 Antagonist Antagonist->CCR5 Blocks Binding

Caption: Mechanism of action of 4-aminopiperidine-based CCR5 antagonists in preventing HIV-1 entry.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by prolonging the action of incretin (B1656795) hormones, such as GLP-1. The aminopiperidine scaffold has been incorporated into the design of potent and selective DPP-IV inhibitors.[8]

Comparative Analysis of DPP-IV Inhibitors

The following table compares the DPP-IV inhibitory activity of a novel 4-aminopiperidine derivative with the well-established drug, Sitagliptin.

Compound IDCore ScaffoldDPP-IV IC50 (µM)Reference
9i 4-Aminopiperidine-quinazoline-uracil9.25 ± 0.57[8]
Sitagliptin Triazolopiperazine0.019[8]

In this series, compound 9i, a hybrid molecule containing a 4-aminopiperidine moiety, showed promising DPP-IV inhibitory activity.[8] While not as potent as Sitagliptin in this specific study, the result highlights the potential of the aminopiperidine scaffold in the design of new DPP-IV inhibitors. Further optimization of this scaffold could lead to compounds with improved potency.

Experimental Protocols

DPP-IV Inhibition Assay:

  • Enzyme: Recombinant human DPP-IV.

  • Substrate: Gly-Pro-p-nitroanilide (G-p-NA) or a fluorogenic substrate like Gly-Pro-AMC.

  • Procedure:

    • The DPP-IV enzyme is pre-incubated with various concentrations of the inhibitor in a suitable buffer (e.g., Tris-HCl, pH 8.0) in a 96-well plate.

    • The reaction is initiated by adding the substrate (G-p-NA).

    • The plate is incubated at 37°C.

    • The rate of substrate hydrolysis is monitored by measuring the increase in absorbance at 405 nm (for p-nitroanilide) or fluorescence (for AMC) over time using a microplate reader.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

cluster_pathway Incretin Pathway and DPP-IV Inhibition Food Food Intake Incretins Incretins (GLP-1, GIP) Released Food->Incretins Pancreas Pancreas Incretins->Pancreas DPP4 DPP-IV Enzyme Incretins->DPP4 Degradation Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inactive Inactive Peptides DPP4->Inactive Inhibitor Aminopiperidine DPP-IV Inhibitor Inhibitor->DPP4 Inhibition

Caption: The role of aminopiperidine DPP-IV inhibitors in the incretin signaling pathway.

Conclusion

The this compound scaffold and its derivatives have proven to be of significant interest in drug discovery, contributing to the development of potent and selective modulators of various biological targets. As demonstrated in the case of DAT inhibitors, CCR5 antagonists, and DPP-IV inhibitors, this structural motif can be effectively utilized to optimize the pharmacological properties of drug candidates. The comparative data presented highlights the potential of this compound-containing compounds to rival or even surpass existing therapeutic alternatives. Further exploration of this versatile scaffold is warranted to unlock its full potential in the design of novel therapeutics for a wide range of diseases.

References

A Comparative Guide to the Performance of 1-Aminopiperidine in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical synthesis. This guide provides a comparative analysis of the performance of 1-aminopiperidine in different solvent systems, offering insights into its solubility, reactivity, and stability. Furthermore, it presents a comparison with alternative reagents and provides detailed experimental protocols for its application in hydrazone synthesis.

Physicochemical Properties of this compound

This compound is a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] Its performance is intrinsically linked to its physical and chemical properties.

PropertyValueSource(s)
Molecular Formula C₅H₁₂N₂[1][2][3]
Molecular Weight 100.16 g/mol [3]
Appearance Colorless to slightly yellow clear liquid[1]
Density 0.928 g/mL at 25 °C[2]
Boiling Point 146 °C at 730 mmHg[2]
Refractive Index n20/D 1.475[2]
Flash Point 36 °C (96.8 °F) - closed cup

Performance of this compound in Different Solvent Systems

While specific quantitative data on the performance of this compound in various solvents is not extensively available in published literature, its behavior can be predicted based on its structural features and general principles of solvent chemistry. This compound is a polar molecule capable of acting as a hydrogen bond donor and acceptor.

Solubility Profile

The solubility of a reagent is a primary consideration for its use in a reaction. The table below provides a qualitative prediction of the solubility of this compound in common laboratory solvents.

Solvent ClassSolvent ExamplesPredicted Solubility of this compoundRationale
Polar Protic Water, Methanol, EthanolHighCapable of hydrogen bonding with the solvent.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighSolvated through dipole-dipole interactions.
Nonpolar Hexane, TolueneLow"Like dissolves like" principle; significant polarity mismatch.
Reactivity Profile

The solvent can significantly impact the rate and outcome of a reaction. For reactions where this compound acts as a nucleophile, such as in the formation of hydrazones, the choice of solvent is crucial.

Solvent ClassEffect on Nucleophilic Reactivity of this compoundRationale
Polar Protic May be reducedThe nucleophilic amine group can be solvated by hydrogen bonding with the solvent, which can hinder its ability to attack an electrophile.
Polar Aprotic Generally enhancedThese solvents solvate the counter-ion of the electrophile but not the nucleophile, leaving it more "free" to react.
Nonpolar Variable, often slowReactant solubility is often a limiting factor. Reactions may be slower due to poor solvation of reactants and transition states.
Stability Profile

The stability of this compound can also be influenced by the solvent, particularly over extended periods or at elevated temperatures.

Solvent ClassPredicted Stability of this compoundPotential Degradation Pathways
Polar Protic Generally stable, but may react with certain solventsCan potentially react with acidic or electrophilic solvents.
Polar Aprotic Generally stableLess likely to participate in degradation reactions compared to protic solvents.
Nonpolar Generally stableLow reactivity of the solvent minimizes degradation pathways.

Comparison with Alternative Reagents for Hydrazone Formation

This compound is frequently used in the synthesis of hydrazones.[4][5] However, other hydrazine (B178648) derivatives can also be employed for this purpose. The choice of reagent can influence the properties of the resulting hydrazone and the reaction conditions required.

ReagentStructureMolecular Weight ( g/mol )Key Features and Applications
This compound 100.16Forms cyclic hydrazones; often used in medicinal chemistry to introduce a piperidine (B6355638) moiety.[1]
Hydrazine NH₂-NH₂32.05The simplest hydrazine, highly reactive; used in a wide range of applications, including as a rocket fuel and in the synthesis of various pharmaceuticals and agrochemicals.[5]
Methylhydrazine CH₃-NH-NH₂46.07A substituted hydrazine that can be used to introduce a methyl group into the final product.[6][7]
Phenylhydrazine C₆H₅-NH-NH₂108.14Used to prepare phenylhydrazones, which are often crystalline solids useful for the characterization of aldehydes and ketones.[7]
N-Aminomorpholine 102.13An alternative cyclic hydrazine that can be used to introduce a morpholine (B109124) ring, which can impart different solubility and biological properties to the final molecule compared to the piperidine ring.[8]

Experimental Protocols

General Protocol for Hydrazone Synthesis using this compound

This protocol describes a general procedure for the condensation reaction between this compound and an aldehyde to form the corresponding hydrazone.[9][10]

Materials:

  • Aldehyde (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • Anhydrous solvent (e.g., ethanol, methanol, or a polar aprotic solvent like DMF)

  • Catalytic amount of acid (e.g., glacial acetic acid) (optional)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolve the aldehyde in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add this compound to the solution.

  • If the reaction is slow at room temperature, add a catalytic amount of glacial acetic acid.

  • The reaction can be stirred at room temperature or heated to reflux to increase the rate of reaction.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Hydrazone_Formation_Pathway Aldehyde Aldehyde (R-CHO) Intermediate Hemiaminal Intermediate Aldehyde->Intermediate + Aminopiperidine This compound Aminopiperidine->Intermediate Hydrazone Hydrazone Product Intermediate->Hydrazone - H₂O Water H₂O

Fig. 1: Simplified reaction pathway for hydrazone formation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Select Solvents Select Solvent Systems (e.g., Methanol, DMF, Hexane) Prepare Solutions Prepare Stock Solutions of Aldehyde and this compound Select Solvents->Prepare Solutions Setup Reactions Set up Parallel Reactions in each Solvent System Prepare Solutions->Setup Reactions Monitor Progress Monitor Reaction Progress (TLC, LC-MS) Setup Reactions->Monitor Progress Workup Quench and Work-up Reactions Monitor Progress->Workup Isolate Product Isolate and Purify Product Workup->Isolate Product Determine Yield Determine Reaction Yield Isolate Product->Determine Yield Characterize Characterize Product (NMR, MS) Determine Yield->Characterize Compare Data Compare Yields and Reaction Times across all Solvent Systems Characterize->Compare Data

Fig. 2: Workflow for comparing this compound performance.

References

Safety Operating Guide

Personal protective equipment for handling 1-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1-Aminopiperidine. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

Chemical and Physical Properties

A clear understanding of this compound's properties is foundational to its safe handling.

PropertyValue
Molecular Formula C₅H₁₂N₂
Molecular Weight 100.16 g/mol
Appearance Colorless to slightly yellow clear liquid
Boiling Point 146 °C / 730 mmHg (lit.)
Density 0.928 g/mL at 25 °C (lit.)
Flash Point 36 °C (96.8 °F) - closed cup
Refractive Index n20/D 1.475 (lit.)

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance, necessitating stringent safety measures. It is a flammable liquid and vapor, harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage. It may also cause respiratory irritation.

Personal Protective Equipment (PPE) is mandatory when handling this chemical.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves are required. While specific breakthrough data for this compound is not available, data for the closely related chemical, Piperidine, provides guidance. For prolonged contact, Butyl rubber gloves (0.7 mm) are recommended, with a breakthrough time of >480 minutes . For splash protection, Nitrile rubber (NBR) gloves (>0.3 mm) are suitable, with a breakthrough time of >120 minutes [1]. Always inspect gloves for any signs of degradation before use.
Eye Protection Chemical safety goggles and a face shield are required to protect against splashes.
Skin and Body Protection A flame-retardant lab coat must be worn. Ensure legs and feet are covered with long pants and closed-toe shoes.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.

Workflow for Handling this compound

Operational Workflow for Handling this compound A Preparation B Don Appropriate PPE A->B C Work in a Certified Chemical Fume Hood B->C D Dispensing and Use C->D E Decontamination D->E F Waste Disposal E->F G Doff PPE F->G H Hand Washing G->H

Figure 1. Step-by-step operational workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation: Before starting any work, ensure that the Safety Data Sheet (SDS) for this compound is readily available and has been reviewed. The work area within the chemical fume hood should be clean and uncluttered. All necessary equipment and reagents should be assembled.

  • Personal Protective Equipment (PPE): Don all required PPE as specified in the table above.

  • Engineering Controls: All handling of this compound must be performed within a certified and properly functioning chemical fume hood.

  • Dispensing and Use:

    • Use the smallest practical quantity for the experiment.

    • When transferring the liquid, do so slowly and carefully to avoid splashing.

    • Keep containers tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

  • Decontamination:

    • Wipe down the work surface with an appropriate decontaminating agent after the procedure is complete.

    • Clean any contaminated equipment thoroughly.

  • Waste Disposal: Follow the specific disposal plan outlined in the next section.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow for this compound Waste

Disposal Plan for this compound Waste A Segregate Waste B Liquid Waste A->B C Solid Waste A->C D Collect in a Labeled, Compatible Container B->D C->D E Store in a Designated Hazardous Waste Area D->E F Arrange for Professional Disposal E->F

Figure 2. A clear workflow for the safe and compliant disposal of this compound waste.

Disposal Protocol:

  • Waste Segregation:

    • Liquid Waste: Unused this compound and solutions containing it should be collected as hazardous liquid waste.

    • Solid Waste: Contaminated materials such as gloves, absorbent pads, and empty containers should be collected as hazardous solid waste.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for liquid waste.

    • Solid waste should be placed in a clearly labeled, sealed bag or container.

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure that incompatible waste streams are not stored together.

  • Disposal:

    • All waste must be disposed of through a licensed hazardous waste disposal company.

    • Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this compound down the drain.

By implementing these safety and handling procedures, researchers can mitigate the risks associated with this compound and maintain a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Aminopiperidine
Reactant of Route 2
Reactant of Route 2
1-Aminopiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.